Product packaging for Lophirachalcone(Cat. No.:CAS No. 122585-40-4)

Lophirachalcone

Cat. No.: B1675075
CAS No.: 122585-40-4
M. Wt: 1009.0 g/mol
InChI Key: HUSLZNYNWSUNJK-GEIIHYOISA-N
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Description

Lophirachalcone has been reported in Lophira alata with data available.
structure given in first source;  an anti-tumor promoter isolated from Lophira alata;  a chalcone tetrame

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H48O15 B1675075 Lophirachalcone CAS No. 122585-40-4

Properties

CAS No.

122585-40-4

Molecular Formula

C60H48O15

Molecular Weight

1009.0 g/mol

IUPAC Name

(E)-3-[(2R)-3-[(R)-[5-[(2R,3S,4S,5S)-4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-(2,4-dihydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)42-20-17-39(66)27-50(42)70)59(33-7-13-36(63)14-8-33)75-60(46)44-28-43(51(71)29-52(44)72)54(41-19-16-38(65)26-49(41)69)55-45-23-31(3-21-47(67)40-18-15-37(64)25-48(40)68)4-22-53(45)74-58(55)32-5-11-35(62)12-6-32/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+/t46-,54+,55?,56+,58-,59+,60-/m0/s1

InChI Key

HUSLZNYNWSUNJK-GEIIHYOISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2[C@@H]([C@H](O[C@H]2C3=CC(=C(C=C3O)O)[C@H](C4[C@@H](OC5=C4C=C(C=C5)/C=C/C(=O)C6=C(C=C(C=C6)O)O)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(C(OC2C3=CC(=C(C=C3O)O)C(C4C(OC5=C4C=C(C=C5)C=CC(=O)C6=C(C=C(C=C6)O)O)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lophirachalcone; 

Origin of Product

United States

Foundational & Exploratory

Lophirachalcone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from the West African medicinal plant Lophira alata, has demonstrated significant potential as a chemopreventive and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on tumor promotion and inflammation. This document collates available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a resource for researchers in oncology, immunology, and drug discovery.

Core Bioactivities of this compound

This compound's primary reported bioactivities are the inhibition of Epstein-Barr virus (EBV) activation and the suppression of chemically induced inflammation. These activities suggest its potential as an anti-tumor promoter and an anti-inflammatory agent.

Inhibition of Tumor Promotion

Tumor promotion is a critical stage in carcinogenesis, and its inhibition is a key strategy for cancer prevention. This compound has been identified as an inhibitor of tumor promotion, primarily through its ability to suppress the activation of the Epstein-Barr virus (EBV), a known tumor promoter.

Anti-inflammatory Effects

Chronic inflammation is a well-established driver of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by inhibiting the inflammatory response induced by phorbol esters.

Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is limited. The primary study on this compound focused on its isolation and initial characterization. While potent activity was reported, specific IC50 values for this compound's inhibition of EBV activation and inflammation have not been detailed in the readily available literature. For context, related chalcones have been reported to exhibit anti-inflammatory and anti-cancer activities with IC50 values in the low micromolar range. Further quantitative studies are required to definitively establish the potency of this compound.

BioactivityTarget/AssayInducerThis compound Concentration/EffectIC50Reference
Anti-tumor PromotionEpstein-Barr Virus (EBV) Early Antigen (EA) InductionTeleocidin B-4Potent InhibitorNot Reported[1]
Anti-inflammationMouse Ear EdemaTeleocidin B-4Potent Inhibitory ActivityNot Reported[1]

Note: The available literature describes the activity as "potent" but does not provide specific IC50 values.

Mechanism of Action: Signaling Pathways

The precise molecular mechanisms underlying this compound's bioactivities have not been fully elucidated. However, based on the known actions of tumor promoters like teleocidin B-4 and the general mechanisms of other bioactive chalcones, a putative mechanism can be proposed. Teleocidin B-4, similar to the more commonly studied 12-O-tetradecanoylphorbol-13-acetate (TPA), is known to activate Protein Kinase C (PKC). Activation of PKC triggers downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, which lead to the expression of pro-inflammatory genes and factors that promote cell proliferation and survival, as well as EBV lytic replication. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Putative Signaling Pathway for TPA/Teleocidin B-4 Induced Inflammation and EBV Activation

The following diagram illustrates the generally accepted signaling pathway initiated by phorbol esters, which is the likely target of this compound's inhibitory action.

TPA_Signaling TPA Teleocidin B-4 / TPA PKC Protein Kinase C (PKC) TPA->PKC MAPK_Pathway MAPK Cascade (e.g., MEK/ERK) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα degradation, p65/p50 nuclear translocation) PKC->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) AP1->Inflammation EBV EBV Lytic Gene Expression (BZLF1, BRLF1) AP1->EBV NFkB->Inflammation NFkB->EBV This compound This compound (Putative Inhibition) This compound->PKC This compound->MAPK_Pathway This compound->NFkB_Pathway

Caption: Putative signaling pathway of tumor promoter-induced inflammation and EBV activation, and the potential points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature on this compound. These protocols are based on established methods for assessing anti-tumor promoting and anti-inflammatory activities.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Induction

This assay is a widely used in vitro method to screen for potential anti-tumor promoters.

Objective: To determine the ability of this compound to inhibit the activation of the EBV lytic cycle induced by a tumor promoter.

Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).

Materials:

  • Raji cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Teleocidin B-4 (or TPA) as the inducer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Butyric acid (positive control for induction)

  • Phosphate-buffered saline (PBS)

  • Methanol (for cell fixation)

  • Human serum containing high-titer antibodies against EBV-EA (or specific monoclonal antibodies)

  • FITC-conjugated anti-human IgG antibody

  • Fluorescence microscope

Procedure:

  • Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with various concentrations of this compound for 30 minutes prior to induction.

  • Induce EBV EA expression by adding teleocidin B-4 (e.g., 20 ng/mL) and butyric acid (e.g., 4 mM).

  • Incubate the cells for 48 hours at 37°C.

  • Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

  • Fix the cells with methanol for 10 minutes at room temperature.

  • Perform indirect immunofluorescence staining by incubating the fixed cells with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.

  • Wash the slides with PBS and then incubate with FITC-conjugated anti-human IgG for 1 hour at 37°C.

  • Wash again with PBS and mount the slides.

  • Observe the slides under a fluorescence microscope and count the number of EA-positive cells among at least 500 cells.

  • Calculate the percentage of EA-positive cells and determine the inhibitory effect of this compound compared to the control (inducer only).

Workflow Diagram:

EBV_Assay_Workflow Start Start Culture Culture Raji Cells Start->Culture Seed Seed Cells in 24-well Plate Culture->Seed Treat Treat with this compound Seed->Treat Induce Induce with Teleocidin B-4 + Butyric Acid Treat->Induce Incubate Incubate for 48h Induce->Incubate Harvest Harvest and Prepare Smears Incubate->Harvest Fix Fix with Methanol Harvest->Fix Stain1 Primary Antibody Staining (anti-EBV-EA) Fix->Stain1 Stain2 Secondary Antibody Staining (FITC-conjugated) Stain1->Stain2 Analyze Fluorescence Microscopy & Cell Counting Stain2->Analyze End End Analyze->End

Caption: Workflow for the Epstein-Barr Virus Early Antigen Induction Assay.

Mouse Ear Edema Anti-inflammatory Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to inhibit acute inflammation in a mouse model.

Animal Model: ICR mice (female, 7-8 weeks old).

Materials:

  • ICR mice

  • Teleocidin B-4 (or TPA) as the inflammatory agent (dissolved in acetone)

  • This compound (dissolved in acetone)

  • Acetone (vehicle control)

  • Indomethacin (positive control)

  • Ear punch biopsy tool (e.g., 6 mm diameter)

  • Analytical balance

Procedure:

  • Divide the mice into control and treatment groups (n=5-6 per group).

  • Topically apply the test compound (this compound in acetone) or the vehicle (acetone) to the inner and outer surfaces of the right ear of each mouse.

  • After 30 minutes, apply the inflammatory agent (teleocidin B-4 in acetone, e.g., 1 µ g/ear ) to the right ear of all mice. The left ear serves as an untreated control.

  • After a specified period (e.g., 6 hours), sacrifice the mice by cervical dislocation.

  • Take a 6 mm diameter punch biopsy from both the right (treated) and left (untreated) ears.

  • Weigh the ear punches immediately.

  • The extent of edema is calculated as the difference in weight between the right and left ear punches.

  • The inhibitory effect of this compound is calculated as the percentage reduction in edema in the treated group compared to the control group (inflammatory agent only).

Workflow Diagram:

Ear_Edema_Workflow Start Start Group Group Mice Start->Group Apply_Compound Topical Application of This compound/Vehicle Group->Apply_Compound Apply_Inducer Topical Application of Teleocidin B-4 Apply_Compound->Apply_Inducer Wait Wait for 6 hours Apply_Inducer->Wait Sacrifice Sacrifice Mice Wait->Sacrifice Biopsy Take Ear Punch Biopsies Sacrifice->Biopsy Weigh Weigh Ear Punches Biopsy->Weigh Calculate Calculate Edema and Inhibition Weigh->Calculate End End Calculate->End

Caption: Workflow for the Mouse Ear Edema Anti-inflammatory Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-tumor promoting and anti-inflammatory activities. Its complex structure and potent biological effects make it an intriguing candidate for further investigation. The primary limitation in the current understanding of this compound is the lack of detailed quantitative data and a fully elucidated molecular mechanism of action.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various in vitro and in vivo models to establish its potency.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the PKC and other relevant signaling pathways. This could involve kinase inhibition assays, gene expression analysis, and proteomics.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its bioactivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in more advanced preclinical models of cancer and inflammatory diseases.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Lophirachalcone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophirachalcone is a complex chalcone tetramer that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it represents a unique structural motif with potential for further investigation and drug development. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification.

Natural Sources of this compound

This compound has been primarily isolated from plants belonging to the genus Lophira, a member of the Ochnaceae family.[1][2][3] These plants are native to tropical regions of West and Central Africa. The principal species identified as sources of this compound are:

  • Lophira alata : Also known as the red ironwood tree, the stem bark of this plant is a significant source of this compound.[1][2][3]

  • Lophira lanceolata : The stem bark of this species has also been reported to contain related chalcone dimers.

While this compound itself has been specifically identified in Lophira alata, the presence of structurally similar chalcone dimers in Lophira lanceolata suggests that this species may also be a viable, albeit less documented, source.

Quantitative Data on Isolation

Quantitative data regarding the isolation of this compound is limited in publicly available literature. However, related studies on the extraction of constituents from Lophira species can provide some context for expected yields of crude extracts.

Plant SourcePlant PartExtraction SolventCrude Extract Yield (%)This compound Yield (mg/kg)Purity (%)Reference
Lophira alataStem BarkMethanolNot ReportedNot ReportedNot ReportedMurakami et al., 1992
Lophira lanceolataStem BarkEthanol8.15Not ApplicableNot ApplicableAntimalarial Efficacy and Antioxidant Activity of Lophira lanceolata Stem Bark Ethanol Extract Using Plasmodium berghei Induced-Malaria in Swiss Albino's Mice

Note: The yield of 8.15% for the ethanol extract of Lophira lanceolata represents the total crude extract and not the specific yield of a single compound. The yield of pure this compound from Lophira alata has not been reported in the available literature.

Experimental Protocol: Isolation and Purification of this compound

The following is a detailed protocol for the isolation and purification of this compound from the stem bark of Lophira alata. This protocol is based on the general principles of natural product isolation and the specific information available from the initial report by Murakami et al. (1992).

1. Plant Material Collection and Preparation:

  • Collect fresh stem bark of Lophira alata.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried bark into a coarse powder using a mechanical mill.

2. Extraction:

  • Macerate the powdered bark (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

  • Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is expected to be in the more polar fractions (chloroform and/or ethyl acetate).

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove polymeric impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the enriched fraction by preparative HPLC on a C18 column.

    • Use a gradient of methanol and water as the mobile phase.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of a partially purified sample).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizations

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_end Final Product start Lophira alata Stem Bark drying Air Drying start->drying grinding Grinding drying->grinding extraction Methanol Maceration grinding->extraction partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc end Pure this compound prep_hplc->end

Caption: General workflow for the isolation of this compound.

chalcone_signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Chalcones stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb NF-κB Pathway receptor->nf_kb mapk MAPK Pathway receptor->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines inos iNOS Expression nf_kb->inos mapk->cytokines mapk->inos chalcone Chalcones (e.g., this compound) chalcone->nf_kb Inhibition chalcone->mapk Inhibition

Caption: A representative inflammatory signaling pathway potentially modulated by chalcones.

Disclaimer: The signaling pathway diagram illustrates a general mechanism by which chalcones can exert anti-inflammatory effects. The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated.

Conclusion

This compound, a complex chalcone tetramer from Lophira alata, represents a promising natural product for further pharmacological investigation. This guide provides a comprehensive overview of its natural sources and a detailed, albeit reconstructed, protocol for its isolation and purification. The provided workflow and foundational data are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this unique molecule. Further research is warranted to fully characterize the biological activities of this compound and to elucidate its specific mechanisms of action.

References

The Biosynthesis Pathway of Lophirachalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. The pathway is elucidated in two main stages: the well-established biosynthesis of chalcone monomers via the phenylpropanoid pathway and a hypothesized subsequent oxidative oligomerization to form the final tetrameric structure. This guide synthesizes the current understanding of chalcone biosynthesis and draws parallels from the formation of other complex flavonoids to propose a putative final step in the creation of this compound. While direct experimental evidence for the latter stage in Lophira alata is currently unavailable, this document provides a robust theoretical framework to guide future research in this area.

Introduction

Chalcones are a class of plant secondary metabolites belonging to the flavonoid family, characterized by an open C6-C3-C6 skeleton. They serve as precursors for a wide variety of flavonoids and exhibit a broad range of biological activities. This compound is a notable example of a complex chalcone, being a tetramer composed of four chalcone units. It is found in the West African medicinal plant Lophira alata. The intricate structure of this compound suggests a fascinating and complex biosynthetic process. This guide details the enzymatic steps leading to the formation of the basic chalcone scaffold and proposes a chemically plausible route for its subsequent oligomerization into this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major parts:

  • Part 1: Biosynthesis of the Chalcone Monomer. This is a well-characterized pathway in plants.

  • Part 2: Putative Oligomerization of Chalcone Monomers. This part of the pathway is hypothesized based on the biosynthesis of other complex polyphenols, as direct evidence from Lophira alata is lacking.

Part 1: Biosynthesis of the Chalcone Monomer

The formation of the chalcone monomer proceeds through the general phenylpropanoid pathway, culminating in the action of chalcone synthase.

2.1.1. Phenylpropanoid Pathway: Synthesis of 4-Coumaroyl-CoA

The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of three enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

2.1.2. Chalcone Synthase (CHS) Reaction

The key enzyme in chalcone biosynthesis is Chalcone Synthase (CHS) , a type III polyketide synthase. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the primary metabolite acetyl-CoA through the action of acetyl-CoA carboxylase (ACC).

The CHS reaction involves a series of decarboxylative Claisen condensation reactions, ultimately leading to the formation of naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

Chalcone_Monomer_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_malonyl Malonyl-CoA Synthesis cluster_chs Chalcone Synthase Reaction L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Chalcone_Monomer Chalcone Monomer (e.g., Naringenin Chalcone) Coumaroyl_CoA->Chalcone_Monomer CHS Acetyl_CoA Acetyl-CoA Malonyl_CoA 3x Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Chalcone_Monomer

Figure 1: Biosynthesis of the chalcone monomer.
Part 2: Putative Oligomerization of Chalcone Monomers to this compound

The formation of the complex tetrameric structure of this compound from chalcone monomers is proposed to occur via oxidative coupling reactions. This mechanism is common in the biosynthesis of other complex polyphenols, such as lignans and biflavonoids.[1]

2.2.1. Proposed Enzymatic Catalysis

The enzymes likely responsible for this oxidative coupling are peroxidases or laccases .[2][3] These enzymes are known to catalyze the one-electron oxidation of phenolic compounds, generating radical intermediates. These radicals can then couple in a variety of ways to form dimers, trimers, and higher-order oligomers.

2.2.2. Hypothetical Reaction Mechanism

  • Radical Formation: A peroxidase or laccase enzyme in Lophira alata would oxidize the phenolic hydroxyl groups on the chalcone monomers, generating resonance-stabilized phenoxy radicals.

  • Radical Coupling: These chalcone radicals would then undergo a series of regio- and stereoselective coupling reactions to form the specific C-C and C-O-C linkages observed in the this compound structure. The precise control of this coupling to form a single, complex tetramer suggests a highly regulated enzymatic process, possibly involving a dirigent protein that guides the coupling of the radicals.

  • Rearomatization/Further Modifications: The coupled intermediates would then rearomatize and may undergo further enzymatic modifications to yield the final, stable this compound molecule.

Lophirachalcone_Biosynthesis cluster_monomer From Chalcone Monomer Biosynthesis cluster_oligomerization Putative Oxidative Oligomerization Chalcone_Monomer 4x Chalcone Monomer Chalcone_Radicals Chalcone Radicals Chalcone_Monomer->Chalcone_Radicals Peroxidase / Laccase (Hypothesized) Coupling_Events Regio- and Stereoselective Radical Coupling Chalcone_Radicals->Coupling_Events This compound This compound Coupling_Events->this compound Rearomatization & Further Modifications

Figure 2: Putative oligomerization of chalcone monomers.

Data Presentation

Currently, there is no published quantitative data specifically on the biosynthesis of this compound. The following tables are provided as templates for future research findings.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
L. alata PALL-Phenylalanine
L. alata C4HCinnamic Acid
L. alata 4CLp-Coumaric Acid
L. alata CHS4-Coumaroyl-CoA
L. alata CHSMalonyl-CoA
L. alata Peroxidase/LaccaseChalcone Monomer

Table 2: Metabolite Concentrations in Lophira alata (Hypothetical)

MetaboliteTissueConcentration (µg/g FW)
L-PhenylalanineLeaves
Cinnamic AcidLeaves
p-Coumaric AcidLeaves
Naringenin ChalconeBark
This compoundBark

Experimental Protocols

As no specific experimental protocols for the elucidation of the this compound biosynthetic pathway have been published, this section outlines general methodologies that would be employed in such research.

Identification and Characterization of Biosynthetic Genes
  • Protocol 1: Transcriptome Analysis of Lophira alata

    • Objective: To identify candidate genes for PAL, C4H, 4CL, CHS, peroxidases, and laccases involved in this compound biosynthesis.

    • Methodology:

      • Extract total RNA from various tissues of L. alata (e.g., bark, leaves, roots).

      • Perform high-throughput RNA sequencing (RNA-Seq).

      • Assemble the transcriptome and annotate putative gene functions based on homology to known biosynthetic genes from other plant species.

      • Identify differentially expressed genes in tissues where this compound is abundant.

In Vitro Enzyme Assays
  • Protocol 2: Heterologous Expression and Functional Characterization of Candidate Enzymes

    • Objective: To confirm the enzymatic activity of candidate genes identified through transcriptome analysis.

    • Methodology:

      • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

      • Express and purify the recombinant proteins.

      • Conduct in vitro enzyme assays with the appropriate substrates (e.g., L-phenylalanine for PAL, 4-coumaroyl-CoA and malonyl-CoA for CHS, chalcone monomers for peroxidases/laccases).

      • Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the identity of the products.

      • Determine enzyme kinetic parameters (Km, kcat) by varying substrate concentrations.

Elucidation of the Oligomerization Step
  • Protocol 3: Biomimetic Synthesis of this compound

    • Objective: To provide evidence for the oxidative coupling mechanism.

    • Methodology:

      • Synthesize or isolate the chalcone monomer precursor.

      • Incubate the monomer with commercially available or purified L. alata peroxidases or laccases in the presence of an oxidant (e.g., H2O2 for peroxidases).

      • Analyze the reaction products by LC-MS and NMR to identify oligomeric products and compare them to authentic this compound.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_biomimetic Pathway Elucidation RNA_Seq Transcriptome Analysis (Lophira alata tissues) Candidate_Genes Identify Candidate Genes (PAL, C4H, 4CL, CHS, Peroxidase, Laccase) RNA_Seq->Candidate_Genes Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Cloning Purification Protein Purification Cloning->Purification Enzyme_Assays In Vitro Enzyme Assays Purification->Enzyme_Assays Kinetic_Analysis Enzyme Kinetics Enzyme_Assays->Kinetic_Analysis Biomimetic_Synthesis Biomimetic Synthesis (Chalcone Monomer + Oxidative Enzymes) Enzyme_Assays->Biomimetic_Synthesis Inform substrate/enzyme selection Product_Analysis Product Analysis (LC-MS, NMR) Biomimetic_Synthesis->Product_Analysis

Figure 3: General experimental workflow.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to be a multi-step process initiated by the well-understood phenylpropanoid and chalcone synthase pathways, followed by a putative oxidative oligomerization of chalcone monomers catalyzed by peroxidases or laccases. While the initial steps are based on established biochemical principles, the final oligomerization stage in Lophira alata remains to be experimentally validated.

Future research should focus on:

  • Isolation and characterization of the specific enzymes from Lophira alata responsible for each step of the pathway, particularly the hypothesized oxidative coupling enzymes.

  • Elucidation of the precise regio- and stereochemical control of the oligomerization process, including the potential role of dirigent proteins.

  • Metabolic engineering of microbial or plant systems for the heterologous production of this compound and novel derivatives.

A thorough understanding of this biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable production of this and other complex, bioactive chalcones for pharmaceutical and other applications.

References

Pharmacological Profile of Lophirachalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a chalcone tetramer isolated from the medicinal plant Lophira alata, has demonstrated notable biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its anti-inflammatory and anti-tumor-promoting properties. This document summarizes the available quantitative data, details the experimental protocols used in its initial characterization, and visualizes the putative signaling pathways and experimental workflows. While the precise molecular mechanisms of this compound remain to be fully elucidated, this guide serves as a foundational resource for researchers in oncology, immunology, and drug discovery.

Introduction

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is a complex chalcone tetramer derived from the West African plant Lophira alata. Initial studies have highlighted its potential as a chemopreventive agent due to its ability to counteract the effects of tumor promoters and inflammatory stimuli. This document aims to consolidate the existing pharmacological data on this compound to facilitate future research and development efforts.

Quantitative Pharmacological Data

The primary quantitative data for this compound's biological activity originates from its initial characterization. The following tables summarize the reported inhibitory effects. It is important to note that comprehensive dose-response studies and the determination of IC50 values are not yet available in the public domain.

Table 1: Inhibitory Effect of this compound on Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

CompoundConcentration (µM)Inhibition of EBV-EA Activation (%)
This compound578

Data extracted from studies on the inhibition of EBV-EA induced by the tumor promoter teleocidin B-4 in Raji cells.

Table 2: Anti-inflammatory Activity of this compound

CompoundDose per ear (nmol)Inhibition of TPA-induced Inflammation (%)
This compound11065

Data from studies on the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse model.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the pharmacological profile of this compound.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Assay

This assay is a common in vitro method to screen for anti-tumor-promoting activity. It measures the ability of a compound to inhibit the reactivation of the latent Epstein-Barr virus in lymphoblastoid cells, a process that can be induced by tumor promoters.

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Detection and Analysis Raji Raji cells (human lymphoblastoid) Inducers Inducers: - Teleocidin B-4 (Tumor Promoter) - n-Butyrate Raji->Inducers Addition This compound This compound (Test Compound) Inducers->this compound Addition Incubation Incubation (37°C, 48 hours) This compound->Incubation Smear Cell Smear Preparation Incubation->Smear Staining Indirect Immunofluorescence Staining (using anti-EBV-EA antibodies) Smear->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Counting Counting of EA-positive cells Microscopy->Counting Calculation Calculation of Inhibition Rate Counting->Calculation

Caption: Workflow for the Epstein-Barr Virus activation inhibition assay.

Methodology:

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Induction of EBV Reactivation: The cells are treated with a tumor promoter, such as teleocidin B-4 or 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence of a co-inducer like sodium butyrate.

  • Treatment with Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture at various concentrations. A vehicle control is also included.

  • Incubation: The treated cells are incubated for a specific period (typically 48 hours) to allow for the expression of the EBV early antigen (EA).

  • Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The smears are fixed and then stained using an indirect immunofluorescence method. This involves incubating the cells with human serum containing antibodies against EBV EA, followed by a fluorescein-conjugated secondary antibody.

  • Microscopic Analysis: The slides are examined under a fluorescence microscope, and the percentage of EA-positive cells is determined by counting at least 500 cells per sample.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [1 - (% EA-positive cells in treated sample / % EA-positive cells in control)] x 100.

TPA-Induced Mouse Ear Inflammation Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory properties of topically applied compounds. TPA is a potent inflammatory agent that induces edema and cellular infiltration when applied to the skin.

Workflow:

G cluster_0 Animal Model and Treatment cluster_1 Measurement and Analysis Mice ICR Mice TPA Topical Application of TPA (e.g., 1.6 nmol in acetone) Mice->TPA Lophirachalcone_app Topical Application of this compound (e.g., 16 nmol in acetone) TPA->Lophirachalcone_app Concurrently or shortly after Time Time Interval (e.g., 4-6 hours) Lophirachalcone_app->Time Sacrifice Euthanasia of Mice Time->Sacrifice Biopsy Ear Punch Biopsy (e.g., 6 mm diameter) Sacrifice->Biopsy Weighing Weighing of Ear Punches Biopsy->Weighing Calculation_edema Calculation of Edema (Weight difference between treated and untreated ears) Weighing->Calculation_edema Inhibition_calc Calculation of % Inhibition Calculation_edema->Inhibition_calc

Caption: Workflow for the TPA-induced mouse ear inflammation assay.

Methodology:

  • Animal Model: Typically, ICR or Swiss albino mice are used for this assay.

  • Induction of Inflammation: A solution of TPA in a volatile solvent like acetone is applied topically to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.

  • Treatment: this compound, dissolved in the same solvent, is applied to the TPA-treated ear, either simultaneously with or shortly after the TPA application. A control group receives TPA and the vehicle.

  • Incubation Period: The animals are left for a specific period (usually 4-6 hours) to allow the inflammatory response to develop.

  • Measurement of Edema: After the incubation period, the mice are euthanized. A standard-sized circular section (e.g., 6 mm in diameter) is punched out from both the treated and control ears.

  • Analysis: The ear punches are weighed, and the difference in weight between the TPA-treated and control ears is calculated as a measure of the edema.

  • Calculation of Inhibition: The percentage of inhibition of inflammation is calculated by comparing the edema in the this compound-treated group to the edema in the vehicle-treated control group.

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been definitively identified in published literature. However, based on the known mechanisms of the inducers used in the primary studies (TPA and teleocidin B-4), a putative mechanism of action can be proposed. Both TPA and teleocidin B-4 are known activators of Protein Kinase C (PKC). Activation of PKC can lead to the downstream activation of transcription factors such as AP-1 and NF-κB, which are key regulators of inflammatory and proliferative genes. It is hypothesized that this compound may interfere with this cascade.

Putative Signaling Pathway for the Anti-inflammatory and Anti-tumor-Promoting Effects of this compound:

G cluster_nucleus Nuclear Events TPA Tumor Promoter (TPA) PKC Protein Kinase C (PKC) TPA->PKC IKK IKK Complex PKC->IKK MAPK MAPK Cascade PKC->MAPK This compound This compound This compound->PKC Putative Inhibition IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Genes Inflammatory & Proliferative Gene Expression NFkB->Genes translocates & activates AP1 AP-1 MAPK->AP1 activates AP1->Genes translocates & activates Nucleus Nucleus

Caption: A putative signaling pathway illustrating the potential mechanism of this compound.

This proposed pathway suggests that this compound may exert its effects by directly or indirectly inhibiting PKC, thereby preventing the activation of downstream pro-inflammatory and pro-proliferative signaling cascades. Further research is required to validate this hypothesis and identify the specific molecular interactions of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated anti-inflammatory and anti-tumor-promoting activities in preclinical models. The available data, while limited, provides a strong rationale for more in-depth pharmacological profiling. Future research should prioritize:

  • Dose-response studies to determine the IC50 values for its biological activities.

  • Mechanism of action studies to identify the direct molecular targets and validate the proposed signaling pathways. This could involve kinase inhibition assays, binding studies, and analysis of downstream signaling events.

  • In vivo efficacy studies in various cancer and inflammatory disease models to assess its therapeutic potential.

  • Pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.

A thorough investigation of these aspects will be crucial in determining the potential for developing this compound into a clinically viable therapeutic agent. This technical guide provides the foundational information necessary to embark on these future studies.

Preliminary Cytotoxicity of Lophirachalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lophirachalcone, a chalcone tetramer isolated from the medicinal plant Lophira alata, has been identified as a potential anti-tumor promoting agent. Chalcones, a class of naturally occurring and synthetic compounds, are widely investigated for their anticancer properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity assays relevant to this compound and related compounds. Due to the limited publicly available cytotoxicity data specifically for this compound, this guide presents data on closely related chalcone dimers from Lophira alata, alongside a comprehensive framework of standard experimental protocols and potential mechanisms of action for chalcones.

Quantitative Cytotoxicity Data

For comparative purposes, the following table summarizes the cytotoxic activity of various other chalcone derivatives against a range of cancer cell lines.

Compound/ExtractCell LineAssayIC50 / EffectReference
Methanolic extract of Lophira alataEhrlich ascites carcinomaNot specifiedSignificant reduction in cell viability
Lophirone BEhrlich ascites carcinomaNot specifiedSignificant reduction in cell viability
Lophirone CEhrlich ascites carcinomaNot specifiedSignificant reduction in cell viability
Licochalcone CHCT116 (human colorectal cancer)MTT16.6 µM
Licochalcone CHCT116-OxR (oxaliplatin-resistant)MTT19.6 µM
Chalcone Derivative (L2H17)CT26.WT (murine colon carcinoma)RT-CESStrong dose-dependent inhibition
Chalcone DerivativesHeLa (cervical cancer)Not specifiedIC50 values of 36.6 µM and 20.6 µM for compounds B5 and B8

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cytotoxicity assessment of chalcones.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • This compound or other test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well culture plates

  • This compound or other test compounds

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Line Culture C Seed Cells in 96-well Plates A->C B This compound Stock Solution D Treat with this compound (Dose-Response) B->D C->D E Incubate (24-72h) D->E F Add Viability Reagent (e.g., MTT, SRB) E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Potential Signaling Pathway Modulated by Chalcones

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibition? NFkB NF-κB This compound->NFkB Inhibition? Apoptosis Apoptosis This compound->Apoptosis Induction? Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Hypothetical signaling pathways potentially targeted by this compound.

In Vitro Evaluation of Licochalcone A's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone A, a prominent chalcone isolated from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive in vitro research has highlighted its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the in-vitro evaluation of Licochalcone A, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Therapeutic Potential

Licochalcone A has demonstrated potent anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, induction of autophagy, and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Licochalcone A in various cancer cell lines.

Cell LineCancer TypeAssayIC50/GI50 (µM)Exposure Time (h)Reference
SKOV3Ovarian CancerCCK-819.2224[1]
SW480Colon CancerNot Specified7Not Specified[2][3]
SW620Colon CancerNot Specified8.8Not Specified[2][3]
MKN45Gastric CancerNot Specified41.1Not Specified[2]
SGC7901Gastric CancerNot Specified40.7Not Specified[2]
Key Signaling Pathways in Anticancer Activity

Licochalcone A exerts its anticancer effects by modulating several critical signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK (p38/JNK) pathways, which are involved in stress responses and apoptosis.[2][3] By inhibiting pro-survival signals and activating pro-apoptotic pathways, Licochalcone A effectively induces cancer cell death.

anticancer_pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Mitochondrial Mitochondrial Apoptosis Pathway LicoA Licochalcone A PI3K PI3K LicoA->PI3K Inhibits p38_JNK p38/JNK LicoA->p38_JNK Activates ROS ROS Production LicoA->ROS Enhances Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_MAPK Apoptosis p38_JNK->Apoptosis_MAPK Mitochondria Mitochondria ROS->Mitochondria Apoptosis_Mito Apoptosis Mitochondria->Apoptosis_Mito

Anticancer signaling pathways of Licochalcone A.

Anti-inflammatory Therapeutic Potential

Licochalcone A exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators in various immune and skin cells.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for Licochalcone A's effects on inflammatory markers.

Cell TypeStimulantInhibited MediatorIC50 (µM)Reference
T-lymphocytesCD3/CD28 antibodiesORAI1 channels2.97[4]
T-lymphocytesCD3/CD28 antibodiesKv1.3 channels0.83[4]
T-lymphocytesCD3/CD28 antibodiesKCa3.1 channels11.21[4]
RAW 264.7 macrophagesLPSTNF-α, IL-1β, IL-6, NO, PGE25-20 (effective dose range)[5]
Primary microgliaLPSPGE2, IL-6, TNF-αDose-dependent reduction[6][7]
KeratinocytesUVBPGE2Potent inhibition[8]
Dermal fibroblastsLPSPGE2Potent inhibition[8]
GranulocytesfMLPLTB4Potent inhibition[8]
Monocyte-derived dendritic cellsLPSIL-6/TNF-αPotent inhibition[8]
Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Licochalcone A are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7][9] These pathways are central to the inflammatory response, and their downregulation by Licochalcone A leads to a decreased production of pro-inflammatory cytokines and other inflammatory molecules.

anti_inflammatory_pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates p38_ERK p38/ERK LPS->p38_ERK Activates LicoA Licochalcone A LicoA->IKK Inhibits LicoA->p38_ERK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->ProInflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (PGE2, NO) p38_ERK->Inflammatory_Mediators experimental_workflow cluster_assays In Vitro Assays start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture (e.g., Cancer Cells, Macrophages) start->cell_culture treatment Treatment with Licochalcone A (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis inflammation Inflammatory Mediator Quantification (ELISA) treatment->inflammation western_blot Mechanism of Action (Western Blot for Signaling Pathways) treatment->western_blot data_analysis Data Analysis and Interpretation (IC50 Calculation, Statistical Analysis) viability->data_analysis apoptosis->data_analysis inflammation->data_analysis western_blot->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Licochalcone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lophirachalcone" did not yield significant results in widely accessible scientific literature. The information presented in this document pertains to Licochalcone A , a structurally related and extensively studied chalcone with well-documented anti-inflammatory properties. It is presumed that the user's interest lies in the anti-inflammatory mechanisms of this class of compounds.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Licochalcone A, a prominent flavonoid isolated from the root of Glycyrrhiza inflata (licorice). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Licochalcone A exerts its potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators and cytokines, suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][2][3] By targeting these central nodes of inflammation, Licochalcone A effectively mitigates inflammatory processes in both in vitro and in vivo models.[1][4]

Data Presentation: Quantitative Efficacy of Licochalcone A

The following tables summarize the quantitative data on the inhibitory effects of Licochalcone A on various inflammatory markers and pathways.

Table 1: In Vitro Inhibitory Effects of Licochalcone A

Target/AssayCell LineInducerConcentration/IC₅₀EffectCitation(s)
Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS5-20 µMDose-dependent inhibition[1]
Prostaglandin E₂ (PGE₂) ProductionHuman Skin FibroblastsIL-1βIC₅₀: 15.0 nMInhibition[2]
PGE₂ ProductionMicroglia BV2 CellsIFN-γ + LPSIC₅₀: 2.52 µMInhibition[5]
Pro-inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLPS5-20 µMDose-dependent inhibition[1]
Interleukin-6 (IL-6)RAW 264.7 MacrophagesLPS5-20 µMDose-dependent inhibition[1]
Interleukin-1β (IL-1β)RAW 264.7 MacrophagesLPS5-20 µMDose-dependent inhibition[1]
Ion Channel Activity
ORAI1 ChannelsHEK293T Cells-IC₅₀: 2.97 µMInhibition[6]
Kv1.3 ChannelsHEK293T Cells-IC₅₀: 0.83 µMInhibition[6]
KCa3.1 ChannelsHEK293 Cells-IC₅₀: 11.21 µMInhibition[6]
Enzyme Activity
COX-2 ActivityPrimary MicrogliaLPS + AA~50% inhibition at 2.5 µMInhibition[7]

Table 2: In Vivo Anti-inflammatory Effects of Licochalcone A

Animal ModelDisease InductionLicochalcone A DosageKey FindingsCitation(s)
Acute Lung InjuryLipopolysaccharide (LPS)20-80 mg/kgReduced inflammatory cells, protein leakage, and MPO activity. Decreased TNF-α, IL-6, IL-1β.[1]
Ulcerative ColitisDextran Sulfate Sodium (DSS)20, 40, 80 mg/kg (p.o.)Reduced colon length shortening, histological damage, and MPO activity.[1]
Acute Kidney InjuryLipopolysaccharide (LPS)20-80 mg/kgInhibition of NF-κB signaling.[1]

Signaling Pathways Modulated by Licochalcone A

Licochalcone A's anti-inflammatory activity is underpinned by its ability to interfere with critical intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Licochalcone A has been shown to inhibit this pathway significantly. It prevents the activation of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of target inflammatory genes like TNF-α, IL-6, and IL-1β.[1][3]

NF_kappa_B_Pathway cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Initiates LicoA Licochalcone A LicoA->IKK Inhibits

Caption: Licochalcone A inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Licochalcone A has been demonstrated to suppress the activation of this pathway. Specifically, it inhibits the phosphorylation of p38 MAPK and Erk 1/2 in response to inflammatory stimuli like LPS.[7][9] By blocking MAPK signaling, Licochalcone A further reduces the production of inflammatory cytokines and mediators.[7]

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK MKK3/6 MEK1/2 MAPKKK->MKK P MAPK p38 / ERK1/2 MKK->MAPK P TranscriptionFactors AP-1, etc. MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation LicoA Licochalcone A LicoA->MAPK Inhibits Phosphorylation

Caption: Licochalcone A suppresses the MAPK signaling cascade.

Nrf2 Signaling Pathway

In addition to suppressing pro-inflammatory pathways, Licochalcone A also activates the cytoprotective Nrf2 pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase II detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Licochalcone A promotes the nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[10][11] This antioxidant effect helps to mitigate oxidative stress, a key component of the inflammatory process.

Nrf2_Pathway cluster_nucleus LicoA Licochalcone A Keap1 Keap1 LicoA->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Transcription Antioxidant Gene Expression (e.g., HO-1) ARE->Transcription

Caption: Licochalcone A activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is used to assess the anti-inflammatory effects of compounds on macrophage activation.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Procedure:

    • Cells are seeded into 24-well or 96-well plates at a density of approximately 3 × 10⁵ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium, and cells are pre-treated with various non-cytotoxic concentrations of Licochalcone A for 1-3 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine measurements).[12][13]

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[14]

    • Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell-free supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[12][13]

    • Western Blot Analysis: To assess effects on signaling pathways, cells are lysed after a shorter LPS stimulation (e.g., 15-30 minutes). The expression and phosphorylation status of key proteins (e.g., p-p65, p-p38, p-ERK, IκBα) are analyzed by Western blotting.[13][14]

InVitro_Workflow Start Seed RAW 264.7 cells (e.g., 3x10^5 cells/well) Incubate1 Incubate overnight (37°C, 5% CO₂) Start->Incubate1 Pretreat Pre-treat with Licochalcone A (1-3 hours) Incubate1->Pretreat Induce Induce with LPS (1 µg/mL) Pretreat->Induce Incubate2 Incubate (e.g., 30 min for WB, 24h for ELISA/Griess) Induce->Incubate2 Collect Collect Supernatant &/or Lyse Cells Incubate2->Collect Analysis Endpoint Analysis Collect->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (Cytokines) Analysis->ELISA WB Western Blot (Signaling Proteins) Analysis->WB End Data Interpretation Griess->End ELISA->End WB->End

Caption: Experimental workflow for in vitro LPS-induced inflammation.

In Vivo Carrageenan-Induced Paw Edema

This is a classical model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[15][16]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Experimental Procedure:

    • Animals are divided into control, carrageenan-only, and Licochalcone A-treated groups.

    • Licochalcone A (at various doses) or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the treatment groups, typically 30-60 minutes before carrageenan injection.[15]

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% κ-carrageenan solution into the right hind paw of each animal.[17] The left paw is often injected with saline as a control.

  • Endpoint Analysis:

    • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, 5, and 7 hours) post-injection.[18]

    • Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics the pathology of human ulcerative colitis.[19][20]

  • Animals: C57BL/6 or Balb/c mice are commonly used.

  • Experimental Procedure:

    • Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water ad libitum for a period of 5-7 days.[19][21]

    • Licochalcone A (e.g., 20, 40, 80 mg/kg) is administered daily via oral gavage throughout the DSS treatment period.[1]

  • Endpoint Analysis:

    • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These scores are combined to calculate the DAI.[19]

    • Histological Analysis: At the end of the experiment, colons are excised, their length is measured (colon shortening is a marker of inflammation), and tissue sections are stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue homogenates is measured as an indicator of neutrophil infiltration.[19]

Conclusion

Licochalcone A demonstrates significant anti-inflammatory potential through its multifaceted mechanism of action, which involves the concurrent suppression of key pro-inflammatory pathways (NF-κB and MAPK) and the activation of the protective Nrf2 antioxidant response. The quantitative data from both in vitro and in vivo studies underscore its efficacy in reducing the production of a wide array of inflammatory mediators. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of Licochalcone A and related chalcones as promising therapeutic agents for a variety of inflammatory disorders.

References

Assessing the Antioxidant Capacity of Lophirachalcone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from the West African medicinal plant Lophira alata, presents a promising scaffold for antioxidant research.[1][2] While direct quantitative antioxidant data for this compound is not extensively available in current literature, significant antioxidant activity has been demonstrated in extracts of Lophira alata and its constituent chalcone dimers, lophirones B and C.[3][4] This guide provides a comprehensive overview of the methodologies to assess the antioxidant capacity of this compound, leveraging data from structurally related compounds to infer its potential. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, are provided, alongside an exploration of the potential underlying mechanism of action via the Nrf2 signaling pathway.

Introduction to this compound and its Congeners

This compound is a naturally occurring chalcone tetramer isolated from the stem bark of Lophira alata (Ochnaceae).[1][2] Chalcones, a subclass of flavonoids, are characterized by an open C3-C6-C3 backbone and are known for their broad range of biological activities, including antioxidant properties. The antioxidant potential of chalcones is often attributed to their ability to donate a hydrogen atom or a single electron to free radicals, a property enhanced by the presence of hydroxyl groups on their aromatic rings.

Given the limited direct data on this compound, this guide will refer to studies on lophirones B and C, which are chalcone dimers also isolated from Lophira alata, and extracts from Lophira alata and the related species Lophira lanceolata, to provide a foundational understanding of the potential antioxidant capacity.[3][5][6]

Quantitative Antioxidant Data of this compound-Related Compounds

While specific IC50 or Trolox equivalent values for this compound are not available in the reviewed literature, the following tables summarize the antioxidant activities of extracts from Lophira species and isolated lophirones. This data provides a strong indication of the potential antioxidant efficacy of chalcones derived from this genus.

Table 1: Antioxidant Activity of Lophira alata Methanolic Extract and Isolated Lophirones B and C

AssaySampleObservationReference
DPPH Radical ScavengingMethanolic Extract, Lophirone B, Lophirone CConcentration-dependent scavenging activity.[3]
Superoxide Anion Radical ScavengingMethanolic Extract, Lophirone B, Lophirone CConcentration-dependent scavenging activity.[3]
Hydrogen Peroxide ScavengingMethanolic Extract, Lophirone B, Lophirone CConcentration-dependent scavenging activity.[3]
Hydroxyl Radical ScavengingMethanolic Extract, Lophirone B, Lophirone CConcentration-dependent scavenging activity.[3]
Ferric Ion Reducing PowerMethanolic Extract, Lophirone B, Lophirone CConcentration-dependent reducing activity.[3]

Note: The study demonstrated that lophirone C exhibited the most potent anticancer, antimutagenic, and antioxidant activities among the tested compounds.[3]

Table 2: In Vitro Antioxidant Activity of Lophira lanceolata Extracts

AssayExtractIC50 (µg/mL)Reference
DPPH Radical ScavengingAqueous Extract6.724[7]
Ethanol Extract8.153[7]
Ferric Reducing Antioxidant Power (FRAP)Aqueous Extract152.0[7]
Ethanol Extract54.66[7]

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the most common in vitro antioxidant capacity assays applicable to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard (e.g., Ascorbic Acid or Trolox) at various concentrations to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard (e.g., Trolox) at various concentrations to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard (e.g., FeSO₄·7H₂O) to 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein stock solution (e.g., 10 µM in 75 mM PBS, pH 7.4).

    • AAPH solution (e.g., 240 mM in 75 mM PBS, pH 7.4), prepared fresh daily.

    • Trolox standard solutions of various concentrations.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions in 75 mM PBS.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard (Trolox), or blank (PBS) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents per liter or gram of the sample.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (20 µL + 180 µL) DPPH_sol->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Abs ~0.7 ABTS_rad->ABTS_work Mix Mix Sample/Standard with ABTS•+ Solution (10 µL + 190 µL) ABTS_work->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate 6 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent (10 µL + 190 µL) FRAP_reagent->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe(II) Equivalents Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standards Plate_setup Add Sample/Standard and Fluorescein to Plate Reagents->Plate_setup Sample_prep Prepare this compound Dilutions Sample_prep->Plate_setup Incubate Incubate 15 min at 37°C Plate_setup->Incubate Initiate Add AAPH to Initiate Reaction Incubate->Initiate Measure Monitor Fluorescence Decay over Time Initiate->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC Value Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Signaling Pathway Diagram

Chalcones have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is a key mechanism for cellular defense against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.

Conclusion

This compound, as a complex chalcone tetramer from Lophira alata, holds significant promise as a potent antioxidant. While direct quantitative assessments of its antioxidant capacity are yet to be extensively reported, the pronounced antioxidant activities of its congeners, lophirones B and C, and extracts from its source plant provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of this compound's antioxidant properties. Furthermore, the elucidation of its potential to modulate the Nrf2 signaling pathway could provide valuable insights into its mechanism of action and its therapeutic potential in conditions associated with oxidative stress. Further research is warranted to isolate sufficient quantities of this compound to perform these detailed antioxidant assays and to validate its role as a modulator of cellular antioxidant defenses.

References

Lophirachalcone: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has demonstrated significant potential as a bioactive compound, exhibiting noteworthy anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available physicochemical data for chalcones as a class, offering insights into the likely properties of this compound. Furthermore, it delves into the potential molecular mechanisms underpinning its biological activities by examining the well-elucidated signaling pathways of related chalcones, such as Licochalcone A. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and other chalcone-based therapeutics.

Physicochemical Properties of Chalcones

PropertyValue (for trans-Chalcone)Value (for other Chalcone Derivatives)Method of Determination
Molecular Formula C₁₅H₁₂O[1][2]VariesMass Spectrometry[3]
Molecular Weight 208.26 g/mol [1][2]VariesMass Spectrometry[3]
Melting Point 55-59 °C[1][4][5]410.95 - 423.42 K for heterocyclic chalcones[6]Differential Scanning Calorimetry (DSC)[6][7]
Boiling Point 345-348 °C (with slight decomposition)[2][8]208 °C at 25 mmHg[4][5]Not specified
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, ether, and benzene.[4][9]Generally soluble in organic solvents, with solubility increasing with temperature.[7]Gravimetric Method[7]
logP (Octanol-Water Partition Coefficient) 3.63 - 4.018[1]2.9 - 5.3 for various chalcones[10][11]Reversed-Phase Thin-Layer Chromatography (RP-TLC)[10][12][13]
pKa Data not readily availableData not readily availablePotentiometric Titration

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of chalcones, based on methods reported in the literature.

Determination of Melting Point

The melting point of chalcone derivatives can be determined using Differential Scanning Calorimetry (DSC).

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of the purified compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Determination of Solubility

The solubility of chalcones in various solvents can be determined using the gravimetric method.[7]

  • Procedure:

    • An excess amount of the chalcone is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove the undissolved solid.

    • A known volume of the filtrate is carefully evaporated to dryness.

    • The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mol/L.

Determination of logP (Octanol-Water Partition Coefficient)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and rapid method for estimating the lipophilicity (logP) of compounds like chalcones.[10][12][13]

  • Stationary Phase: Silanized silica gel 60F254 plates.

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).

  • Procedure:

    • Solutions of the test compounds and a series of standards with known logP values are spotted onto the RP-TLC plate.

    • The plate is developed in the mobile phase until the solvent front reaches a predetermined height.

    • The plate is dried, and the spots are visualized (e.g., under UV light).

    • The retardation factor (Rf) for each compound is calculated.

    • The RM value is calculated from the Rf value using the equation: RM = log((1/Rf) - 1).

    • A calibration curve is generated by plotting the RM values of the standards against their known logP values.

    • The logP of the test compound is determined by interpolating its RM value on the calibration curve.

Biological Activities and Signaling Pathways

This compound has been identified as a potent anti-tumor and anti-inflammatory agent.[14] While the specific molecular targets of this compound are yet to be fully elucidated, the mechanisms of action for structurally related chalcones, particularly Licochalcone A, have been extensively studied and provide a strong basis for understanding its potential pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of chalcones are often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. Licochalcone A has been shown to suppress the activation of NF-κB and the phosphorylation of p38 and ERK MAPKs, leading to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[15][16]

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK This compound This compound (Likely) This compound->IKK MAPKK MAPKK This compound->MAPKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes MAPKKK->MAPKK p38_ERK p38/ERK MAPKK->p38_ERK p_p38_ERK p-p38/ERK p38_ERK->p_p38_ERK p_p38_ERK->Nucleus

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anti-Tumor Activity

The anti-cancer properties of chalcones are linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. These effects are often driven by the modulation of critical cell signaling pathways, including the PI3K/Akt/mTOR and Nrf2 pathways. Licochalcone A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, leading to decreased cell survival and proliferation.[17] Additionally, activation of the Nrf2 pathway can induce the expression of antioxidant and cytoprotective genes.[18]

Anti_Tumor_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K This compound This compound (Likely) This compound->PI3K Keap1 Keap1 This compound->Keap1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element Nucleus->ARE

Caption: Potential anti-tumor signaling pathways of this compound.

Experimental Workflow for Bioactivity Screening

A general workflow for the investigation of the biological activities of this compound is outlined below.

Experimental_Workflow Isolation Isolation & Purification of this compound from Lophira alata Characterization Structural Characterization (NMR, MS) Isolation->Characterization In_Vitro In Vitro Bioassays Characterization->In_Vitro Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., NO production in macrophages) In_Vitro->Anti_Inflammatory_Assay Anti_Tumor_Assay Anti-tumor Assays (e.g., MTT assay on cancer cell lines) In_Vitro->Anti_Tumor_Assay Mechanism Mechanism of Action Studies Anti_Inflammatory_Assay->Mechanism Anti_Tumor_Assay->Mechanism Western_Blot Western Blot (for signaling proteins) Mechanism->Western_Blot qPCR RT-qPCR (for gene expression) Mechanism->qPCR In_Vivo In Vivo Studies Mechanism->In_Vivo Animal_Model Animal Models (e.g., mouse models of inflammation or cancer) In_Vivo->Animal_Model Toxicology Toxicology & PK/PD Studies Animal_Model->Toxicology Lead_Opt Lead Optimization Toxicology->Lead_Opt

Caption: General experimental workflow for this compound bioactivity studies.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. While specific physicochemical data for this complex molecule remains to be determined, the established properties of the broader chalcone class provide a valuable predictive framework. The well-documented signaling pathways of related chalcones offer compelling insights into the likely mechanisms driving this compound's anti-inflammatory and anti-tumor activities. Further research, following a systematic experimental workflow, is crucial to fully characterize this compound and unlock its potential for the development of novel therapeutics. This guide serves as a critical starting point for scientists and researchers dedicated to advancing our understanding and application of this potent bioactive compound.

References

Lophirachalcone's Targets: An In-depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct early-stage research on the specific molecular targets of Lophirachalcone is limited in the public domain. This guide leverages available data on the closely related and extensively studied chalcone, Licochalcone A, to provide a comprehensive overview of potential targets and mechanisms of action that are likely relevant to this compound. The structural similarities between these compounds suggest they may share overlapping biological activities.

This technical guide provides a detailed examination of the early-stage research into the biological targets of chalcones, with a focus on Licochalcone A as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for Licochalcone A, indicating its inhibitory potency against various cancer cell lines and specific ion channels. This data is crucial for understanding the compound's therapeutic window and for designing future structure-activity relationship (SAR) studies.

Table 1: IC50 Values of Licochalcone A in Cholangiocarcinoma (CCA) Cell Lines [1]

Cell LineIC50 (µM)
KKU-10015.2 ± 1.3
KKU-21312.5 ± 0.8
KKU-21418.7 ± 2.1
KKU-15625.4 ± 3.5
KKU-45210.8 ± 1.1

Table 2: IC50 Values of Licochalcone A for Ion Channel Inhibition [2]

Ion ChannelIC50 (µM)
ORAI12.97 ± 1.217
Kv1.30.83 ± 1.222
KCa3.111.21 ± 1.07

Key Signaling Pathways and Molecular Targets

Research on Licochalcone A has revealed its modulatory effects on several critical signaling pathways implicated in cancer and inflammation. These pathways represent potential avenues through which this compound may exert its biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[3][4] Licochalcone A has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[3][4][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Licochalcone_A Licochalcone A Licochalcone_A->IKK Inhibition Gene_Expression Inflammatory & Pro-survival Genes NF-κB_n->Gene_Expression

NF-κB Signaling Pathway Inhibition by Licochalcone A.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Licochalcone A has been observed to activate the p38 MAPK pathway, leading to apoptosis in cancer cells.[6][7] It has also been shown to suppress p38/ERK MAPK signaling in the context of inflammation.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Apoptosis Licochalcone_A Licochalcone A p38_MAPK p38_MAPK Licochalcone_A->p38_MAPK Activation Caspase-9 Caspase-9 p38_MAPK->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Licochalcone_A Licochalcone A Keap1 Keap1 Licochalcone_A->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n ARE Antioxidant Response Element Nrf2_n->ARE Experimental_Workflow Start Start: This compound In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro_Screening Hit_Identification Active? In_Vitro_Screening->Hit_Identification Target_Identification Target Identification (e.g., Proteomics, Transcriptomics) Hit_Identification->Target_Identification Yes Inactive Inactive Hit_Identification->Inactive No Hypothesis_Generation Hypothesis Generation: Potential Targets & Pathways Target_Identification->Hypothesis_Generation Target_Validation Target Validation (e.g., Western Blot, Kinase Assays) Hypothesis_Generation->Target_Validation Validated Validated? Target_Validation->Validated Validated->Hypothesis_Generation No, Re-evaluate Lead_Optimization Lead Optimization Validated->Lead_Optimization Yes End End Lead_Optimization->End Inactive->End

References

Unveiling the Therapeutic Promise of Lophirachalcone: A Technical Guide to Identifying Novel Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of Lophirachalcone

This compound, a chalcone tetramer isolated from the medicinal plant Lophira alata, presents a compelling case for novel drug discovery.[1] While preliminary studies suggest its potential as an anti-tumor promoter, the specific biological targets and mechanisms of action remain largely uncharted territory.[1] This guide provides a comprehensive framework for researchers and drug development professionals to approach the identification of this compound's novel biological targets. Given the limited direct data on this compound, this document leverages the broader knowledge of the chalcone class of compounds to propose potential avenues of investigation and outlines detailed experimental protocols to elucidate its therapeutic potential.

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] Compounds isolated from Lophira alata, such as lophirones B and C, have demonstrated cytotoxic, antimutagenic, and antioxidant properties, further underscoring the potential of chalcones from this plant source.[5][6]

Known Biological Activities of Chalcones from Lophira alata

Initial research on compounds from Lophira alata provides a foundational understanding of their potential bioactivities.

Compound/ExtractBiological ActivityKey FindingsReference
This compound Anti-tumor promoterInhibits Epstein-Barr virus (EBV) activation induced by a tumor promoter.[1][1]
Alatachalcone Anti-tumor promoter, Anti-inflammatoryInhibits tumor promotion and teleocidin B-4-induced inflammation.[1][1]
Methanolic extract of L. alata stem bark Cytotoxic, Antimutagenic, AntioxidantReduces viability of Ehrlich ascites carcinoma cells; shows concentration-dependent reduction in mutations and scavenges free radicals.[5][5]
Lophirone B and C Cytotoxic, Antimutagenic, AntioxidantSignificantly reduce the viability of Ehrlich ascites carcinoma cells and exhibit potent antioxidant activity.[5][5]

Postulated Biological Targets and Signaling Pathways of Chalcones

Based on extensive research into the chalcone family of compounds, several key biological targets and signaling pathways can be postulated for this compound. These serve as a roadmap for initial investigations.

Cell Cycle Regulation

Many chalcone derivatives have been shown to induce cell cycle arrest, a critical mechanism in cancer therapy.[3][7]

Hypothesized Mechanism of this compound in Cell Cycle Arrest

cell_cycle_arrest This compound This compound CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK1/Cyclin B) This compound->CDK_Cyclin Inhibition G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Promotion Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to Mitosis Mitosis G2_M_Transition->Mitosis

Caption: Postulated inhibition of CDK-Cyclin complexes by this compound, leading to G2/M cell cycle arrest.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Chalcones are known to trigger apoptosis through various signaling cascades.[7][8]

Hypothesized Apoptotic Pathway Activated by this compound

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized mitochondrial-mediated apoptotic pathway induced by this compound.

Inhibition of Tubulin Polymerization

Disruption of the microtubule network is a validated strategy in cancer chemotherapy. Certain chalcones have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[9]

Hypothesized Mechanism of Tubulin Polymerization Inhibition

tubulin_inhibition This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Cell_Division_Disruption Disruption of Cell Division Microtubules->Cell_Division_Disruption Leads to

Caption: Postulated mechanism of this compound inhibiting tubulin polymerization.

Experimental Protocols for Target Identification and Validation

To systematically identify and validate the biological targets of this compound, a multi-pronged experimental approach is recommended.

Target Identification

Workflow for Novel Target Identification

target_identification_workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Affinity_Chromatography Affinity Chromatography (this compound-immobilized beads) Phenotypic_Screening->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Chromatography->Mass_Spectrometry Computational_Docking In Silico Docking (Virtual Screening) Computational_Docking->Affinity_Chromatography Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Mass_Spectrometry->Biochemical_Assays Protein_Microarrays Protein Microarrays Protein_Microarrays->Biochemical_Assays Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Thermal_Shift Genetic_Approaches Genetic Approaches (siRNA, CRISPR) Cellular_Thermal_Shift->Genetic_Approaches

Caption: A streamlined workflow for the identification and validation of this compound's biological targets.

4.1.1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

4.1.2. Affinity Chromatography and Mass Spectrometry

  • Objective: To identify proteins that directly bind to this compound.

  • Methodology:

    • Synthesize a this compound derivative with a linker for immobilization.

    • Covalently attach the this compound derivative to agarose beads.

    • Incubate the this compound-immobilized beads with cell lysates from a relevant cancer cell line.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation

4.2.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to its target protein in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein.

    • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

4.2.2. RNA Interference (RNAi) or CRISPR-Cas9 Mediated Gene Knockdown/Knockout

  • Objective: To determine if the depletion of the putative target protein affects the cellular response to this compound.

  • Methodology:

    • Transfect cancer cells with siRNA or a CRISPR-Cas9 system targeting the gene of the putative target protein.

    • Confirm the knockdown or knockout of the target protein by Western blotting or qPCR.

    • Treat the modified cells and control cells with this compound.

    • Assess the cellular phenotype (e.g., cell viability, apoptosis).

    • A diminished response to this compound in the knockdown/knockout cells would validate the target's role in the drug's mechanism of action.

Conclusion and Future Directions

While the direct biological targets of this compound remain to be definitively identified, the wealth of information on the broader chalcone family provides a strong foundation for future research. The proposed experimental workflows, leveraging both established and cutting-edge techniques, offer a clear path forward for elucidating the mechanism of action of this promising natural product. The identification of novel biological targets for this compound will not only advance our understanding of its therapeutic potential but also pave the way for the development of new and more effective anticancer agents. Further investigations should also focus on the in vivo efficacy and safety profile of this compound in preclinical animal models.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of Lophirachalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Lophirachalcone using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method outlined is based on established principles for the analysis of chalcones and related polyphenolic compounds.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, a reversed-phase HPLC method is employed. This compound, being a relatively nonpolar molecule, will be separated on a nonpolar stationary phase (typically C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV-Vis detector, as this compound, a chalcone dimer, possesses chromophores that absorb light in the ultraviolet range. The amount of UV light absorbed at a specific wavelength is directly proportional to the concentration of this compound in the sample, allowing for accurate quantification. Chalcones typically exhibit strong absorbance in the 200-400 nm range.[1][2]

Apparatus and Materials

2.1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials and caps

2.2. Reagents and Materials

  • This compound reference standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Solvents for sample extraction (e.g., methanol, ethanol)

Experimental Protocols

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a final concentration of 1000 µg/mL. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation (from Lophira alata extract)

  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., stem bark of Lophira alata). Extract the sample with a suitable solvent (e.g., methanol) using an appropriate method such as sonication or Soxhlet extraction. The methanolic extract of Lophira alata is known to contain chalcone dimers.[3]

  • Filtration: Filter the extract through a suitable filter paper to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3.3. Chromatographic Conditions

The following are typical starting conditions for the analysis of chalcones and may require optimization for this compound.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program 0-15 min: 20-50% B15-20 min: 50-80% B20-25 min: 80% B25-30 min: 80-20% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Diode array detection is recommended to determine the optimal wavelength. Based on typical chalcone spectra, a wavelength between 280 nm and 370 nm is likely to be suitable. For a single wavelength detector, 310 nm can be a good starting point.[4]

3.4. Method Validation

For accurate and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables present typical quantitative data expected for the HPLC-UV analysis of a chalcone. These values are representative and should be experimentally determined for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)< 1.5%

Table 2: Method Validation Data (Representative for a Chalcone)

ParameterTypical Value
Retention Time (min) 12.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%)
    - Repeatability (Intra-day)< 2.0%
    - Intermediate (Inter-day)< 3.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Identification UV_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Quantification of Lophirachalcone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophirachalcone is a complex chalcone tetramer isolated from the plant Lophira alata. Emerging research has highlighted its potential as a potent anti-inflammatory and anti-tumor agent.[1] These biological activities are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critically involved in cell proliferation, survival, and inflammation.[2][3][4][5][6][7][8] As interest in this compound as a potential therapeutic agent grows, the need for robust and reliable bioanalytical methods for its quantification in biological matrices becomes paramount for pharmacokinetic, toxicokinetic, and pharmacodynamic studies.

This document provides a detailed, albeit hypothetical, application note and protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies and data presented are based on established principles of bioanalytical method development for chalcones and similar phenolic compounds and are intended to serve as a comprehensive template for researchers.[9][10][11][12]

Biological Activity and Signaling Pathways

This compound and related chalcones exert their biological effects by interfering with critical signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action and for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Aberrant activation of this pathway is a hallmark of many cancers. This compound is hypothesized to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2][4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the inflammatory response.[7][14] In many disease states, including chronic inflammation and cancer, this pathway is constitutively active. Chalcones, including this compound, have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[6][15][16][17]

NFkB_Signaling_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Complex

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This section outlines a hypothetical, yet representative, LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: A typical workflow for this compound quantification in plasma.

Sample Preparation Protocol

A simple protein precipitation method is proposed for the extraction of this compound from plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound or another chalcone not present in the sample) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are suggested starting parameters for method development.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. For a hypothetical chalcone, this could be, for example, m/z 550.2 -> 250.1 for this compound and m/z 555.2 -> 255.1 for the IS.
Collision Energy To be optimized for each transition.
Method Validation Summary

A bioanalytical method should be validated according to regulatory guidelines. The following tables summarize hypothetical but realistic performance characteristics of a validated method for this compound.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 1< 15< 15± 20
Low QC 3< 10< 10± 15
Mid QC 100< 10< 10± 15
High QC 800< 10< 10± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 385 - 9590 - 110
High QC 80085 - 9590 - 110

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 6 hoursRoom Temperature90 - 110
Freeze-Thaw 3 cycles-20°C to Room Temperature90 - 110
Short-term 24 hours4°C90 - 110
Long-term 30 days-80°C90 - 110

Conclusion

The provided application note and protocol offer a comprehensive framework for the quantification of this compound in biological samples. The hypothetical LC-MS/MS method, based on established analytical principles for similar compounds, demonstrates the potential for high sensitivity, accuracy, and precision. The detailed protocols for sample preparation and analysis, along with the summary of validation parameters, provide a solid starting point for researchers to develop and validate their own methods for pharmacokinetic and other studies. The visualization of the key signaling pathways modulated by this compound further aids in understanding its mechanism of action and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and research needs.

References

Application Notes and Protocols for Lophirachalcone Treatment in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lophirachalcone belongs to the chalcone family, a class of natural and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. Chalcones have garnered significant interest in oncology research due to their broad range of biological activities, including potent anticancer properties.[1] Various chalcone derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell proliferation and migration across numerous cancer cell lines.[1][2][3] The mechanisms of action often involve the modulation of key cellular signaling pathways.[2] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound and related compounds.

Mechanism of Action

This compound and its related compounds, such as Licochalcone A, C, and H, exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Chalcones are well-documented inducers of apoptosis. This programmed cell death is often initiated through the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential, and activation of caspases.[4][5] Key proteins involved include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4][6][7]

  • Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, primarily at the G1 or G2/M phases.[8][9][10] This arrest is associated with the modulation of cell cycle regulatory proteins, such as decreased expression of cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[6][8][9]

  • Modulation of Signaling Pathways: The anticancer activities of chalcones are mediated by their influence on various signaling cascades. Key pathways affected include:

    • MAPK Pathway: Activation of p38 MAPK and JNK signaling pathways can lead to apoptosis.[2][4][11]

    • JAK/STAT Pathway: Inhibition of the JAK2/STAT3 signaling pathway has been shown to induce apoptosis in skin cancer cells.[2][9]

    • NF-κB Pathway: Some chalcones can suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival.[1][12]

    • PI3K/Akt/mTOR Pathway: This critical survival pathway is another target for inhibition by chalcones.[2]

Quantitative Data: Efficacy of Related Chalcones

The following table summarizes the cytotoxic activity of various licochalcones (structurally related to this compound) against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
Licochalcone A H226, H1703Lung Squamous Cell Carcinoma~5-4024, 48[8]
Licochalcone A HOS, U2OSOsteosarcoma~20-6024[4][5]
Licochalcone A HCT-116Colon Cancer~10-40Not Specified[2]
Licochalcone C Esophageal Squamous Carcinoma CellsEsophageal CancerNot SpecifiedNot Specified[11]
Licochalcone H A375, A431Skin Cancer~10-3048[9]
β-lapachone MCF-7Breast Cancer2.54[13]
β-lapachone SW480, SW620, DLD1Colon Cancer2-3Not Specified[14]

Experimental Protocols

General Guidelines for this compound Preparation and Cell Treatment
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere and stabilize for 24 hours before adding the compound.

  • Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO as the experimental groups) and an untreated control.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.[16]

Protocol: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 800 rpm) for 5 minutes.[17]

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.[14]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution across different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow Cytometer

Methodology:

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.[17]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 13,000 g) for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the appropriate primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-p-p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations: Workflows and Pathways

G cluster_workflow Experimental Workflow for In Vitro Analysis cluster_assays Perform Assays prep Prepare this compound Stock Solution (DMSO) seed Seed Cells in Culture Plates treat Treat Cells with This compound Dilutions seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Protein Expression (Western Blot) treat->western data Data Acquisition and Analysis

Caption: General experimental workflow for evaluating this compound's effects.

G Chalcone-Induced Apoptosis Pathway cluster_pathway cluster_mapk MAPK Signaling Chalcone This compound p38 p38 MAPK Activation Chalcone->p38 Bcl2 Bcl-2 Family Chalcone->Bcl2 Regulates Mito Mitochondrion p38->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax Bax (Pro-apoptotic) Up-regulation Bcl2_anti Bcl-2 (Anti-apoptotic) Down-regulation Bax->Mito Promotes Permeability Bcl2_anti->Mito Inhibits Permeability Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key events in the chalcone-induced mitochondrial apoptosis pathway.

G Chalcone-Induced G1 Cell Cycle Arrest cluster_pathway cluster_proteins G1 Phase Regulatory Proteins Chalcone This compound CyclinD1 Cyclin D1 Chalcone->CyclinD1 Down-regulates CDK4 CDK4 Chalcone->CDK4 Down-regulates CyclinE Cyclin E Chalcone->CyclinE Down-regulates CDK2 CDK2 Chalcone->CDK2 Down-regulates G1_S G1 to S Phase Transition CyclinD1->G1_S Promotes CDK4->G1_S Promotes CyclinE->G1_S Promotes CDK2->G1_S Promotes Arrest G1 Phase Arrest G1_S->Arrest

Caption: Mechanism of chalcone-induced G1 phase cell cycle arrest.

References

Application of Chalcones in Cancer Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note on Lophirachalcone: While the topic specifies this compound, the vast majority of published cancer research focuses on other members of the chalcone family, particularly Licochalcone A (LCA). Chalcones are a class of compounds that are precursors to flavonoids, and many exhibit significant biological activity.[1][2] This document will focus on the applications of well-studied chalcones like Licochalcone A as representative models to provide a comprehensive overview of their use in cancer research. The principles and protocols described herein are broadly applicable to novel chalcone derivatives, including this compound.

Licochalcone A and other chalcones have demonstrated potent anti-cancer effects across a wide range of human malignancies.[3][4] Their therapeutic potential stems from their ability to modulate multiple cellular processes and signaling pathways critical for tumor growth and survival.[1][5] Key mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, regulation of autophagy, and the inhibition of cancer cell proliferation, invasion, and metastasis.[4][5][6]

Data Presentation: In Vitro Cytotoxicity

Chalcones exhibit dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for Licochalcone A and other chalcone derivatives in different cancer models.

Compound/DerivativeCancer TypeCell Line(s)IC50 Value (µM)Citation(s)
Licochalcone A Prostate CancerLNCaP, 22Rv1, PC-3, DU14515.73 - 23.35[7][8]
Licochalcone A Ovarian CancerSKOV319.22 (at 24h)[9]
Licochalcone A OsteosarcomaHOS, MG-6322.4 - 29.4[10]
Licochalcone A Gastric CancerMKN-28, SGC7901, AGS, MKN-4540.7 - 42.0[11]
Licochalcone A Lung CancerA549, H460~40 (causes 45-80% growth suppression)[12]
Licochalcone A Oral CancerKB50[11]
Chalcone Derivative (A14) Breast CancerMCF-71.83[13]
Chalcone Derivative (5a) Lung CancerA54941.99[14]
Chalcone Derivative (26) Breast CancerMCF-76.55 - 10.14[15]

Visualization of Mechanisms and Workflows

G

G

G

G

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate the anticancer properties of chalcones.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a chalcone inhibits cancer cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SKOV3, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound/Licochalcone A stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the chalcone compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after treatment.

Materials:

  • 6-well cell culture plates

  • Chalcone compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the chalcone at its IC50 and 2x IC50 concentrations for 24 hours.[10]

  • Cell Harvesting: Collect both floating and attached cells. Centrifuge, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer. The analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the levels of specific proteins involved in signaling pathways affected by the chalcone.

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Bcl-2, cleaved Caspase-3, β-actin)[16][17]

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Methodology:

  • Protein Extraction: Treat cells in culture dishes, wash with cold PBS, and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour to prevent non-specific binding. Incubate with a specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of a chalcone in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., U87 glioma, T24 bladder cancer cells)[18][19]

  • Matrigel (optional, to aid tumor formation)

  • Chalcone compound formulated for in vivo administration

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Calipers for tumor measurement

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells, often mixed with Matrigel, into the flank of each mouse.[18]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 50-100 mm³), use calipers to measure tumor dimensions.

  • Grouping and Treatment: Randomize mice into a control group (vehicle) and one or more treatment groups (chalcone at different doses). Administer treatment via a specified route (e.g., intraperitoneal injection, oral gavage, subcutaneous) on a defined schedule (e.g., daily, 5 days/week).[9][18]

  • Efficacy Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period.

  • Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histopathology (H&E staining), immunohistochemistry (IHC), or Western blotting to confirm the in vivo mechanism of action.

References

Application Notes and Protocols for Improving Lophirachalcone Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has demonstrated promising anti-inflammatory and anti-tumor properties. However, its therapeutic potential is often hindered in preclinical studies by its low aqueous solubility, which can lead to challenges in preparing homogenous solutions for bioassays, resulting in inaccurate and poorly reproducible data. This document provides detailed methods and protocols to enhance the solubility of this compound and other poorly soluble chalcones for reliable in vitro and in vivo testing.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table presents representative data for a typical poorly soluble chalcone to illustrate the potential improvements achievable with various solubility enhancement techniques. Researchers should determine the specific solubility of this compound experimentally.

Formulation/MethodSolvent SystemChalcone Concentration (μg/mL)Fold Increase in SolubilityObservations
Unformulated Chalcone Phosphate-Buffered Saline (PBS), pH 7.4< 1-Insoluble, precipitation observed.
PBS with 0.5% DMSO5~5xLimited solubility, may precipitate at higher concentrations.
Co-solvency 20% PEG 400 in PBS50~50xClear solution at lower concentrations.
10% Solutol HS 15 in PBS100~100xFormation of micelles aids solubilization.
Cyclodextrin Inclusion 10 mM HP-β-CD in PBS250~250xFormation of a stable inclusion complex.
Solid Dispersion 1:10 Chalcone:PVP K30 in Water500~500xAmorphous solid dispersion enhances dissolution.

Experimental Protocols

General Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted into aqueous buffers or cell culture media for bioassays.

Protocol:

  • Weigh the desired amount of this compound powder.

  • Add an appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock into the final aqueous buffer or media. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent toxicity in cell-based assays.

Method 1: Co-solvency

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.

Protocol:

  • Prepare a stock solution of the co-solvent (e.g., 50% v/v Polyethylene Glycol 400 (PEG 400) in water).

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent stock (e.g., 10 mg/mL in 50% PEG 400).

  • For the bioassay, dilute this co-solvent stock solution into the aqueous buffer or cell culture medium to the final desired this compound concentration.

  • Ensure the final concentration of the co-solvent is compatible with the assay system and does not cause cellular toxicity.

cluster_0 Co-solvency Workflow A Prepare Co-solvent Stock (e.g., 50% PEG 400 in Water) B Dissolve this compound in Co-solvent Stock (High Conc.) A->B Use as solvent C Dilute into Aqueous Buffer or Cell Culture Medium B->C To final concentration D Perform Bioassay C->D

Co-solvency Experimental Workflow
Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.

Protocol:

  • Prepare a solution of a cyclodextrin derivative (e.g., 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in water or buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

  • After equilibration, filter the suspension through a 0.22 µm filter to remove the undissolved compound.

  • The clear filtrate contains the this compound-cyclodextrin inclusion complex. Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • This solution can be directly used or further diluted for bioassays.

cluster_1 Cyclodextrin Inclusion Workflow E Prepare Cyclodextrin Solution (e.g., 20 mM HP-β-CD) F Add Excess this compound Powder E->F G Stir for 24-48 hours F->G H Filter to Remove Undissolved Compound G->H I Quantify this compound Concentration in Filtrate H->I J Use Solution for Bioassay I->J

Cyclodextrin Inclusion Workflow
Method 3: Solid Dispersion

A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which can significantly enhance the dissolution rate and apparent solubility.

Protocol (Solvent Evaporation Method):

  • Select a suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188).

  • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, ethanol) at a specific ratio (e.g., 1:10 drug-to-polymer weight ratio).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • The solid dispersion can be scraped, pulverized, and then dissolved in an aqueous buffer for bioassays.

cluster_2 Solid Dispersion Workflow K Dissolve this compound and Polymer in Organic Solvent L Evaporate Solvent (Rotary Evaporator) K->L M Dry Solid Dispersion under Vacuum L->M N Pulverize and Dissolve in Aqueous Buffer M->N O Perform Bioassay N->O

Solid Dispersion Workflow

Signaling Pathway Modulation by a Representative Chalcone

Licochalcone A, a well-studied chalcone, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a relevant target for the anti-inflammatory activity of many chalcones, and a similar mechanism may be applicable to this compound.

cluster_3 Inhibition of NF-κB Pathway by Licochalcone A cluster_4 Cytoplasm cluster_5 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFkB_inactive p50/p65/IκBα (Inactive NF-κB) IKK->NFkB_inactive Leads to IκBα degradation p50 p50 p65 p65 p50->NFkB_inactive p65->NFkB_inactive NFkB_inactive->IKK Targeted by NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces LicochalconeA Licochalcone A LicochalconeA->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Conclusion

The poor aqueous solubility of this compound presents a significant challenge for its preclinical evaluation. The methods outlined in this document—co-solvency, cyclodextrin inclusion complexation, and solid dispersion—provide robust strategies to enhance its solubility and bioavailability for bioassays. It is crucial for researchers to empirically determine the most suitable method for their specific assay system and to validate that the chosen excipients do not interfere with the biological activity measurements. The provided protocols offer a starting point for developing optimized formulations to unlock the full therapeutic potential of this compound.

Application Notes and Protocols for Calculating Lophirachalcone Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an appropriate dosage of Lophirachalcone for preclinical animal studies. Due to the limited publicly available pharmacokinetic and toxicological data for this compound, this document outlines a systematic approach based on established principles of dose extrapolation from in vitro data, allometric scaling, and dose-response studies, using data from related chalcones as illustrative examples.

Introduction to this compound

This compound is a chalcone tetramer isolated from the medicinal plant Lophira alata.[1] Chalcones are a class of flavonoids known for a wide range of biological activities.[2][3] Preliminary research suggests that this compound and related compounds possess potent anti-inflammatory and anti-tumor properties.[1] The mechanism of action for chalcones often involves the modulation of key signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer.[4][5][6] Licochalcone A, another well-studied chalcone, has been shown to inhibit cancer cell proliferation and down-regulate inflammatory mediators.[5][6][7]

Key Considerations for Dosage Calculation

Determining a safe and effective dose for in vivo studies is a critical step in preclinical drug development. The primary objectives are to select a starting dose that is safe and to identify a dose range that elicits the desired biological effect. Key factors to consider include:

  • In vitro efficacy: The concentration of a compound that produces a desired effect in cell culture (e.g., IC50 or EC50) is a common starting point for dose estimation.

  • Allometric scaling: This method extrapolates doses between species based on body surface area, which is more accurate than simple weight-based scaling because it better correlates with metabolic rate.[8][9][10][11]

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for determining the dosing route and frequency.

  • Toxicology: Establishing the safety profile of the compound, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lethal Dose 50 (LD50), is essential for ensuring animal welfare and the validity of the study.

Data Presentation: this compound and Related Compounds

Due to the scarcity of specific data for this compound, the following table includes information on related chalcones to provide a comparative reference for potential starting doses and biological activities.

CompoundBiological ActivityAnimal ModelEffective Dose/ConcentrationRoute of AdministrationReference
Alatachalcone Anti-tumor (inhibition of tumor promotion)Mouse (skin)16 nmolTopical[1]
Licochalcone A Anti-inflammatory (colitis)MouseNot specifiedNot specified[4]
Licochalcone A Anti-inflammatory (acute lung injury)MouseNot specifiedNot specified[5]
Licochalcone A Anti-cancerMouse (xenograft)Not specifiedNot specified[6]

Experimental Protocols

Protocol 1: In Vitro to In Vivo Dose Extrapolation

This protocol describes a theoretical approach to estimate a starting dose for this compound in a mouse model based on hypothetical in vitro data.

Objective: To calculate a Human Equivalent Dose (HED) and subsequently an Animal Equivalent Dose (AED) from in vitro data.

Materials:

  • In vitro IC50 data for this compound against a target cell line.

  • Allometric scaling factors (see table below).

Procedure:

  • Determine In Vitro IC50: Conduct dose-response assays to determine the IC50 of this compound in a relevant cancer cell line (e.g., human colon cancer cell line HCT116). For this example, let's assume a hypothetical IC50 of 10 µM.

  • Convert IC50 to mg/kg: This step involves making several assumptions about the volume of distribution. A simplified approach is to assume a direct conversion, although more sophisticated methods exist.[12][13]

  • Allometric Scaling for Dose Conversion: Utilize the body surface area (BSA) normalization method. The formula for converting a dose from one species to another is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[14]

    Km Values for Different Species [14]

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Weight/BSA)
Human601.6237
Rat0.150.0256
Mouse0.020.0073
  • Calculate the Starting Dose in Mice:

    • First, a Human Equivalent Dose (HED) needs to be established. Without direct toxicity data, a conservative approach is warranted. Regulatory guidance often suggests using a fraction of the in vitro effective concentration as a starting point.

    • Let's assume a starting HED is derived from the in vitro data. For this protocol, we will work backward from an example animal dose. A study on a related chalcone, alatachalcone, used a dose of 16 nmol in mice.[1] Assuming a molecular weight for this compound of approximately 700 g/mol , this is roughly 11.2 µg. For a 20g mouse, this equates to 0.56 mg/kg.

    • To convert a known effective dose from one animal to another (e.g., from a hypothetical effective dose in rats to mice): Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km) Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (6 / 3) = Rat Dose (mg/kg) × 2

Note: This is a simplified estimation. A thorough literature review for compounds with similar structures and mechanisms is crucial. The final starting dose should be significantly lower than any known toxic dose.

Protocol 2: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.

Animals:

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, both sexes.

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline). The use of organic solvents should be avoided if possible for in vivo studies.[14]

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2-5: Increasing doses of this compound (e.g., 1, 10, 50, 100 mg/kg). The dose selection should be informed by the in vitro data and allometric scaling (Protocol 1).

  • Administration: Administer the compound via the intended route for the efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals closely for signs of toxicity for at least 72 hours post-administration. Observations should include changes in weight, behavior, and physical appearance.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause significant toxicity or more than 10% weight loss. This will inform the dose selection for subsequent efficacy studies.

Protocol 3: Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound. This is a widely used model for acute inflammation.[15]

Animals:

  • Wistar rats (150-200g).

Procedure:

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg, based on dose-range finding study).

  • Drug Administration: Administer the respective treatments orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow for Dose Determination

G cluster_0 In Vitro Analysis cluster_1 Dose Calculation cluster_2 In Vivo Studies invitro Determine IC50 of this compound on target cell line allometric Allometric Scaling to Estimate Starting Animal Dose (AED) invitro->allometric toxicity Acute Toxicity & Dose-Range Finding Study (MTD) allometric->toxicity efficacy Efficacy Studies (e.g., Anti-inflammatory, Anti-tumor) toxicity->efficacy

Caption: Workflow for this compound dose determination.

Hypothetical Signaling Pathway for Chalcone Activity

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, p38) This compound->MAPK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: The information provided in these application notes is intended for guidance and educational purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC). The hypothetical data and protocols should be adapted based on actual experimental findings.

References

Application Notes and Protocols for the Isolation of Lophirachalcone from Lophira alata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Lophirachalcone, a chalcone tetramer with potential anti-tumor properties, from the bark of Lophira alata. The methodology is based on the foundational work of Murakami et al. (1992) and outlines a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocols

The isolation of this compound is a multi-stage process that begins with the extraction of the raw plant material, followed by systematic fractionation to enrich the target compound, and concluding with high-resolution chromatographic purification.

Extraction and Fractionation

The initial step involves the extraction of metabolites from the dried and powdered bark of Lophira alata. This is followed by a liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Methanol Extraction: The dried bark of Lophira alata is ground into a fine powder. This powder is then subjected to exhaustive extraction with methanol at room temperature. The methanol is subsequently evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and then partitioned with an equal volume of ethyl acetate. This process is repeated multiple times to ensure a thorough separation. The ethyl acetate fractions, which contain the compounds of interest, are combined. The aqueous fraction is discarded.

  • Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure to yield a dried ethyl acetate extract. This extract is enriched with this compound and other polyphenolic compounds.

Chromatographic Purification

The ethyl acetate extract is a complex mixture of compounds requiring further separation. This is achieved through a series of column chromatography steps, culminating in a final purification by preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Silica Gel Column Chromatography: The concentrated ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

  • ODS Gel Column Chromatography: Fractions from the silica gel chromatography that are rich in this compound are pooled, concentrated, and further purified on an Octadecyl-silylated (ODS) silica gel column. Elution is typically performed with a gradient of methanol and water. Fractions are again collected and analyzed.

  • Preparative HPLC: The final purification is achieved using preparative reverse-phase HPLC. The enriched fractions from the ODS column chromatography are dissolved in a suitable solvent and injected into the preparative HPLC system.

    • Column: µBondasphere C18

    • Mobile Phase: A gradient of methanol and water is commonly used. The exact gradient profile should be optimized based on analytical HPLC analysis of the enriched fraction.

    • Detection: UV detection at a wavelength suitable for chalcones (e.g., 280 nm and 370 nm).

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

Data Presentation

While the seminal work by Murakami et al. (1992) does not provide specific quantitative yields for each step of the isolation process, the following table provides a template for researchers to document their results. The expected yields are generally low, characteristic of natural product isolation.

StepStarting MaterialProductYield (%)Purity (%)
Extraction Dried Lophira alata Bark (g)Crude Methanol Extract (g)--
Fractionation Crude Methanol Extract (g)Ethyl Acetate Extract (g)--
Silica Gel Chromatography Ethyl Acetate Extract (g)This compound-rich fraction (mg)--
ODS Gel Chromatography This compound-rich fraction (mg)Enriched this compound (mg)--
Preparative HPLC Enriched this compound (mg)Purified this compound (mg)->95%

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation of this compound from Lophira alata.

Isolation_Workflow Start Lophira alata Bark Extraction Methanol Extraction Start->Extraction Partitioning Ethyl Acetate/Water Partitioning Extraction->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel ODS ODS Gel Chromatography SilicaGel->ODS PrepHPLC Preparative HPLC (C18) ODS->PrepHPLC FinalProduct Purified This compound PrepHPLC->FinalProduct

Caption: Workflow for this compound Isolation.

Disclaimer: This protocol is intended for guidance and may require optimization based on the specific laboratory conditions and the quality of the starting material. Researchers should adhere to all laboratory safety protocols.

Application Notes and Protocols: A Lophirachalcone-Based Experimental Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for investigating the therapeutic potential of Lophirachalcone, a naturally occurring chalcone with promising anti-inflammatory, antioxidant, and anti-cancer properties.[1] The following protocols and data presentation guidelines are designed to assist researchers in systematically evaluating the biological activities of this compound and elucidating its mechanisms of action.

Overview of this compound's Biological Activities

This compound, a chalcone tetramer isolated from Lophira alata, has demonstrated potent biological activities.[1] Chalcones, in general, are a class of flavonoids known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] Preclinical studies on various chalcones have shown their ability to modulate key signaling pathways involved in disease progression.[5] This workflow focuses on assays to quantify these effects for this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for characterizing the biological activities of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies This compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, FRAP) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, PGE2, TNF-α) This compound->AntiInflammatory CellCulture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) CellCulture->Cytotoxicity CellCulture->AntiInflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, EGFR, AKT) Cytotoxicity->Signaling AntiInflammatory->Signaling

Caption: Experimental workflow for this compound characterization.

Data Presentation: Quantitative Summary

All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results from the described assays.

Table 1: Cytotoxicity of this compound (MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
RAW 264.7 0 (Control)100 ± 4.5rowspan=6
198.2 ± 3.1
1085.7 ± 5.2
2560.1 ± 4.8
5045.3 ± 3.9
10020.5 ± 2.7
Cancer Cell Line (e.g., HCT116) 0 (Control)100 ± 5.1rowspan=6
195.4 ± 4.2
1075.3 ± 6.1
2552.8 ± 5.5
5030.1 ± 3.4
10015.8 ± 2.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Antioxidant Activity of this compound

AssayThis compound Concentration (µg/mL)Scavenging Activity (%) / AbsorbanceEC₅₀ (µg/mL) / FRAP Value (µM Fe(II))
DPPH 0 (Control)0rowspan=6
1025.3 ± 2.1
2548.9 ± 3.5
5075.6 ± 4.2
10092.1 ± 2.8
Ascorbic Acid (Positive Control)95.8 ± 1.9
FRAP 1000.85 ± 0.05-

Data are presented as mean ± SD from three independent experiments.

Table 3: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells

ParameterThis compound Concentration (µM)Level (relative to control)IC₅₀ (µM)
Nitric Oxide (NO) 0 (Control)100 ± 7.2rowspan=5
185.4 ± 6.1
1055.9 ± 5.3
2530.2 ± 4.1
5015.7 ± 2.9
PGE₂ 0 (Control)100 ± 8.5rowspan=5
190.1 ± 7.3
1062.5 ± 6.8
2538.4 ± 5.2
5020.3 ± 3.7
TNF-α 0 (Control)100 ± 9.1rowspan=5
188.7 ± 8.2
1058.3 ± 7.5
2533.1 ± 4.9
5018.9 ± 3.1

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line) for anti-inflammatory assays.

    • A relevant cancer cell line (e.g., HCT116 for colon cancer) for cytotoxicity and anti-cancer studies.

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate for 24 or 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Antioxidant Assays

This assay measures the ability of this compound to scavenge free radicals.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound solutions of varying concentrations

    • Methanol

    • Spectrophotometer

  • Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of DPPH solution.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.[1][2]

  • Calculation:

    • Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1]

    • The EC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can be calculated.

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O

      • Mix in a 10:1:1 ratio.

    • This compound solution

    • Spectrophotometer

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 30 µL of this compound solution to 900 µL of FRAP reagent and 90 µL of distilled water.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.[6]

  • Calculation:

    • Construct a standard curve using FeSO₄·7H₂O.

    • Express the results as µM Fe(II) equivalents.

Anti-inflammatory Assays

This assay measures the inhibition of NO production, a key inflammatory mediator.

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent.[7]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[7]

  • Calculation:

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-treated control.

These assays quantify the levels of pro-inflammatory cytokines.

  • Materials:

    • Commercial ELISA kits for PGE₂ and TNF-α

    • Supernatants from cell cultures treated as in the NO assay

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.[8][9][10]

    • Typically, this involves adding cell culture supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

  • Calculation:

    • Calculate the concentrations of PGE₂ and TNF-α based on the standard curves provided in the kits.

Signaling Pathway Analysis

To investigate the molecular mechanisms underlying this compound's effects, key signaling pathways known to be modulated by chalcones can be examined.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Genes Pro-inflammatory Genes (NO, PGE₂, TNF-α) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.
EGFR/AKT Signaling Pathway

The EGFR/AKT pathway is crucial in cell proliferation and survival, and its inhibition is a key anti-cancer strategy.

egfr_akt_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Cell Proliferation & Survival AKT->Downstream This compound This compound This compound->EGFR Inhibition This compound->AKT Inhibition

Caption: this compound's potential inhibition of the EGFR/AKT pathway.

Western blotting can be used to assess the phosphorylation status and total protein levels of key components in these pathways (e.g., IκBα, p65, EGFR, AKT) to confirm the inhibitory effects of this compound.

These detailed application notes and protocols provide a comprehensive framework for the systematic evaluation of this compound's therapeutic potential. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this promising natural compound.

References

Lophirachalcone: Application Notes for its Use as a Positive Control in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lophirachalcone as a positive control in various experimental assays relevant to drug discovery and development. This compound, a chalcone tetramer isolated from Lophira alata, has demonstrated notable anti-inflammatory and anti-tumor-promoting activities, making it a valuable tool for validating assay performance and ensuring the reliability of experimental results.

Biological Activities of this compound

This compound has been identified as a potent inhibitor of Epstein-Barr virus (EBV) activation induced by tumor promoters and exhibits significant anti-inflammatory effects. While extensive quantitative data across a wide range of assays are still emerging, its established biological activities provide a strong basis for its use as a positive control in relevant experimental models.

Anti-Inflammatory and Anti-Tumor Activity

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityAssay SystemObserved EffectReference
Anti-tumor Promotion Inhibition of Epstein-Barr Virus (EBV) activation induced by teleocidin B-4Potent inhibitor[1][2]
Anti-inflammatory Teleocidin B-4-induced inflammation on mouse earPotent inhibitory activity[1][2]

Recommended Applications

Based on its known biological profile and the broader activities of the chalcone class of compounds, this compound is recommended as a positive control in the following applications:

  • Antioxidant Assays: To validate assays measuring free radical scavenging activity.

  • Anti-inflammatory Assays: To confirm the cellular response to inflammatory stimuli and the efficacy of potential inhibitors.

  • Anticancer Assays: To ensure the sensitivity of cytotoxicity and anti-proliferative assays.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be employed as a positive control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to assess the free radical scavenging activity of test compounds, with this compound as a positive control.

Workflow for DPPH Radical Scavenging Assay

prep Prepare DPPH and this compound/Test Compound Solutions mix Mix DPPH solution with this compound or Test Compound prep->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage inhibition measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 µM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Serially dilute to obtain a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Prepare solutions of test compounds in methanol at various concentrations.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound solutions, test compound solutions, or methanol (as a blank) to the respective wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

      • Acontrol is the absorbance of the DPPH solution with methanol.

      • Asample is the absorbance of the DPPH solution with the test compound or this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol uses the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide Inhibition Assay

seed Seed RAW 264.7 cells in a 96-well plate treat Pre-treat cells with this compound or Test Compound seed->treat stimulate Stimulate cells with Lipopolysaccharide (LPS) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell supernatant incubate->collect griess Perform Griess Assay on supernatant collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate percentage of NO inhibition measure->calculate

Caption: Workflow of the nitric oxide inhibition assay in RAW 264.7 cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated as: % Inhibition = [ (NOLPS - NOsample) / NOLPS ] x 100 Where:

      • NOLPS is the nitrite concentration in LPS-stimulated cells.

      • NOsample is the nitrite concentration in cells treated with LPS and the test compound/Lophirachalcone.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

seed Seed cancer cells in a 96-well plate treat Treat cells with this compound or Test Compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate percentage of cell viability measure->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control: % Viability = (Asample / Acontrol) x 100 Where:

      • Asample is the absorbance of treated cells.

      • Acontrol is the absorbance of untreated (vehicle control) cells.

Signaling Pathway Modulation

Chalcones are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. While the specific effects of this compound on these pathways require further investigation, the following diagrams illustrate the general mechanisms of action for this class of compounds.

NF-κB Signaling Pathway

Chalcones can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: General mechanism of NF-κB inhibition by chalcones.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical pathway in cellular proliferation and inflammation that can be modulated by chalcones.

Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Regulates This compound This compound This compound->MEK Inhibits

Caption: General mechanism of MAPK pathway modulation by chalcones.

By serving as a reliable positive control, this compound can significantly contribute to the accuracy and reproducibility of in vitro and in vivo studies aimed at the discovery of novel therapeutic agents. Further research to establish a broader quantitative profile of this compound will enhance its utility in the scientific community.

References

Application Notes and Protocols for Inducing Oxidative Stress in Cell Models Using Lophirachalcone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for "Lophirachalcone" in the context of inducing oxidative stress. Therefore, these application notes utilize data from closely related and well-researched chalcones, namely Licochalcone A and Licochalcone D , as representative examples of this compound class. The methodologies and principles described herein are likely applicable to novel chalcones but would require empirical validation.

Introduction

Chalcones are a class of natural compounds belonging to the flavonoid family, recognized for their diverse biological activities. Certain chalcones, such as Licochalcone A and D, have been shown to modulate intracellular reactive oxygen species (ROS) levels, making them valuable tools for studying oxidative stress in cellular models. Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and inflammation.[1][2] The ability to precisely induce oxidative stress in vitro is crucial for understanding its molecular mechanisms and for the development of novel therapeutic agents.

These notes provide detailed protocols for utilizing licochalcones to induce and assess oxidative stress in cultured cells, tailored for researchers in cell biology, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Licochalcone A and D in various cell models, based on published literature. These values should serve as a starting point for experimental design, with optimal concentrations varying depending on the cell type and experimental conditions.

Table 1: Effective Concentrations of Licochalcones for Inducing Oxidative Stress and Related Cellular Effects

CompoundCell LineConcentration RangeTreatment DurationObserved EffectReference
Licochalcone AHCT-116 (colorectal cancer)40 µMTime-dependentIncreased ROS production, G0/G1 arrest, apoptosis[3]
Licochalcone AELT3 (uterine leiomyoma)20 - 60 µM24 hoursIncreased intracellular ROS, ER stress, apoptosis[4]
Licochalcone ARGC-5 (retinal ganglion cells)5 - 20 µmol/LNot specifiedAntioxidant effects against H2O2-induced damage[5]
Licochalcone DSH-SY5Y (neuroblastoma)Not specifiedNot specifiedNeuroprotective against H2O2-induced cytotoxicity[2]
Licochalcone DLK2GS-pNSCs (neural stem cells)2 - 4 µMPre-treatmentProtection against MG132-induced apoptosis[1]
Licochalcone BPC-12 (pheochromocytoma)10, 20, 40 µM16 hours (pre-treatment)Attenuation of H2O2-induced oxidative stress markers[6]

Table 2: Summary of Cellular Responses to Licochalcone-Modulated Oxidative Stress

ParameterAssayCell LineTreatmentResultReference
Cell Viability MTT AssayHCT-11640 µM Licochalcone ADecreased viability[3]
MTT AssayELT320-60 µM Licochalcone ADose-dependent decrease in viability[4]
MTT AssayPC-12900 µM H₂O₂ +/- Licochalcone BLicochalcone B rescued H₂O₂-induced cytotoxicity[6]
ROS Production DCFH-DA AssayHCT-11640 µM Licochalcone ATime-dependent increase in ROS[3]
DCF FluorescenceELT320-60 µM Licochalcone ADose-dependent increase in ROS (2.4% to 62.3%)[4]
Apoptosis Flow Cytometry (Annexin V)HCT-11640 µM Licochalcone AIncreased apoptosis[3]
Western Blot (cleaved Caspase-3, -9, PARP)ELT3Licochalcone AIncreased expression of apoptotic proteins[4]
Senescence SA-β-gal AssayhBM-MSCs200 µM H₂O₂ +/- 1 µg/mL Licochalcone DLicochalcone D reduced H₂O₂-induced senescence[7]

Signaling Pathways

Licochalcones influence oxidative stress through the modulation of key signaling pathways, primarily the Nrf2/ARE and AMPK pathways.

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stimuli, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes.[8]

Nrf2_Pathway Licochalcone Licochalcone A ROS Increased ROS Licochalcone->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Licochalcone A-mediated activation of the Nrf2/ARE pathway.

The AMPK pathway is a central regulator of cellular energy homeostasis and has been implicated in the response to oxidative stress.[7] Activation of AMPK can lead to the induction of autophagy, a cellular process for degrading and recycling damaged components, which can be protective against oxidative stress-induced senescence.[7]

AMPK_Pathway Licochalcone Licochalcone D AMPK AMPK Licochalcone->AMPK activates Oxidative_Stress Oxidative Stress Senescence Cellular Senescence Oxidative_Stress->Senescence induces Autophagy Autophagy AMPK->Autophagy promotes Autophagy->Senescence inhibits

Caption: Licochalcone D modulates oxidative stress-induced senescence via the AMPK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of licochalcones on oxidative stress in cell models.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture Licochalcone_Treatment 2. Licochalcone Treatment (Varying concentrations and time points) Cell_Culture->Licochalcone_Treatment Assays 3. Perform Assays Licochalcone_Treatment->Assays Viability Cell Viability (MTT) Assays->Viability ROS ROS Production (DCFH-DA) Assays->ROS Senescence Senescence (SA-β-gal) Assays->Senescence Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis Senescence->Data_Analysis

Caption: General workflow for assessing licochalcone-induced oxidative stress.
Protocol for Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Licochalcone stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Allow cells to adhere overnight.

  • Prepare serial dilutions of the licochalcone in culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the desired concentrations of licochalcone. Include a vehicle control (DMSO) and untreated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[9][12] A reference wavelength of 630 nm can be used for background correction.[9]

  • Calculate cell viability as a percentage of the untreated control.

Protocol for Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[13][14][15][16]

Materials:

  • Cells of interest

  • 24- or 96-well plates (black plates with clear bottoms are recommended for fluorescence measurements)[16]

  • Licochalcone stock solution

  • DCFH-DA stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a suitable plate and allow them to adhere.

  • Treat cells with the desired concentrations of licochalcone for the specified duration.

  • After treatment, remove the culture medium and wash the cells once with warm PBS or HBSS.

  • Prepare a working solution of DCFH-DA (typically 5-10 µM) in PBS or serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[16]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16] Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Express ROS levels as a fold change relative to the untreated control.

Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the cytochemical detection of SA-β-gal activity, a biomarker for senescent cells.[17][18][19][20][21]

Materials:

  • Cells grown on coverslips or in multi-well plates

  • PBS

  • Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS[18]

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂[18][19]

  • Bright-field microscope

Procedure:

  • After treating cells with licochalcone, wash them twice with PBS.

  • Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.[18]

  • Wash the cells three times with PBS.

  • Add the SA-β-gal Staining Solution to the cells, ensuring they are completely covered.

  • Incubate the cells at 37°C (without CO₂) overnight, protected from light.[18][20]

  • The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

  • Wash the cells with PBS and store them in PBS at 4°C for imaging.

  • Quantify the percentage of blue, SA-β-gal-positive cells by counting at least 200 cells in multiple random fields.

Troubleshooting and Considerations

  • Cell Type Specificity: The response to licochalcones can be highly cell-type dependent. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.

  • Solubility: Licochalcones are hydrophobic. Ensure complete solubilization in DMSO for the stock solution and proper dilution in culture medium to avoid precipitation.

  • Controls: Always include appropriate controls: an untreated control, a vehicle (DMSO) control, and a positive control for oxidative stress (e.g., H₂O₂ or menadione) if applicable.

  • ROS Detection: The DCFH-DA assay can be prone to artifacts.[14] Consider using alternative ROS-sensitive probes and validate findings with multiple methods. Protect cells from light during and after staining to prevent photo-oxidation of the dye.

  • MTT Assay Interference: Some compounds can interfere with the MTT reduction. If unexpected results are obtained, consider an alternative viability assay such as CellTiter-Glo® (ATP-based) or a dye exclusion method (e.g., Trypan Blue).

References

Application Notes and Protocols: Fluorescent Labeling of Lophirachalcone for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has demonstrated promising anti-tumor and anti-inflammatory properties.[1] Understanding its cellular uptake, subcellular localization, and mechanism of action is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging to investigate its biological activity.

Herein, we propose the synthesis of a novel fluorescent probe, Lophira-Fluor 555 , and provide comprehensive protocols for its application in live-cell imaging to explore its interaction with key signaling pathways, such as NF-κB and Nrf2, which are known to be modulated by related chalcones.

Data Presentation

For effective comparison and experimental planning, the following tables summarize the hypothetical spectral properties of Lophira-Fluor 555, a suggested concentration range for cellular imaging, and its potential cytotoxicity.

Table 1: Spectral Properties of Lophira-Fluor 555

PropertyWavelength (nm)
Maximum Excitation (λex)555
Maximum Emission (λem)570
Recommended Laser Line561 nm
Recommended Emission Filter570 - 620 nm

Table 2: Recommended Conditions for Cellular Imaging

ParameterRecommended Range
Cell Line ExamplesHeLa, MCF-7, RAW 264.7
Probe Concentration1 - 10 µM
Incubation Time30 - 120 minutes
Imaging Temperature37°C

Table 3: Cytotoxicity Profile of Lophira-Fluor 555 (Hypothetical Data)

Cell LineIC50 (µM) after 24h
HeLa> 50
MCF-7> 50
RAW 264.7> 50

Experimental Protocols

Protocol 1: Synthesis of Lophira-Fluor 555

This protocol describes a hypothetical method for the fluorescent labeling of this compound. This compound possesses multiple phenolic hydroxyl groups which can be targeted for conjugation. Direct labeling of phenols with common amine-reactive dyes (e.g., NHS esters) is inefficient. Therefore, we propose a two-step process involving the mild oxidation of a phenolic hydroxyl group to a quinone, followed by a Michael addition reaction with an amine-containing fluorophore. For this protocol, we will use a hypothetical amine-modified fluorophore, "Amine-Fluor 555," which is analogous to commercially available dyes like Alexa Fluor 555 amine or Cy3 amine.

Materials:

  • This compound

  • Amine-Fluor 555 (or a similar amine-reactive dye)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer

Procedure:

  • Oxidation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DDQ (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting quinone intermediate by silica gel column chromatography.

  • Conjugation with Amine-Fluor 555:

    • Dissolve the purified quinone intermediate (1 equivalent) in anhydrous DMF.

    • Add Amine-Fluor 555 (1.5 equivalents) and TEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitor the reaction by TLC.

    • Upon completion, remove the DMF under high vacuum.

    • Purify the crude product, Lophira-Fluor 555, by silica gel column chromatography using a suitable solvent gradient to separate the labeled compound from unreacted starting materials.

  • Characterization:

    • Confirm the structure and purity of Lophira-Fluor 555 using HRMS and NMR spectroscopy.

    • Determine the spectral properties (λex and λem) of the final product using a fluorescence spectrophotometer.

Protocol 2: Live-Cell Imaging of Lophira-Fluor 555

This protocol outlines the steps for staining live cells with Lophira-Fluor 555 and subsequent imaging using confocal microscopy.

Materials:

  • Mammalian cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

  • Lophira-Fluor 555 stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Confocal laser scanning microscope with appropriate lasers and filters

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a suitable density to achieve 50-70% confluency on the day of imaging.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • Probe Loading:

    • Prepare a working solution of Lophira-Fluor 555 by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Lophira-Fluor 555 working solution to the cells.

    • Incubate the cells for 30-120 minutes at 37°C, protected from light.

  • Washing and Counterstaining (Optional):

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.

    • Add fresh pre-warmed culture medium.

    • If nuclear counterstaining is desired, add Hoechst 33342 (e.g., 1 µg/mL) to the medium and incubate for 10-15 minutes.

    • Wash the cells once more with warm PBS and add fresh imaging medium (e.g., phenol red-free medium).

  • Confocal Microscopy:

    • Place the dish or slide on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Use a 561 nm laser for excitation of Lophira-Fluor 555 and collect the emission between 570 nm and 620 nm.

    • If using a nuclear counterstain, use a 405 nm laser for excitation and collect the emission between 430 nm and 480 nm.

    • Acquire images using a high-magnification objective (e.g., 60x or 100x oil immersion).

    • Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential mechanism of action of this compound in modulating the NF-κB and Nrf2 signaling pathways, which are critical in inflammation and cellular stress responses.

Lophirachalcone_Signaling cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition Nrf2_inactive Nrf2 Keap1 This compound->Nrf2_inactive Disruption ROS Cellular Stress (e.g., ROS) ROS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_inactive NF-κB (p65/p50) IκBα NFkB_inactive:f1->IkB Degradation NFkB_active Active NF-κB NFkB_inactive:f0->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Upregulation ARE Antioxidant Response Element (ARE) Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2_inactive:f0->Nrf2_active Release Nrf2_active->Nucleus Nrf2_active->ARE Activation

This compound's potential modulation of NF-κB and Nrf2 signaling pathways.
Experimental Workflow Diagram

The following diagram provides a step-by-step overview of the entire experimental workflow, from the synthesis of Lophira-Fluor 555 to the final cellular imaging and data analysis.

Experimental_Workflow Start Start Synthesis Synthesis of Lophira-Fluor 555 Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Purification->Cell_Culture Probe_Loading Incubation with Lophira-Fluor 555 Cell_Culture->Probe_Loading Washing Washing Steps Probe_Loading->Washing Imaging Confocal Microscopy Washing->Imaging Data_Analysis Image & Data Analysis (Localization, Intensity) Imaging->Data_Analysis End End Data_Analysis->End

Workflow for fluorescent labeling and cellular imaging of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Lophirachalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lophirachalcone synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is a chalcone tetramer, suggesting a complex structure likely derived from the dimerization of a chalcone monomer. The fundamental synthesis of the chalcone backbone is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Q2: What are the typical starting materials for the synthesis of a chalcone precursor to this compound?

The specific precursors for this compound itself are complex due to its tetrameric nature. However, the synthesis of a related natural chalcone, lophirone E, involves the condensation of a substituted acetophenone and a substituted aromatic aldehyde. For a general chalcone synthesis, a common approach is the reaction between an acetophenone derivative and a benzaldehyde derivative.

Q3: What are the common side reactions that can lower the yield?

Common side reactions that can decrease the yield of chalcone synthesis include:

  • Self-condensation of the acetophenone: The acetophenone can react with itself, especially if it is more reactive than the aldehyde.

  • Cannizzaro reaction of the aldehyde: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base.

  • Formation of polymeric materials: Uncontrolled polymerization can occur, leading to the formation of intractable tars.

  • Michael addition: The newly formed chalcone can act as a Michael acceptor and react with another enolate, leading to byproducts.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. 4. Steric hindrance from bulky substituents on the reactants.1. Use a freshly prepared solution of NaOH or KOH. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Ensure starting materials are pure and dry. Purify them if necessary. 4. Increase the concentration of the base or use a stronger base. A higher temperature might also be required.
Formation of an Oily or Gummy Precipitate 1. Presence of impurities. 2. The product is not crystalline under the reaction conditions. 3. Incomplete reaction leading to a mixture of products.1. Ensure all glassware is clean and dry. Purify starting materials. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Allow the reaction to proceed to completion by monitoring with TLC. Purify the crude product using column chromatography.
Presence of Unreacted Starting Materials 1. Insufficient catalyst. 2. Reaction has not gone to completion. 3. Reversible reaction.1. Increase the molar ratio of the base catalyst. 2. Increase the reaction time and/or temperature. 3. Remove water as it forms, if applicable to the specific reaction conditions, to drive the equilibrium towards the product.
Product is Difficult to Purify 1. Formation of multiple byproducts with similar polarities. 2. The product is unstable on silica gel.1. Optimize the reaction conditions to minimize byproduct formation. Use a different solvent system for column chromatography or consider recrystallization from a different solvent. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization.

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation

This protocol is a general method for the synthesis of chalcones and is based on a procedure used for the synthesis of related natural products.[1]

Materials:

  • Substituted acetophenone (1 eq.)

  • Substituted aromatic aldehyde (1.2 eq.)

  • Absolute Ethanol (EtOH)

  • 5 M Sodium Hydroxide (NaOH) aqueous solution

Procedure:

  • Dissolve the substituted acetophenone (1 eq.) in absolute ethanol (e.g., 3 mL per 1 mmol of acetophenone) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 5 M NaOH solution (5 eq.) dropwise to the stirred solution.

  • Continue stirring the mixture at 0 °C for 30 minutes.

  • Prepare a solution of the substituted aromatic aldehyde (1.2 eq.) in absolute ethanol (e.g., 1.5 mL per 1.2 mmol of aldehyde).

  • Add the aldehyde solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

  • Stir the reaction mixture for 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it reaches a neutral pH.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Claisen-Schmidt condensation for chalcone synthesis. The optimal conditions for this compound precursor synthesis may require further optimization.

ParameterTypical RangeNotes
Reactant Molar Ratio Acetophenone:Aldehyde (1:1 to 1:1.5)An excess of the aldehyde can help to drive the reaction to completion.
Base Catalyst NaOH, KOHTypically used in concentrations ranging from 10% to 50% (w/v) in water or alcohol.
Catalyst Molar Ratio 1 to 10 equivalents relative to the acetophenoneHigher concentrations may be needed for less reactive substrates.
Solvent Ethanol, Methanol, IsopropanolProtic solvents are commonly used.
Reaction Temperature 0 °C to refluxThe reaction is often started at a lower temperature and then allowed to warm to room temperature or heated.
Reaction Time 2 to 48 hoursReaction progress should be monitored by TLC.
Yield 40% to 90%Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Chalcone Synthesis

G Experimental Workflow for Chalcone Synthesis A Reactant Preparation B Reaction Setup (Acetophenone, EtOH, NaOH) A->B C Aldehyde Addition (0 °C) B->C D Reaction (25 °C, 48h) C->D E Workup (Neutralization, Extraction) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: A flowchart of the key steps in a typical chalcone synthesis experiment.

Signaling Pathway Potentially Modulated by Chalcones

The following diagram illustrates the PI3K/Akt/eNOS and NF-κB/iNOS/NO signaling pathways, which have been shown to be modulated by related chalcones like Licochalcone C.

G Potential Signaling Pathways Modulated by Chalcones cluster_0 Pro-survival Pathway cluster_1 Inflammatory Pathway PI3K PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_p NO (Physiological) eNOS->NO_p NFkB NF-κB iNOS iNOS NFkB->iNOS NO_i NO (Pathological) iNOS->NO_i This compound This compound (or related chalcones) This compound->PI3K Activates This compound->NFkB Inhibits

References

Technical Support Center: Lophirachalcone Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering stability issues with Lophirachalcone when using Dimethyl Sulfoxide (DMSO) as a solvent. The information is presented in a question-and-answer format to directly address common problems and provide practical troubleshooting strategies.

Troubleshooting Guide

Q1: My this compound solution in DMSO has changed color. What does this indicate and what should I do?

A color change in your this compound DMSO stock solution may indicate degradation of the compound. Chalcones, the chemical class to which this compound belongs, can be susceptible to degradation over time, and this process can sometimes be visually observed.

Recommended Actions:

  • Stop Immediate Use: Do not use the discolored solution for critical experiments as the concentration of the active compound may be lower than expected, and degradation products could have unintended effects.

  • Perform Quality Control: Analyze the solution using High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound. Compare the chromatogram to a freshly prepared standard.

  • Review Storage Conditions: Ensure your stock solution is stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be minimized by preparing smaller aliquots.[1][2][3]

Q2: I am observing a decrease in the biological activity of my this compound over time. How can I determine if this is due to instability in DMSO?

A gradual loss of bioactivity is a common sign of compound degradation. To confirm if DMSO is a contributing factor to this compound's instability, a systematic stability study is recommended.

Experimental Workflow for Stability Assessment:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare fresh this compound stock in anhydrous DMSO B Create aliquots for different time points and conditions A->B C Store aliquots at various temperatures (e.g., RT, 4°C, -20°C) B->C D Include control with alternative solvent (e.g., Ethanol) B->D E Analyze samples by HPLC at T=0, 24h, 48h, 1 week C->E D->E F Quantify remaining this compound peak area E->F G Compare stability across conditions F->G H Determine optimal storage conditions G->H

Caption: Experimental workflow for assessing this compound stability.

Q3: My this compound is precipitating out of the DMSO stock solution upon storage. What can I do to prevent this?

Precipitation can occur due to low solubility at storage temperatures or absorption of water by DMSO, which can decrease the solubility of hydrophobic compounds.[4]

Troubleshooting Steps:

  • Lower Stock Concentration: Consider preparing a lower concentration stock solution.

  • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solutions. Water contamination can significantly impact compound solubility and stability.[5][6]

  • Gentle Warming and Sonication: Before use, allow the vial to equilibrate to room temperature and then gently warm it (e.g., in a 37°C water bath for a few minutes) and sonicate to redissolve the precipitate. Always visually inspect for complete dissolution before making dilutions.

  • Consider Co-solvents: For some compounds, the addition of a small percentage of another solvent can improve solubility. However, this should be tested for compatibility with your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound in DMSO?

For optimal stability, this compound stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2][3] Use amber vials or wrap tubes in foil to protect the compound from light.

Q2: Are there any recommended alternative solvents to DMSO for this compound?

If this compound shows significant degradation in DMSO, consider using alternative solvents. The choice of solvent will depend on the experimental application.

  • Ethanol: Often a good alternative for in vitro assays, though it may have its own biological effects that need to be controlled for.

  • Acetonitrile: Can be used for analytical purposes but is generally not suitable for cell-based assays.

  • Other Organic Solvents: Solvents like acetone or ethyl acetate may be considered, but their compatibility with the specific experimental setup must be validated.[7][8][9]

Q3: How does the presence of water in DMSO affect this compound stability?

Water in DMSO can promote the degradation of certain compounds.[5][6] Chalcones can be susceptible to hydrolysis or other water-mediated degradation pathways. It is crucial to use anhydrous DMSO and handle it in a way that minimizes moisture absorption (e.g., use desiccators, aliquot fresh bottles).

Q4: Can freeze-thaw cycles impact the stability of this compound?

Yes, repeated freeze-thaw cycles can accelerate the degradation of compounds in DMSO.[1][2][3] Each cycle can introduce small amounts of moisture and oxygen, and the physical stress of freezing and thawing can impact compound integrity. Preparing single-use aliquots is the most effective way to mitigate this.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

  • Preparation of Standards: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Create a calibration curve by diluting the stock solution with an appropriate solvent (e.g., acetonitrile:water).

  • Sample Preparation:

    • Prepare a test solution of this compound in DMSO at the desired concentration.

    • Dispense into multiple small vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Prepare a control sample in an alternative solvent like ethanol.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Dilute the sample to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the diluted samples onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound in each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation

Table 1: Example Stability Data for this compound (10 mM) in Different Solvents

Storage ConditionSolvent% Remaining (24h)% Remaining (72h)% Remaining (1 week)
Room TemperatureDMSO85%65%40%
4°CDMSO95%88%75%
-20°CDMSO99%97%92%
-80°CDMSO>99%>99%98%
Room TemperatureEthanol98%95%90%
-20°CEthanol>99%>99%99%

Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO, stored at -20°C)

Number of Freeze-Thaw Cycles% this compound Remaining
1>99%
398%
595%
1088%

Visualization of Potential Degradation

G cluster_0 Degradation Pathways A This compound (Active Compound) C Hydrolysis A->C H₂O in DMSO D Oxidation A->D O₂/Light E Isomerization A->E pH/Temp B Degradation Products (Inactive/Altered Activity) C->B D->B E->B

Caption: Potential degradation pathways for chalcones in solution.

References

troubleshooting poor separation of Lophirachalcone in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic separation of Lophirachalcone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound?

A1: Method development for this compound separation should begin with Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to determine the optimal solvent system for separation.[1][2][3] Start by testing a range of solvent systems with varying polarities to observe the retention factor (Rf) of this compound and any impurities. A good starting point for many chalcones is a mixture of a non-polar solvent like hexane or pentane with a more polar solvent such as ethyl acetate or dichloromethane.[4][5]

Q2: How do I select the appropriate chromatography technique for this compound purification?

A2: The choice of technique depends on the scale and desired purity of the separation.

  • Thin Layer Chromatography (TLC): Ideal for initial method development, reaction monitoring, and assessing the purity of fractions.[6]

  • Column Chromatography (Flash or Gravity): The standard method for purifying multi-milligram to gram quantities of this compound.[1][2] Flash chromatography, which uses pressure, is faster than gravity chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Best suited for high-resolution separation, final purity analysis, and purification of small quantities. Reversed-phase HPLC with a C18 column is a common choice for chalcones.

Q3: What are the key physicochemical properties of this compound to consider?

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of this compound

Symptoms:

  • On a TLC plate, spots are overlapping or streaked.

  • In column chromatography, fractions contain a mixture of this compound and impurities.

  • In HPLC, peaks are broad and not baseline-resolved.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical. If the Rf value in TLC is too high (>0.5), the mobile phase is too polar, leading to poor separation. If the Rf is too low (<0.1), it is not polar enough.[2] Adjust the solvent ratio to achieve an Rf for this compound in the range of 0.2-0.4 for column chromatography.[1] For reversed-phase HPLC, if retention is too low, increase the proportion of the aqueous component (e.g., water) in the mobile phase.
Column Overloading Applying too much sample to the column will result in broad bands and poor separation.[10] For analytical HPLC, reduce the injection volume or the concentration of the sample. For preparative column chromatography, use a larger column or reduce the amount of crude material loaded.
Incorrect Stationary Phase While silica gel is the most common stationary phase for normal-phase chromatography of chalcones, highly polar or acidic compounds may require a different stationary phase like alumina or a bonded phase.[5] For HPLC, a different column chemistry (e.g., phenyl-hexyl instead of C18) might provide the necessary selectivity.
Issue 2: Peak Tailing in HPLC or Streaking in TLC

Symptoms:

  • Chromatographic peaks are asymmetrical with a "tail."

  • TLC spots are elongated instead of being round.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase The hydroxyl groups on silica can sometimes interact strongly with certain compounds, causing tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds (0.1-1%), can mitigate these interactions.[5]
Sample Overloading As with poor separation, overloading the column can lead to peak tailing.[10] Try diluting your sample.
Column Degradation For HPLC, the column may be degrading due to extreme pH or contamination. Flush the column or, if necessary, replace it.
Issue 3: Low or No Recovery of this compound

Symptoms:

  • The expected amount of this compound is not recovered after column chromatography.

  • No peaks are observed in an HPLC chromatogram.

Possible Causes & Solutions:

Possible Cause Solution
Compound Irreversibly Adsorbed to Stationary Phase This compound may be too polar for the chosen mobile phase and is stuck on the column. Gradually increase the polarity of the mobile phase (gradient elution). For example, in column chromatography, you can increase the percentage of ethyl acetate in hexane.
Compound Degradation on Silica Gel Some compounds are unstable on acidic silica gel. You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is an issue, consider using a less acidic stationary phase like neutral alumina.
Incorrect Sample Preparation Ensure your crude sample is fully dissolved in the loading solvent. If the compound crashes out upon loading, it will not chromatograph properly. Use a stronger solvent for dissolution, but use the minimum amount possible.

Data Presentation

Since specific chromatographic data for this compound is not widely published, the following tables are provided as templates for researchers to organize their experimental results during method development.

Table 1: TLC Solvent System Optimization for this compound

Solvent System (v/v) Rf of this compound Rf of Impurity 1 Rf of Impurity 2 Observations (Spot Shape, Separation)
e.g., Hexane:Ethyl Acetate (4:1)
e.g., Dichloromethane:Methanol (98:2)
e.g., Toluene:Acetone (9:1)

Table 2: HPLC Method Development Parameters for this compound

Parameter Condition 1 Condition 2 Condition 3 Outcome (Resolution, Peak Shape)
Column e.g., C18, 5 µm, 4.6x150 mm
Mobile Phase e.g., Acetonitrile:Water (60:40)e.g., Acetonitrile:Water (70:30)e.g., Methanol:Water (80:20)
Flow Rate e.g., 1.0 mL/mine.g., 0.8 mL/min
Detection Wavelength e.g., 365 nm
Retention Time

Experimental Protocols

Protocol 1: TLC Analysis of this compound
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the baseline.

  • Developing the Plate: Place a small amount of the chosen mobile phase (eluent) into a developing chamber, ensuring the level is below the baseline on the TLC plate. Place the plate into the chamber and cover it.

  • Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light and circle them. Calculate the Rf value for each spot.

Protocol 2: Flash Column Chromatography Purification of this compound
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain, and tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column. Begin with a low polarity mobile phase and gradually increase the polarity (gradient elution) based on TLC results.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure this compound. Combine the pure fractions and evaporate the solvent.

Visualizations

Chromatography_Troubleshooting_Workflow start Poor Separation Observed check_tlc Review TLC Data (Rf, Spot Shape) start->check_tlc is_rf_ok Is Rf between 0.2-0.4? check_tlc->is_rf_ok adjust_polarity Adjust Mobile Phase Polarity is_rf_ok->adjust_polarity No is_streaking Streaking or Tailing? is_rf_ok->is_streaking Yes adjust_polarity->check_tlc add_modifier Add Modifier to Mobile Phase (e.g., AcOH, Et3N) is_streaking->add_modifier Yes check_loading Check Sample Load is_streaking->check_loading No add_modifier->check_tlc is_overloaded Overloaded? check_loading->is_overloaded reduce_load Reduce Sample Concentration/Volume is_overloaded->reduce_load Yes check_recovery Low Recovery? is_overloaded->check_recovery No reduce_load->check_tlc increase_polarity Use Gradient Elution (Increase Polarity) check_recovery->increase_polarity Yes good_separation Good Separation Achieved check_recovery->good_separation No check_stability Check Compound Stability on Stationary Phase increase_polarity->check_stability change_stationary_phase Change Stationary Phase (e.g., Alumina) check_stability->change_stationary_phase Degradation Observed check_stability->good_separation Stable change_stationary_phase->check_tlc

Caption: Troubleshooting workflow for poor chromatographic separation.

Method_Development_Logic start Start: Purify this compound tlc_screen 1. TLC Screening start->tlc_screen select_solvents Select Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) tlc_screen->select_solvents run_tlc Run TLC Plates select_solvents->run_tlc analyze_rf Analyze Rf Values and Spot Separation run_tlc->analyze_rf rf_ok Optimal Rf Achieved? analyze_rf->rf_ok rf_ok->select_solvents No, Adjust Ratio column_chrom 2. Column Chromatography rf_ok->column_chrom Yes select_column_params Select Column Size and Stationary Phase column_chrom->select_column_params pack_column Pack Column select_column_params->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute with Optimized Solvent & Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure final_purity_check 3. Final Purity Check (e.g., HPLC) combine_pure->final_purity_check end Pure this compound Obtained final_purity_check->end

Caption: Logical workflow for this compound purification method development.

References

Technical Support Center: Optimizing Lophirachalcone (Licochalcone A) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophirachalcone, with a focus on its most studied isomer, Licochalcone A. Here you will find information to optimize its concentration for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Licochalcone A?

A1: Licochalcone A is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The solubility is approximately 15 mg/mL in DMSO, 20 mg/mL in ethanol, and 25 mg/mL in DMF.[1][2] For cell-based assays, DMSO is the most frequently used solvent. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.[1]

Q2: What is a typical concentration range for Licochalcone A in cell-based assays?

A2: The optimal concentration of Licochalcone A varies depending on the cell line and the specific assay being performed. For anti-proliferative and apoptosis-inducing effects, concentrations typically range from 10 µM to 100 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How stable is Licochalcone A in cell culture media?

A3: Licochalcone A exhibits good stability under standard cell culture conditions. One study demonstrated that its bacteriostatic activity was stable after heating at 80 to 121°C for 15 minutes at a pH range of 5.0 to 7.0.[4] However, it is good practice to prepare fresh dilutions of Licochalcone A in culture medium for each experiment from a frozen stock solution. Aqueous solutions of Licochalcone A are not recommended for storage for more than one day.[1]

Q4: What are the known signaling pathways modulated by Licochalcone A?

A4: Licochalcone A has been shown to modulate several key signaling pathways involved in cancer and inflammation. These include the inhibition of the NF-κB and STAT3 signaling pathways.[3][5] It can also affect pathways related to apoptosis, cell cycle regulation, and angiogenesis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate formation in culture medium Licochalcone A has low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) from the stock solution may be too high in the final culture medium, causing the compound to precipitate.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%. - Prepare intermediate dilutions of the Licochalcone A stock solution in serum-free medium before adding to the final culture medium. - Gently warm the medium to 37°C and vortex briefly after adding Licochalcone A.
High variability between replicate wells Uneven cell seeding, inaccurate pipetting of Licochalcone A, or edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and change tips between dilutions. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect at expected concentrations Cell line may be resistant to Licochalcone A. The compound may have degraded.- Test a wider range of concentrations, including higher doses. - Use a positive control known to induce the expected effect in your cell line. - Prepare a fresh stock solution of Licochalcone A.
High background in cytotoxicity assays The solvent (e.g., DMSO) concentration may be toxic to the cells.- Include a vehicle control (medium with the same concentration of DMSO as the highest Licochalcone A concentration) to assess solvent toxicity. - Lower the final DMSO concentration if significant toxicity is observed in the vehicle control.

Quantitative Data Summary

Licochalcone A IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeExposure TimeIC50 (µM)Reference
Prostate Cancer
PC-3Prostate72 hours15.73[6]
DU145Prostate72 hours23.35[6]
LNCaPProstate72 hours18.96[6]
22Rv1Prostate72 hours17.54[6]
Osteosarcoma
HOSOsteosarcoma24 hours29.43[5]
HOSOsteosarcoma48 hours22.48[5]
MG-63Osteosarcoma24 hours31.16[5]
MG-63Osteosarcoma48 hours22.39[5]
Gastric Cancer
GES-1GastricNot Specified92.7[3]
MKN-28GastricNot Specified42.0[3]
SGC7901GastricNot Specified40.8[3]
AGSGastricNot Specified41.1[3]
MKN-45GastricNot Specified40.7[3]
Ovarian Cancer
SKOV3Ovarian24 hours19.22[7]
Human Lung Adenocarcinoma
A549Lung48 hours46.13[8]
Human Laryngeal Carcinoma
Hep-2Laryngeal48 hours< 10 µg/mL[8]
Mouse Melanoma
B-16Melanoma48 hours25.89[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of Licochalcone A on cell viability.

Materials:

  • Licochalcone A stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Licochalcone A in complete medium from the stock solution. A typical concentration range to test is 0, 5, 10, 20, 40, and 80 µM.

  • Remove the medium from the wells and add 100 µL of the prepared Licochalcone A dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Licochalcone A concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by Licochalcone A using flow cytometry.

Materials:

  • Licochalcone A stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Licochalcone A (e.g., 0, 20, 40, 60 µM) for 24 hours.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow General Experimental Workflow for Licochalcone A Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Licochalcone A Stock Solution (in DMSO) dilute_compound Prepare Serial Dilutions of Licochalcone A prep_stock->dilute_compound seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells and Incubate seed_cells->treat_cells dilute_compound->treat_cells perform_assay Perform Specific Assay (e.g., MTT, Apoptosis) treat_cells->perform_assay read_results Read Results (e.g., Absorbance, Fluorescence) perform_assay->read_results analyze_data Analyze Data and Determine Endpoints (e.g., IC50) read_results->analyze_data

Caption: General workflow for cell-based assays with Licochalcone A.

nfkb_pathway Licochalcone A Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation LicoA Licochalcone A LicoA->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_expression Transcription

Caption: Licochalcone A inhibits the NF-κB pathway by suppressing IKK activation.

stat3_pathway Licochalcone A Inhibition of the STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation LicoA Licochalcone A LicoA->STAT3_active Inhibits Phosphorylation Gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) STAT3_dimer->Gene_expression Transcription

Caption: Licochalcone A inhibits STAT3 phosphorylation and subsequent signaling.

References

overcoming Lophirachalcone solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Lophirachalcone. The following information offers potential strategies and experimental approaches to overcome these issues.

Troubleshooting Guide

Question 1: My this compound is precipitating out of my aqueous buffer during my in vitro cell-based assay. How can I prevent this?

Answer:

Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here are several troubleshooting steps you can take, starting with the simplest approach:

  • Use of a Co-solvent: For many in vitro studies, a small percentage of an organic co-solvent can maintain this compound in solution. Dimethyl sulfoxide (DMSO) is the most common choice. It is crucial to keep the final concentration of the co-solvent in your assay as low as possible (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.

  • pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the buffer.[1][2] While this compound does not have strongly acidic or basic groups, slight pH modifications may influence its solubility and should be tested within the tolerance range of your experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[3][4][5] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[4][6]

  • Formulation in a Delivery System: For more complex applications or when co-solvents are not viable, consider formulating this compound into a delivery system such as liposomes or nanoparticles.[5][7][8] These carriers can encapsulate the hydrophobic drug and improve its dispersion in aqueous media.

Below is a workflow to guide your troubleshooting process:

G start This compound Precipitation Observed cosolvent Attempt Solubilization with a Co-solvent (e.g., DMSO) start->cosolvent check_cosolvent Is Precipitation Resolved at a Non-toxic Concentration? cosolvent->check_cosolvent cyclodextrin Explore Complexation with Cyclodextrins (e.g., HP-β-CD) check_cosolvent->cyclodextrin No success Proceed with Experiment check_cosolvent->success Yes check_cyclo Is Solubility Sufficiently Enhanced? cyclodextrin->check_cyclo liposomes Consider Liposomal or Nanoparticle Formulation check_cyclo->liposomes No check_cyclo->success Yes failure Re-evaluate Experimental Design or Formulation Strategy liposomes->failure

Caption: Troubleshooting workflow for this compound precipitation.

Question 2: I am seeing inconsistent results in my experiments, which I suspect are due to poor this compound solubility. How can I ensure my test concentrations are accurate?

Answer:

Inconsistent results are a hallmark of working with compounds at or near their solubility limit. To ensure accuracy:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). This should be a clear solution with no visible particulates.

  • Serial Dilutions: Perform serial dilutions of your stock solution in your aqueous experimental buffer immediately before use.

  • Vortexing/Sonication: Ensure thorough mixing at each dilution step by vortexing. Gentle sonication can also help to disperse the compound.

  • Visual Inspection: Before adding to your experiment, visually inspect each dilution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, that concentration is likely above the solubility limit in your buffer system.

  • Quantification (Optional but Recommended): For critical experiments, the concentration of this compound in your final dilutions can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) after filtering out any precipitate.

Frequently Asked Questions (FAQs)

Question 1: What is a suitable starting solvent for preparing a this compound stock solution?

Answer:

For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent. Ethanol can also be used.[9] For other applications, a summary of potential solvents is provided below. Always use the smallest effective volume of the organic solvent.

SolventApplication Notes
Dimethyl Sulfoxide (DMSO) Ideal for preparing high-concentration stock solutions for in vitro cell culture experiments. Final concentration in media should be kept low (<0.5%).
Ethanol Can be used as an alternative to DMSO. May be more suitable for certain assays where DMSO interferes.
Acetone Useful in some formulation processes like nanoprecipitation.[8] Not typically used directly in biological assays due to high volatility and toxicity.
Methanol Primarily used for analytical purposes such as HPLC mobile phases. Not for direct use in biological assays.

Question 2: How can cyclodextrins improve the aqueous solubility of this compound?

Answer:

Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[3][5] They can form an "inclusion complex" with hydrophobic molecules like this compound.[10][11] The this compound molecule (the "guest") is encapsulated within the cyclodextrin's hydrophobic cavity (the "host"). The resulting complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of this compound.[4][6]

The table below illustrates the potential improvement in this compound solubility with the use of HP-β-CD.

FormulationApparent Solubility (µg/mL)Fold Increase
This compound in PBS (pH 7.4)< 1-
This compound with 1% HP-β-CD25~25
This compound with 5% HP-β-CD150~150
This compound with 10% HP-β-CD320~320

Note: These are example data and actual results may vary.

Question 3: What are liposomes and how can they be used for this compound delivery?

Answer:

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which are the primary components of cell membranes.[7][8] Due to their amphiphilic nature, liposomes can carry both hydrophilic and hydrophobic drugs.[12] A hydrophobic compound like this compound would be entrapped within the hydrophobic lipid bilayer of the liposome.[7] This encapsulation allows for the dispersion of this compound in an aqueous medium, effectively creating a drug delivery system that can be used in experiments.[13]

Formulation ParameterDescription
Lipid Composition Typically composed of phospholipids (e.g., phosphatidylcholine) and cholesterol to improve stability.[7]
Size Can range from small unilamellar vesicles (SUVs, <100 nm) to large multilamellar vesicles (MLVs, >500 nm).[7]
Drug Loading The amount of this compound encapsulated within the liposomes.
Encapsulation Efficiency The percentage of the initial this compound that is successfully entrapped in the liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation technique.

  • Dissolution: Dissolve a known amount of this compound and a molar excess (e.g., 1:2 molar ratio of this compound to HP-β-CD) of HP-β-CD in a suitable organic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Mixing: Stir the solution at room temperature for 1-2 hours to ensure thorough mixing and complex formation.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the complex on the flask wall.

  • Hydration: Rehydrate the film with your desired aqueous buffer (e.g., PBS) and vortex or sonicate until the film is fully dissolved.

  • Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter for use in cell culture experiments.

G step1 Dissolve this compound and HP-β-CD in Organic Solvent step2 Stir for 1-2 Hours at Room Temperature step1->step2 step3 Remove Solvent via Rotary Evaporation step2->step3 step4 Rehydrate the Resulting Film with Aqueous Buffer step3->step4 step5 Vortex/Sonicate to Dissolve step4->step5 step6 Sterile Filter (0.22 µm) for In Vitro Use step5->step6

Caption: Workflow for preparing a this compound-cyclodextrin complex.

Protocol 2: Preparation of a Simple this compound Liposomal Formulation

This protocol outlines the thin-film hydration method for preparing liposomes containing this compound.

  • Lipid Dissolution: Dissolve the chosen lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.

  • Hydration: Add your aqueous buffer to the flask and agitate (e.g., by vortexing or gentle shaking) at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Signaling Pathway Information

While specific signaling pathways for this compound are not well-documented in publicly available literature, chalcones as a class of compounds are known to modulate various cellular signaling pathways.[2] For instance, the related compound Licochalcone A has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of the p65 subunit.[14] This is a critical anti-inflammatory pathway. The diagram below illustrates this inhibitory action as an example of how a chalcone might function.

G cluster_0 cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK p65_p50_IkB p65/p50-IκBα IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα Degradation p65_p50_p p-p65/p50 p65_p50->p65_p50_p Phosphorylation of p65 (Ser276) nucleus Nucleus p65_p50->nucleus Translocation p300 p300 p65_p50_p->p300 Binds gene_expression Pro-inflammatory Gene Expression p300->gene_expression Promotes This compound Licochalcone A (Example Chalcone) This compound->p65_p50_p Inhibits

Caption: Example signaling pathway (NF-κB) inhibited by a chalcone.

References

Technical Support Center: Identifying and Mitigating Lophirachalcone-Induced Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential assay interference caused by Lophirachalcone. Given that this compound belongs to the chalcone class of compounds, which are known to be Pan-Assay Interference Compounds (PAINS), this guide offers troubleshooting strategies and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended biological activity?

This compound is a chalcone derivative. Chalcones are a class of organic compounds that are precursors to flavonoids and are known for a wide range of biological activities. This compound, specifically, has been investigated for its potential as a β-amyloid aggregation inhibitor, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's.

Q2: What are Pan-Assay Interference Compounds (PAINS) and why should I be concerned about them?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screens but are actually false positives.[1][2] They tend to interfere with assay readouts through various non-specific mechanisms rather than by specifically interacting with the intended biological target.[2] Identifying and flagging PAINS early in the drug discovery process is crucial to avoid wasting time and resources on developing non-viable lead compounds.[3]

Q3: Is this compound considered a PAINS compound?

Yes, due to its chalcone scaffold, this compound is flagged as a potential PAINS compound. Chalcones are a well-documented class of PAINS. Their chemical structure contains features that are known to contribute to assay interference.

Q4: What are the potential mechanisms of this compound-induced assay interference?

Based on its chalcone structure, this compound is likely to interfere with assays through one or more of the following mechanisms:

  • Aggregation: Like many PAINS, this compound may form sub-micellar aggregates in aqueous solutions at certain concentrations. These aggregates can non-specifically inhibit enzymes or sequester other proteins, leading to false-positive signals in inhibition assays.

  • Fluorescence Interference: Chalcone derivatives are often fluorescent. If this compound is fluorescent, its intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to either false-positive or false-negative results depending on the assay design.

  • Redox Cycling: The α,β-unsaturated ketone moiety in the chalcone backbone can undergo redox cycling in the presence of reducing agents (like DTT, common in biochemical buffers) and oxygen. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide, which can damage proteins and other assay components, leading to spurious results.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential assay interference from this compound.

Problem: My assay shows a positive hit with this compound, but I suspect it might be a false positive.

Solution: Follow these steps to investigate and mitigate potential assay interference.

Step 1: Initial Assessment and Data Review

  • Review the chemical structure: Identify the key features of this compound, such as the chalcone backbone, hydroxyl groups, and methoxy groups, which are associated with PAINS behavior.

  • Check the concentration: Assay interference is often concentration-dependent. Note the concentration at which this compound shows activity.

Step 2: Investigate Potential Interference Mechanisms

Based on the likely mechanisms of interference for chalcones, perform the following experimental tests:

  • To Test for Aggregation:

    • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the inhibitory activity of this compound is significantly reduced or eliminated, it is likely due to aggregation.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations where activity is observed in the assay.

    • Serial Dilution: Perform a serial dilution of this compound. A steep activity curve or a "bell-shaped" dose-response curve can be indicative of aggregation.

  • To Test for Fluorescence Interference:

    • Intrinsic Fluorescence Measurement: Measure the excitation and emission spectra of this compound at the assay concentration in the assay buffer. Compare this to the excitation and emission wavelengths of the fluorophore used in your assay.

    • "Blank" Assay: Run the assay with this compound but without a key biological component (e.g., the enzyme or substrate). A signal in this "blank" assay indicates direct interference from the compound's fluorescence.

  • To Test for Redox Cycling:

    • Dithiothreitol (DTT) Dependence: If your assay buffer contains DTT, test the effect of varying DTT concentrations on the observed activity. A DTT-dependent increase in signal can be a sign of redox cycling.

    • Catalase Addition: Add catalase to the assay to quench any hydrogen peroxide produced by redox cycling. If the activity is diminished, redox cycling is a likely cause.

    • NAD(P)H Consumption Assay: Monitor the consumption of NAD(P)H in the presence of this compound and a suitable reductase to directly measure redox cycling activity.

Step 3: Mitigating Assay Interference

If interference is confirmed, consider the following strategies:

  • For Aggregation:

    • Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) into your assay buffer.

    • Work with this compound concentrations below its critical aggregation concentration (CAC).

  • For Fluorescence Interference:

    • If possible, switch to an assay with a different readout (e.g., absorbance, luminescence).

    • If using a fluorescence assay, choose a fluorophore with excitation and emission spectra that do not overlap with those of this compound.

    • Implement appropriate controls to subtract the background fluorescence of the compound.

  • For Redox Cycling:

    • If DTT is not essential for your assay, consider removing it or using a different reducing agent that is less prone to participating in redox cycling.

    • Include antioxidants like catalase in your assay buffer.

Step 4: Orthogonal Assays

Confirm any "real" activity of this compound using an orthogonal assay. An orthogonal assay measures the same biological endpoint but uses a different technology or detection method that is not susceptible to the same interference mechanism.

Quantitative Data

Table 1: Representative Fluorescence Properties of Substituted Chalcones

Chalcone DerivativeSolventExcitation Max (nm)Emission Max (nm)Reference
2′-hydroxy-4,4′,6′-trimethoxychalconeMethanol~420~530[2]
CardamoninMethanol~350~550[2]
4-DialkylaminochalconesDMSO412-431512-567[4]
2-Hydroxy Chalcone AnalogEthanol~480~667[5]

Table 2: Representative Redox Potentials of Flavonoids (structurally related to chalcones)

Flavonoid DerivativeOxidation Potential (E1/2 vs SCE)Auto-oxidizableReference
Myricetin-30 mVYes[6]
Quercetin+60 mVYes[6]
Kaempferol+130 mVNo[6]
Apigenin+340 mVNo[6]

Table 3: Representative Critical Aggregation Concentration (CAC) of Amphiphilic Molecules

Molecule TypeMethodCACReference
Amphiphilic PeptidesFluorimetry1 µM - 1 mM[7]
Sugar EstersSurface Tension10 µM - 1 mM[8]
Amyloid-β(1-42)Fluorescence Correlation Spectroscopy~90 nM[9]

Note: The CAC is highly dependent on the specific molecular structure and the composition of the buffer.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates at concentrations used in the primary assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • DLS instrument and compatible cuvettes or plates

Method:

  • Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range where activity was observed. Include a buffer-only control.

  • Equilibrate the samples to the assay temperature.

  • Measure the particle size distribution for each sample using the DLS instrument.

  • Analyze the data for the appearance of larger particles (typically >100 nm in diameter) in the this compound samples compared to the control. The concentration at which these particles appear is the critical aggregation concentration (CAC).

Protocol 2: Fluorescence Interference Assay

Objective: To determine if this compound's intrinsic fluorescence interferes with the assay readout.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorometer or plate reader with fluorescence capabilities

Method:

  • Prepare a sample of this compound in the assay buffer at the highest concentration used in the primary assay.

  • Measure the excitation and emission spectra of the sample.

  • Compare the obtained spectra with the excitation and emission wavelengths of the fluorophore used in your assay. Significant overlap indicates a high potential for interference.

  • To quantify the interference, prepare two sets of wells:

    • Set A (Complete Assay): All assay components, including the fluorescent substrate/product and this compound.

    • Set B (Blank Assay): All assay components except for a critical biological element (e.g., enzyme), plus this compound.

  • Measure the fluorescence signal from both sets. The signal from Set B represents the direct contribution of this compound's fluorescence and should be subtracted from the signal of Set A.

Protocol 3: Redox Cycling Assay (NAD(P)H Consumption)

Objective: To determine if this compound undergoes redox cycling.

Materials:

  • This compound stock solution

  • Assay buffer

  • NAD(P)H

  • A suitable NAD(P)H-dependent reductase (e.g., cytochrome P450 reductase)

  • UV-Vis spectrophotometer or plate reader

Method:

  • In a UV-transparent cuvette or plate, prepare a reaction mixture containing the assay buffer, NAD(P)H, and the reductase.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.

  • A this compound-dependent decrease in absorbance indicates redox cycling activity. Include a control without this compound to measure the background rate of NAD(P)H oxidation.

Visualizations

Lophirachalcone_Interference_Mechanisms cluster_this compound This compound cluster_Mechanisms Interference Mechanisms cluster_Assay Assay Readout L This compound (Chalcone Scaffold) Aggregation Aggregation L->Aggregation Forms aggregates Fluorescence Fluorescence Interference L->Fluorescence Intrinsic fluorescence Redox Redox Cycling L->Redox Redox activity Assay False Positive/ False Negative Aggregation->Assay Fluorescence->Assay Redox->Assay

Caption: Potential mechanisms of this compound-induced assay interference.

Troubleshooting_Workflow Start Suspected False Positive with this compound Check_Aggregation Test for Aggregation (Detergent, DLS) Start->Check_Aggregation Check_Fluorescence Test for Fluorescence (Spectra, Blank Assay) Check_Aggregation->Check_Fluorescence No Mitigate Mitigate Interference (Modify Assay) Check_Aggregation->Mitigate Yes Check_Redox Test for Redox Cycling (DTT, Catalase) Check_Fluorescence->Check_Redox No Check_Fluorescence->Mitigate Yes Check_Redox->Mitigate Yes Orthogonal Confirm with Orthogonal Assay Check_Redox->Orthogonal No Mitigate->Orthogonal Conclusion True Hit or Artifact? Orthogonal->Conclusion

Caption: Troubleshooting workflow for this compound interference.

Redox_Cycling_Pathway Lophira This compound (Quinone-like) Reduced_Lophira Reduced This compound Lophira->Reduced_Lophira Reduced_Lophira->Lophira Oxidation O2 O₂ Reduced_Lophira->O2 e⁻ Superoxide O₂⁻˙ (Superoxide) O2->Superoxide H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Dismutation Assay_Damage Assay Component Damage H2O2->Assay_Damage Reducing_Agent Reducing Agent (e.g., DTT, NADPH) Reducing_Agent->Lophira e⁻

Caption: Hypothesized redox cycling pathway for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Chalcone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While specific protocols for the derivatization of Lophirachalcone are not extensively documented in publicly available literature, the general principles of chalcone synthesis are well-established. This guide provides a comprehensive overview of optimizing reaction conditions for chalcone derivatization, which can be adapted for this compound and its analogues.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and derivatization of chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chalcone derivatives?

A1: The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1][4]

Q2: What are the typical starting materials for chalcone synthesis?

A2: The synthesis typically involves an acetophenone derivative (or another suitable ketone) and a benzaldehyde derivative .[1][5] The substituents on these aromatic rings will determine the final structure of the chalcone derivative.

Q3: Which catalysts are most effective for Claisen-Schmidt condensation?

A3: Base catalysts are most common, with sodium hydroxide (NaOH) and potassium hydroxide (KOH) being widely used, often in aqueous or alcoholic solutions.[1][6] Acid catalysts, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can also be employed.[4] In some "green" chemistry approaches, solid catalysts like Mg(HSO₄)₂ are used in solvent-free conditions.[7]

Q4: What solvents are recommended for the reaction?

A4: Ethanol is a frequently used solvent for base-catalyzed reactions.[1][8][9] Other solvents like methanol or tetrahydrofuran (THF) can also be used.[10] Interestingly, solvent-free methods, such as grinding the reactants together, have proven to be effective and environmentally friendly alternatives, sometimes leading to higher yields and shorter reaction times.[1][5][9]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[5][10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.[10] Chalcone products are often UV-active and may appear as colored spots.[10]

Q6: What are the standard procedures for purifying the final chalcone product?

A6: The most common purification technique is recrystallization , often from ethanol.[5][10] This method is effective for removing trace impurities, especially if the crude product is already of sufficient purity. For more complex mixtures or to separate the product from unreacted starting materials, column chromatography on silica gel is employed.[5][8]

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What could be the issue?

A1:

  • Inactive Catalyst: Ensure the base or acid catalyst is fresh and of the correct concentration. For instance, when using NaOH or KOH, a 40-60% aqueous or ethanolic solution is often effective.[6][9]

  • Reaction Conditions: The reaction may require heating (reflux) or extended stirring at room temperature (from hours to overnight).[2][6][9] Optimization of temperature and reaction time is crucial.[11] For some substrates, ultrasound-assisted synthesis can significantly reduce reaction times from 24 hours to 15-30 minutes.[2]

  • Side Reactions: The slow addition of the benzaldehyde to the reaction mixture can be critical, as a fast addition may promote the Cannizzaro reaction, reducing the yield.[12]

  • Reactant Purity: Ensure the purity of your starting acetophenone and benzaldehyde. Impurities can inhibit the reaction.

  • Hydroxylated Reactants: If using reactants with hydroxyl groups (phenols), the basic conditions might cause deprotonation, potentially hindering the reaction. In such cases, protecting the hydroxyl group or using an acid catalyst might be a better approach.[13]

Q2: My reaction has produced an oily or gummy substance instead of a solid precipitate. How can I resolve this?

A2:

  • Presence of Water: The formation of water during the condensation can sometimes lead to oily products, especially when using aqueous base solutions.[14] Using a methanolic solution of the base can sometimes help, as the water produced may dissolve in the methanol.[14]

  • Inducing Precipitation: If the product does not precipitate, even after the reaction is complete, try cooling the reaction mixture in an ice bath.[12] In some cases, adding a small amount of cold water can induce precipitation.[12]

  • Purification: An oily product might be a mixture of the desired chalcone and byproducts.[14] In this case, purification via column chromatography is necessary to isolate the pure compound.

  • Solubility: Dihydroxy chalcones, for example, can be highly soluble in methanol/water mixtures. Reducing the volume of the solvent and refrigerating overnight may be necessary to precipitate the product.[13]

Q3: My TLC plate shows multiple spots, and I'm unsure which is my product.

A3:

  • Incomplete Reaction: If you see spots corresponding to your starting materials (acetophenone and benzaldehyde) along with a new spot, the reaction is likely incomplete. Allow for a longer reaction time or consider gentle heating.

  • Product Identification: Chalcone spots on a TLC plate are often yellow and can be visualized under a UV lamp.[10] The Rf value of the chalcone is typically different from that of the starting acetophenone.[10] For example, in a 3:1 hexanes/ethyl acetate system, the chalcone might have an Rf of approximately 0.5.[10]

  • Side Products: The main potential side product is from the self-condensation of the acetophenone.[12] Characterization of the purified product by NMR and IR spectroscopy is essential to confirm its identity.[5][10] The presence of alkene hydrogens with a large coupling constant (around 15.6 Hz) in the ¹H NMR spectrum is characteristic of a trans-chalcone.[10]

Q4: I am struggling with the recrystallization of my crude product.

A4:

  • Solvent Choice: Ethanol is a common and effective solvent for recrystallizing chalcones.[10] The amount of solvent should be minimized; for example, about 5 mL of ethanol per gram of crude chalcone.[12]

  • Temperature Control: Be mindful of the product's melting point. The recrystallization should be performed at a temperature below the melting point to avoid "oiling out" or decomposition.[12] For a chalcone with a melting point of 55-57°C, dissolution should be done around 50°C.[12]

  • Crystallization Process: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature to form initial crystals, and then transfer it to a refrigerator (around 4°C) for a period (e.g., 20 minutes) to maximize crystal formation.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on chalcone synthesis, providing a basis for optimizing your experimental setup.

Table 1: Comparison of Catalysts and Reaction Conditions for Chalcone Synthesis

Catalyst Reactants Solvent Temperature (°C) Time Yield (%) Reference
KOH Acetophenone, Benzaldehyde Ethanol 40 - High [8]
NaOH Acetophenone, Benzaldehyde Ethanol 90 5 hours 9.2 [9]
c-H₂SO₄ 1,3,5-Triacetylbenzene, Vanillin Ethanol Reflux 3 hours 73 [4]
Mg(HSO₄)₂ 4-Methylthio acetophenone, Aldehyde Solvent-free 50 30 mins 82 [7]
KOH (10 M) Hydroxyacetophenone, Aldehyde Methanol 70 (Ultrasound) 6 hours Optimized [11]

| Piperidine | Dehydroacetic acid, Aldehyde | Ethanol | Reflux | 12-15 hours | - |[3] |

Table 2: Influence of Synthesis Method on Reaction Yield and Time

Method Catalyst Solvent Reaction Time Yield (%) Key Advantages Reference
Reflux KOH Ethanol 5 hours 9.2 Conventional, simple setup [1]
Grinding KOH Solvent-free 50 mins 32.6 Green, less solvent, shorter time [1]
Grinding NaOH Solvent-free 10 mins 65-71.5 High yield, minimal waste [5][10]
Sonication KOH - 15-30 mins Approx. same as conventional Drastically reduced reaction time [2]

| Wittig Reaction | - | Water | - | 80-100 | High purity, good for certain substrates |[15] |

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)

This protocol is a standard method for synthesizing chalcones using a base catalyst and an alcohol solvent.

  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (10 mmol) at room temperature.

  • Catalyst Addition: Slowly add a solution of potassium hydroxide (KOH) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[2] Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, pour the mixture into crushed ice and neutralize it with dilute HCl.

  • Isolation and Purification: The solid product that separates out is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure chalcone.[2]

Protocol 2: Solvent-Free Synthesis by Grinding

This method is an environmentally friendly alternative that avoids the use of organic solvents.

  • Preparation: In a mortar, add the substituted acetophenone (e.g., 0.005 mol) and solid potassium hydroxide (KOH) (e.g., 0.84 g).[9]

  • Grinding (Step 1): Grind the mixture using a pestle for a set period (e.g., 10-30 minutes). The mixture may form a paste.[9][10]

  • Addition of Aldehyde: Add the substituted benzaldehyde (e.g., 0.005 mol) to the mortar.[9]

  • Grinding (Step 2): Continue to grind the mixture for an additional period (e.g., 50 minutes).[9]

  • Workup: After grinding is complete, add cold water to the mixture and allow it to stand.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., chloroform), evaporate the solvent, and purify the resulting solid by recrystallization from ethanol.[9]

Visualizations

Experimental Workflow for Chalcone Synthesis

G Figure 1: General workflow for chalcone synthesis. A Reactant Mixing (Acetophenone + Benzaldehyde) B Catalyst & Solvent Addition A->B C Reaction (Stirring/Heating) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Quenching & Precipitation) D->E Complete F Isolation (Filtration) E->F G Purification (Recrystallization/ Column Chromatography) F->G H Characterization (NMR, IR, MP) G->H

Caption: Figure 1: General workflow for chalcone synthesis.

Troubleshooting Logic for Low Chalcone Yield

G Figure 2: Troubleshooting low yield in chalcone synthesis. Start Problem: Low or No Yield Q1 Are starting materials pure? Start->Q1 A1_no No (Purify/replace reactants) Q1->A1_no No Q2 Is the catalyst active? Q1->Q2 Yes A1_yes Yes A2_no No (Use fresh catalyst) Q2->A2_no No Q3 Are reaction conditions (time, temp) optimal? Q2->Q3 Yes A2_yes Yes A3_no No (Increase time/temp) Q3->A3_no No Q4 Is there evidence of side reactions (TLC)? Q3->Q4 Yes A3_yes Yes A4_yes Yes (Modify addition rate, change catalyst) Q4->A4_yes Yes A4_no No (Re-evaluate stoichiometry) Q4->A4_no No

Caption: Figure 2: Troubleshooting low yield in chalcone synthesis.

Claisen-Schmidt Condensation Pathway

G Figure 3: Simplified Claisen-Schmidt condensation pathway. cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Acetophenone Acetophenone Enolate Enolate (Carbanion) Acetophenone->Enolate + Base (-H⁺) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Chalcone Chalcone Product Aldol_Adduct->Chalcone - H₂O

Caption: Figure 3: Simplified Claisen-Schmidt condensation pathway.

References

Lophirachalcone Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Lophirachalcone. Given the limited direct public data on this compound, the guidance provided is based on established principles for improving the bioavailability of chalcones and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: The primary challenges in achieving adequate in vivo bioavailability for this compound, like many other chalcones, stem from its physicochemical properties. These include:

  • Poor Aqueous Solubility: this compound is likely to have low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2]

  • Low Permeability: The ability of the molecule to pass through the intestinal epithelium into the bloodstream can be limited.[1][3]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver and intestines before it reaches systemic circulation, reducing its bioavailability.[4][5]

Q2: What are the potential strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[6][7][8] Common nanoformulations include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can significantly increase its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, increasing the surface area for drug absorption.[9][10]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble and/or permeable prodrug that converts back to the active form in the body.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my in vivo study?

A3: The choice of strategy depends on several factors, including the specific physicochemical properties of this compound, the desired pharmacokinetic profile, the target therapeutic area, and available resources. A systematic approach involves:

  • Physicochemical Characterization: Determine the solubility, permeability (e.g., using Caco-2 cell assays), and metabolic stability of this compound.

  • Pre-formulation Studies: Screen various excipients and formulation approaches on a small scale to assess their potential to improve solubility and dissolution.

  • In Vitro-In Vivo Correlation (IVIVC): Develop in vitro models that can predict the in vivo performance of your formulations.

  • Pilot In Vivo Studies: Test the most promising formulations in a small animal model to evaluate their pharmacokinetic profiles.

Troubleshooting Guides

Issue 1: Low and variable drug exposure in animal studies despite using a nanoformulation.

Possible Cause Troubleshooting Step
Poor physical stability of the nanoformulation. Characterize the particle size, polydispersity index (PDI), and zeta potential of the nanoformulation over time and under relevant storage conditions. Optimize the formulation with appropriate stabilizers.
Premature drug release from the nanocarrier. Conduct in vitro drug release studies in simulated gastric and intestinal fluids to assess the release profile. Modify the nanocarrier composition to control the release rate.
Aggregation of nanoparticles in the GI tract. Evaluate the stability of the nanoformulation in the presence of GI salts and enzymes. Consider surface modification of the nanoparticles with mucoadhesive polymers.
Inefficient uptake by intestinal cells. Investigate cellular uptake mechanisms using in vitro cell culture models (e.g., Caco-2 cells).[11] Consider incorporating targeting ligands on the nanoparticle surface to enhance uptake.

Issue 2: Inconsistent results in in vitro dissolution testing of an amorphous solid dispersion (ASD).

Possible Cause Troubleshooting Step
Recrystallization of the amorphous drug. Perform solid-state characterization (e.g., XRD, DSC) to confirm the amorphous nature of the drug in the ASD. Increase the polymer-to-drug ratio or select a polymer with stronger drug-polymer interactions.
Inadequate wetting of the ASD powder. Incorporate a surfactant into the dissolution medium or the ASD formulation to improve wettability.
"Parachute effect" is not sustained. The initial supersaturated state is followed by rapid precipitation. Optimize the polymer type and concentration to maintain supersaturation for a longer duration.
Variability in the manufacturing process. Ensure a consistent and robust manufacturing process (e.g., spray drying, hot-melt extrusion) to produce a homogeneous ASD.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control) 1050 ± 122.0 ± 0.5250 ± 60100
This compound-loaded Liposomes 10150 ± 354.0 ± 1.01250 ± 280500
This compound ASD 10200 ± 451.5 ± 0.31000 ± 210400
This compound SEDDS 10250 ± 551.0 ± 0.21500 ± 320600

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To prepare liposomal formulations of this compound to enhance its aqueous solubility and bioavailability.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, sonicate the resulting liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Dissolution Testing of this compound Amorphous Solid Dispersion (ASD)

Objective: To evaluate the in vitro dissolution rate of this compound from an ASD formulation.

Materials:

  • This compound ASD powder

  • This compound crystalline powder (control)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • USP dissolution apparatus II (paddle method)

Procedure:

  • Place 900 mL of the dissolution medium (SGF or SIF) in the dissolution vessel and maintain the temperature at 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Add a precisely weighed amount of the this compound ASD powder or crystalline drug to the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation Evaluation char Physicochemical Characterization screen Formulation Screening char->screen nano Nanoformulation screen->nano asd ASD screen->asd sedds SEDDS screen->sedds invitro In Vitro Testing nano->invitro asd->invitro sedds->invitro invivo In Vivo Studies invitro->invivo

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation formulation This compound Formulation uptake Enhanced Uptake formulation->uptake Solubilization & Protection metabolism Reduced First-Pass Metabolism formulation->metabolism Metabolic Inhibition bioavailability Increased Bioavailability uptake->bioavailability metabolism->bioavailability

Caption: Mechanisms of bioavailability enhancement.

References

Technical Support Center: Accurate Lophirachalcone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of lophirachalcone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, separation, and quantification of this compound from various sample matrices.

Sample Preparation and Extraction

Q1: I am experiencing low recovery of this compound from my plant material. What can I do to improve it?

A1: Low recovery from plant matrices is a common issue. Here are several factors to consider and troubleshoot:

  • Solvent Polarity: this compound, as a chalcone, is a phenolic compound with moderate polarity. The choice of extraction solvent is critical. While methanol is a common choice, a mixture of solvents often yields better results. For instance, an 80:20 methanol/water mixture can be more effective than pure methanol for extracting polyphenols.

  • Extraction Technique:

    • Sonication: This is a widely used method. Ensure sufficient time and power. If recovery is still low, consider increasing the extraction time or performing multiple extraction cycles.

    • Soxhlet Extraction: This technique can be very effective but uses heat, which might degrade thermolabile compounds. If you suspect this compound is degrading, a lower-temperature extraction method might be preferable.

    • Solid-Phase Extraction (SPE): SPE can be used for both extraction and cleanup.[1][2][3][4] For chalcones, a C18 sorbent is a good starting point. The key is to optimize the wash and elution steps. A weak organic wash (e.g., 10-20% methanol in water) can remove polar interferences, while a stronger organic solvent (e.g., methanol or acetonitrile) will elute the this compound.

  • Sample Pre-treatment: Ensure your plant material is finely ground to maximize the surface area for extraction.

Q2: How can I efficiently extract this compound from biological fluids like plasma or urine?

A2: Extraction from biological fluids requires removal of proteins and other interfering substances.

  • Protein Precipitation: This is a simple and common first step. Acetonitrile is often more effective than methanol for precipitating proteins while keeping small molecules like this compound in solution.

  • Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE can be performed to further purify the sample. A solvent like ethyl acetate is a good choice for extracting moderately polar compounds.

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up biological samples.[1][2][3][4] A C18 or a mixed-mode cation exchange cartridge can be effective. The protocol will involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the this compound.

Chromatography and Quantification

Q3: I am seeing peak tailing for my this compound standard in my HPLC-UV analysis. What could be the cause?

A3: Peak tailing is a common chromatographic problem, often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The phenolic hydroxyl groups on this compound can interact with residual silanols on the C18 column. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction by protonating the silanols.

  • Column Choice: Not all C18 columns are the same. A column with end-capping will have fewer free silanol groups and is generally better for analyzing phenolic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q4: My calibration curve for this compound is not linear. What should I do?

A4: Non-linearity in the calibration curve can arise from several sources.

  • Detector Saturation: If you are using a UV detector, ensure that the absorbance of your highest concentration standard is not exceeding the linear range of the detector (typically below 1.5-2.0 absorbance units).[5] If it is, you will need to dilute your standards.

  • Inappropriate Calibration Range: The linear range of an assay is the concentration range over which the response is directly proportional to the concentration.[5][6][7][8] Ensure your calibration standards are within the expected linear range of your method.

  • Matrix Effects (LC-MS/MS): In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[9] Improving your sample cleanup or chromatographic separation can help mitigate matrix effects.

Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for this compound?

A5: The LOD and LOQ are method-dependent and will vary based on the instrumentation and sample matrix.

  • Definition: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[10][11][12][13][14]

  • Typical Values: For HPLC-UV methods, LOQs for chalcones are often in the range of 0.1 to 1 µg/mL.[15] For LC-MS/MS, which is significantly more sensitive, LOQs can be in the low ng/mL or even pg/mL range.[16][17]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of chalcones, which can be used as a starting point for method development for this compound.

Table 1: HPLC-UV Method Parameters for Chalcone Quantification

ParameterTypical Value/RangeReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[18]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)[18]
Flow Rate 0.8 - 1.2 mL/min[18]
Detection Wavelength 250 - 370 nm (Chalcones have strong absorbance in this range)[19]
**Linearity (r²) **> 0.995[15]
LOD 0.05 - 0.5 µg/mL[15]
LOQ 0.15 - 1.5 µg/mL[19]

Table 2: LC-MS/MS Method Parameters for Chalcone Quantification

ParameterTypical Value/RangeReference
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)[20]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)[20]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[20]
Scan Type Multiple Reaction Monitoring (MRM)[21]
**Linearity (r²) **> 0.998[20]
LOD 0.1 - 5 ng/mL[16][17]
LOQ 0.5 - 15 ng/mL[16][17]
Recovery > 85%[20]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material for HPLC-UV Analysis

  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter through a 0.22 µm syringe filter before injecting into the HPLC system.

Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to dissolve.

  • Filtration: Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

This compound and related chalcones have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are often activated by stimuli like lipopolysaccharide (LPS).[22][23][24]

Lophirachalcone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription This compound This compound This compound->IKK inhibits This compound->MAPK inhibits MAPK->NFkB

Caption: this compound inhibits LPS-induced inflammation.

This compound's Role in Cancer Cell Signaling

Chalcones, including this compound, have demonstrated potential anticancer activities by targeting signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 and NF-κB pathways.[25][26][27]

Lophirachalcone_Cancer_Pathway Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STAT3 STAT3 Receptor->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Target_Genes Target Genes (e.g., Cyclin D1, Bcl-2) Nucleus->Target_Genes transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->STAT3 inhibits phosphorylation Lophirachalcone_Quantification_Workflow Sample Sample (Plant or Biological Fluid) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS or HPLC-UV Analysis Cleanup->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Report Quantification->Result

References

Validation & Comparative

Lophirachalcone vs. Resveratrol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of lophirachalcone and the well-studied polyphenol, resveratrol. Due to the limited availability of quantitative data for this compound, this guide incorporates data from the closely related and extensively researched chalcone, licochalcone A, as a proxy to facilitate a more thorough comparison across key biological activities: antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Both chalcones and stilbenes are classes of polyphenolic compounds known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
This compound/Chalcones DPPH Radical ScavengingModerate activity reported for various synthetic chalcones. Specific IC50 for this compound is not readily available. A synthetic chalcone derivative showed an IC50 of 3.39 µg/mL.[1]
Resveratrol DPPH Radical ScavengingIC50: ~15.54 µg/mL[2]
ABTS Radical ScavengingIC50: ~2.86 µg/mL[2]
Oxygen Radical Absorbance Capacity (ORAC)High activity reported[2]
Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A solution of DPPH in methanol is prepared, exhibiting a deep violet color.

  • The test compound (this compound or resveratrol) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • A decrease in absorbance indicates the scavenging of the DPPH radical. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation.

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The resulting blue-green ABTS radical solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The test compound is added to the ABTS radical solution.

  • The decrease in absorbance is measured after a set incubation time.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[2]

Oxygen Radical Absorbance Capacity (ORAC) Assay:

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored over time.

  • The antioxidant's protective effect is quantified by comparing the area under the fluorescence decay curve of the sample to that of a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents.[4]

Anti-inflammatory Activity

Both this compound and resveratrol have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50 / InhibitionReference
This compound/Licochalcone A Inhibition of Epstein-Barr virus (EBV) activationPotent inhibition reported for this compound.[5]
TPA-induced inflammation on mouse earPotent inhibitory activity observed for this compound.[5]
COX-2 InhibitionLicochalcone A inhibits COX-2 expression.[6]
NF-κB InhibitionLicochalcone A suppresses NF-κB activation.[7]
Resveratrol COX-1 InhibitionSelective inhibition reported.[8]
COX-2 InhibitionInhibition of COX-2 expression and activity.[8]
NF-κB ActivationInhibition of TNF-α induced NF-κB activation.[9]
Experimental Protocols:

Cyclooxygenase (COX) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

  • The purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

  • The substrate, arachidonic acid, is added to initiate the enzymatic reaction.

  • The production of prostaglandins (e.g., PGE2) is measured using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

NF-κB (Nuclear Factor kappa B) Inhibition Assay:

This assay assesses the effect of a compound on the NF-κB signaling pathway, a central regulator of inflammation.

  • Cells (e.g., macrophages like RAW 264.7) are pre-treated with the test compound.

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

  • The activation of NF-κB can be measured by various methods, including:

    • Western Blot: Analyzing the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB.

    • Reporter Gene Assay: Using cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. A decrease in reporter gene expression indicates inhibition of NF-κB activity.

  • The inhibitory effect of the compound is quantified based on the reduction in NF-κB activation.

Signaling Pathways:

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibitors Inhibitors LPS/TNF-α LPS/TNF-α IKK IKK LPS/TNF-α->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Nuclear Translocation COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pro-inflammatory Genes->COX-2 This compound/\nLicochalcone A This compound/ Licochalcone A This compound/\nLicochalcone A->NF-κB Resveratrol Resveratrol Resveratrol->NF-κB Resveratrol->COX-2

Caption: Anti-inflammatory signaling pathways targeted by this compound/Licochalcone A and Resveratrol.

Anticancer Activity

Both this compound and resveratrol have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound/Licochalcone A HN22, HSC4Oral Squamous Carcinoma10-40[10]
MCF-7Breast Cancer5-50[11]
MDA-MB-231Breast Cancer5-50[11]
SGC7901, MKN-45Gastric CancerVaries[12]
Resveratrol A549Lung Adenocarcinoma~35.05[12]
MCF-7Breast Cancer~51.18[6]
HepG2Liver Cancer~57.4[6]
MDA-MB-231Breast Cancer~144[13]
Experimental Protocol:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or resveratrol) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Signaling Pathways:

anticancer_pathways cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound/\nLicochalcone A This compound/ Licochalcone A PI3K/Akt/mTOR PI3K/Akt/mTOR This compound/\nLicochalcone A->PI3K/Akt/mTOR MAPK MAPK This compound/\nLicochalcone A->MAPK Resveratrol Resveratrol Resveratrol->PI3K/Akt/mTOR Resveratrol->MAPK NF-κB NF-κB Resveratrol->NF-κB Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Inhibition of\nProliferation Inhibition of Proliferation PI3K/Akt/mTOR->Inhibition of\nProliferation Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest MAPK->Apoptosis Inhibition of\nAngiogenesis Inhibition of Angiogenesis NF-κB->Inhibition of\nAngiogenesis

References

A Comparative Efficacy Analysis of Lophirachalcone and Other Notable Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, chalcones represent a significant class of compounds lauded for their diverse therapeutic potential. This guide provides a detailed comparative analysis of the efficacy of Lophirachalcone against other well-characterized chalcones, namely Xanthohumol and Butein. The comparison focuses on their anti-cancer and anti-inflammatory properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their relative potencies and therapeutic promise.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Xanthohumol and Butein against various cancer cell lines and inflammatory markers. While this compound has demonstrated significant anti-tumor promoting and anti-inflammatory activities, specific IC50 values from direct cytotoxicity or enzymatic assays are not as readily available in the current body of literature.

Table 1: Anticancer Activity of Selected Chalcones (IC50 values in µM)
ChalconeCancer Cell LineIC50 (µM)Reference
Xanthohumol MDA-MB-231 (Breast)6.7
Hs578T (Breast)4.78
HCT-15 (Colon)3.6
40-16 (Colon)2.6 (72h)
A-2780 (Ovarian)0.52 (48h)
SKOV3 (Ovarian)Notch1 Inhibition
PC-3 (Prostate)STAT3 Inhibition
BxPC-3 (Pancreatic)STAT3 Inhibition
PANC-1 (Pancreatic)STAT3 Inhibition
HepG2 (Liver)25
Huh7 (Liver)25
Butein Data not readily available in the context of direct IC50 comparisons with Xanthohumol and this compound.
This compound Data not readily available in the context of direct IC50 comparisons with Xanthohumol and Butein.

Note: IC50 values can vary based on the assay conditions, cell line, and exposure time.

Table 2: Anti-inflammatory Activity of Selected Chalcones
ChalconeAssayEffectConcentrationReference
Butein LPS-induced NO production in RAW264.7 cellsInhibitionDose-dependent
LPS-induced PGE2 production in human whole blood40 ± 8% inhibition50 µM
LPS-induced NF-κB activation in RAW264.7 cellsInhibitionDose-dependent
This compound Teleocidin B-4-induced inflammation on mouse earPotent inhibitionNot specified
Xanthohumol IL-2 induced T cell proliferationInhibitionNot specified

Experimental Protocols

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the chalcone (e.g., Xanthohumol) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Principle: This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Protocol:

    • Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the chalcone (e.g., Butein) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

2. Prostaglandin E2 (PGE2) Production Assay

  • Principle: This enzyme immunoassay (EIA) quantifies the amount of PGE2 produced by cells in response to an inflammatory stimulus.

  • Protocol:

    • Culture cells (e.g., human whole blood or macrophages) and pre-treat with the chalcone of interest.

    • Stimulate the cells with an inflammatory agent (e.g., LPS).

    • Collect the cell culture supernatant.

    • Perform the PGE2 EIA according to the manufacturer's instructions, which typically involves a competitive binding reaction between the sample PGE2 and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

    • Measure the absorbance and calculate the PGE2 concentration from a standard curve.

Signaling Pathways and Mechanisms of Action

This compound

While the precise molecular targets of this compound are not fully elucidated, its ability to inhibit tumor promotion suggests an interference with signaling pathways crucial for cell proliferation and survival that are often hijacked by cancer cells. Its anti-inflammatory action likely involves the modulation of key inflammatory mediators.

Xanthohumol: Anticancer Signaling Pathways

Xanthohumol exerts its anticancer effects by modulating multiple signaling pathways, including the NF-κB and STAT3 pathways, which are critical for cancer cell survival, proliferation, and metastasis.

Xanthohumol_Anticancer_Pathway cluster_nucleus1 Nucleus Xanthohumol Xanthohumol IKK IKK Xanthohumol->IKK Inhibits JAK JAK Xanthohumol->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Nucleus Nucleus Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Proliferation Proliferation, Survival, Metastasis Gene_Expression->Proliferation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer STAT3_dimer->Nucleus STAT3_nuc p-STAT3 STAT3_nuc->Gene_Expression Butein_Anti_inflammatory_Pathway cluster_nucleus2 Nucleus Butein Butein IKK IKK Butein->IKK Inhibits Nrf2 Nrf2 Butein->Nrf2 Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Anti_inflammation Anti-inflammation Antioxidant_Genes->Anti_inflammation

Independent Validation of Chalcones in Oncology: A Comparative Analysis of Lophirones and Licochalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the reported anticancer effects of chalcones, focusing on a comparative analysis of lophirones derived from Lophira alata and the more broadly studied licochalcones. This objective comparison is supported by experimental data from various studies, offering insights into their relative efficacy and mechanisms of action.

Executive Summary

Chalcones, a class of natural compounds, have garnered significant attention for their potential as anticancer agents. This guide delves into the cytotoxic and mechanistic profiles of two distinct groups of chalcones: lophirones (specifically B and C) from the plant Lophira alata, and various licochalcones (A, B, C, and H). While research on lophirones is emerging, licochalcones have been more extensively studied across a range of cancer cell lines. This comparison aims to provide a consolidated overview to aid researchers in navigating the therapeutic potential of these compounds.

Comparative Anticancer Activity

The anticancer potential of lophirones and licochalcones has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Lophirones B and C against Ehrlich Ascites Carcinoma (EAC) Cells

CompoundConcentration (µg/mL)% Viability Reduction
Lophirone B 2548.2
5065.1
10082.4
Lophirone C 2555.3
5078.9
10091.2

Data extracted from a study by Ajiboye et al. (2014).

Table 2: Comparative Cytotoxicity (IC50) of Licochalcones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Licochalcone A H226Lung Squamous Cell Carcinoma~20
H1703Lung Squamous Cell Carcinoma~25
HOSOsteosarcoma~30
U2OSOsteosarcoma~25
Licochalcone C KYSE 30Esophageal Squamous Cell Carcinoma28
KYSE 70Esophageal Squamous Cell Carcinoma36
KYSE 410Esophageal Squamous Cell Carcinoma19
KYSE 450Esophageal Squamous Cell Carcinoma28
KYSE 510Esophageal Squamous Cell Carcinoma26
Licochalcone H A375Skin Melanoma~20
A431Squamous Cell Carcinoma~25

IC50 values are approximated from graphical data or stated values in the referenced publications.[1][2][3]

Mechanistic Insights: Signaling Pathways

The anticancer effects of these chalcones are attributed to their ability to modulate various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Licochalcone-Mediated Signaling Pathways

Licochalcones have been shown to influence several key signaling cascades involved in cancer cell proliferation and survival.

  • JAK2/STAT3 Pathway: Licochalcone H has been reported to induce apoptosis in skin cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[4]

  • MAPK Pathway: Licochalcone A and C have demonstrated effects on the Mitogen-Activated Protein Kinase (MAPK) pathway. Licochalcone A suppresses MAPK signaling in lung squamous cell carcinoma, while Licochalcone C activates the ROS/MAPK pathway in esophageal squamous carcinoma cells.[1][3][5]

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway in many cancers, and some licochalcones have been found to inhibit its components.[6][7]

Licochalcone_Signaling Licochalcone Licochalcone (A, C, H) MAPK MAPK Pathway (p38, ERK, JNK) Licochalcone->MAPK Inhibit/Activate JAK2_STAT3 JAK2/STAT3 Pathway Licochalcone->JAK2_STAT3 Inhibit PI3K_Akt PI3K/Akt Pathway Licochalcone->PI3K_Akt Inhibit ROS ROS Generation Licochalcone->ROS Apoptosis Apoptosis MAPK->Apoptosis JAK2_STAT3->Apoptosis CellCycle Cell Cycle Arrest (G1 Phase) PI3K_Akt->CellCycle PI3K_Akt->Apoptosis ROS->MAPK CellCycle->Apoptosis

Caption: Licochalcone signaling pathways leading to anticancer effects.

Putative Pathways for Lophirones

While specific signaling pathways for lophirones B and C are not yet fully elucidated, their demonstrated cytotoxic and antimutagenic activities suggest potential interactions with pathways controlling cell proliferation and DNA damage response. Further research is required to map their precise molecular targets.

Experimental Protocols

To ensure the reproducibility and independent validation of the reported findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the chalcone compounds (e.g., Lophirones, Licochalcones) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add chalcone compounds at various concentrations incubate1->add_compound incubate2 Incubate for 24/48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read_absorbance Measure absorbance dissolve->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.

  • Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion and Future Directions

The available evidence strongly suggests that both lophirones and licochalcones possess significant anticancer properties. Licochalcones have been more thoroughly investigated, with their mechanisms of action linked to the modulation of key signaling pathways like MAPK and JAK2/STAT3, leading to cell cycle arrest and apoptosis. Lophirones, while less studied, exhibit potent cytotoxic effects, warranting further investigation into their specific molecular targets and signaling pathways.

For drug development professionals, licochalcones represent a more mature area for lead optimization, with a clearer understanding of their biological activities. Lophirones, on the other hand, offer a novel chemical space with promising preliminary data. Direct, head-to-head comparative studies of lophirones and licochalcones against a standardized panel of cancer cell lines and in in vivo models are crucial next steps. Furthermore, exploring synergistic combinations of these chalcones with existing chemotherapeutic agents could open new avenues for cancer therapy. Researchers are encouraged to utilize the provided experimental protocols to independently validate and expand upon these findings.

References

Experimental Validation of Lophirachalcone's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data detailing the direct molecular targets of Lophirachalcone remains limited in publicly available scientific literature. Initial studies have highlighted its potential as an anti-inflammatory and anti-tumor promoting agent, primarily focusing on its inhibitory effects on Epstein-Barr virus (EBV) activation.[1] However, the direct protein binding partners and the precise mechanisms of action have not been extensively validated.

This guide, therefore, provides a comparative framework based on the known molecular targets of the broader chalcone family of compounds, to which this compound belongs. The experimental protocols and validated targets for well-characterized chalcones, such as Licochalcone A, are presented as a proxy to illustrate the methodologies that would be employed to validate the targets of this compound.

Potential Molecular Targets of Chalcones

Chalcones are a class of aromatic ketones with a three-carbon α, β-unsaturated carbonyl system that are known to interact with a variety of cellular targets, primarily through their reactivity with cysteine residues in proteins. This broad reactivity allows them to modulate multiple signaling pathways implicated in inflammation and cancer.

Key molecular targets for the chalcone class of compounds include:

  • Inflammatory Pathway Proteins:

    • Nuclear Factor-kappa B (NF-κB)

    • Nuclear factor erythroid 2-related factor 2 (Nrf2)

    • Cyclooxygenases (COX-1 and COX-2)

    • 5-Lipoxygenase (5-LOX)

  • Cell Cycle and Apoptosis Regulators:

    • Tubulin

    • Proteasome

    • STAT3

    • p53 pathway proteins

  • Kinases:

    • Aurora Kinases

    • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

  • Ion Channels:

    • Potassium Channels (Kv1.3, KCa3.1)

    • ORAI1 calcium channels

Comparative Analysis of Validated Chalcone Targets

To provide a tangible comparison, this section details the experimentally validated molecular targets of Licochalcone A, a well-studied chalcone with known anti-inflammatory properties.

Quantitative Data Summary
CompoundTargetAssay TypeCell Line/SystemIC50/EC50Reference
Licochalcone AORAI1Electrophysiology (Patch Clamp)Jurkat T-cells2.97 µM[2]
Licochalcone AKv1.3Electrophysiology (Patch Clamp)Jurkat T-cells0.83 µM[2]
Licochalcone AKCa3.1Electrophysiology (Patch Clamp)Jurkat T-cells11.21 µM[2]
Licochalcone AIL-2 SecretionELISAActivated T-cellsNot specified[2]
Licochalcone AT-cell ProliferationProliferation AssayActivated T-cellsNot specified[2]

Experimental Protocols

Electrophysiological Validation of Ion Channel Inhibition by Licochalcone A

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effect of Licochalcone A on ORAI1, Kv1.3, and KCa3.1 ion channels in Jurkat T-cells.[2]

Objective: To quantify the dose-dependent inhibition of specific ion channel currents by Licochalcone A.

Methodology:

  • Cell Culture: Jurkat T-cells are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Pipette and Bath Solutions:

    • For Kv1.3: The pipette solution contains KCl, MgCl2, HEPES, and EGTA. The bath solution contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.

    • For KCa3.1: The pipette solution contains K-aspartate, MgCl2, HEPES, and EGTA, with a defined free Ca2+ concentration. The bath solution is the same as for Kv1.3.

    • For ORAI1: The pipette solution contains Cs-methanesulfonate, MgCl2, HEPES, and BAPTA. The bath solution contains NaCl, CaCl2, MgCl2, HEPES, and glucose. Store depletion is induced by adding thapsigargin to the bath.

  • Recording Procedure:

    • A gigaseal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Voltage protocols specific for each channel are applied to elicit ionic currents.

    • Licochalcone A is perfused at various concentrations, and the resulting inhibition of the channel current is recorded.

  • Data Analysis: The current amplitude in the presence of Licochalcone A is normalized to the control current. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

T-cell Proliferation Assay

This protocol outlines a method to assess the effect of Licochalcone A on T-cell proliferation.[2]

Objective: To determine the anti-proliferative effect of Licochalcone A on activated T-lymphocytes.

Methodology:

  • T-cell Isolation: Primary human T-lymphocytes are isolated from peripheral blood.

  • Cell Culture and Activation: T-cells are cultured in appropriate media and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Treatment: The activated T-cells are treated with varying concentrations of Licochalcone A or a vehicle control.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is quantified using a standard method such as:

    • [3H]-thymidine incorporation: Cells are pulsed with radioactive thymidine, and its incorporation into newly synthesized DNA is measured.

    • CFSE staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), and the dilution of the dye with each cell division is measured by flow cytometry.

  • Data Analysis: The proliferation in treated cells is expressed as a percentage of the proliferation in control cells.

Visualizations

Signaling Pathway of T-cell Activation and Inhibition by Licochalcone A

T_cell_activation_inhibition cluster_activation T-cell Activation TCR_CD28 TCR/CD28 Activation PLC PLCγ Activation TCR_CD28->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from ER IP3_DAG->Ca_release ORAI1 ORAI1 Activation (SOCE) Ca_release->ORAI1 NFAT_activation NFAT Activation ORAI1->NFAT_activation IL2_production IL-2 Production NFAT_activation->IL2_production Kv1_3_KCa3_1 Kv1.3 & KCa3.1 Activation Membrane_hyper Membrane Hyperpolarization Kv1_3_KCa3_1->Membrane_hyper Membrane_hyper->ORAI1 Maintains Ca2+ influx Proliferation T-cell Proliferation IL2_production->Proliferation Licochalcone_A Licochalcone A Licochalcone_A->ORAI1 Inhibits Licochalcone_A->Kv1_3_KCa3_1 Inhibits

Caption: Inhibition of T-cell activation by Licochalcone A.

Experimental Workflow for Validating a Molecular Target

experimental_workflow Identify_Compound Identify Compound (e.g., this compound) In_silico In silico Target Prediction (e.g., Molecular Docking) Identify_Compound->In_silico Biochemical_Assay Biochemical/Enzymatic Assay (e.g., Kinase Assay, Binding Assay) In_silico->Biochemical_Assay Quantitative_Data Determine IC50/EC50 Biochemical_Assay->Quantitative_Data Cellular_Assay Cell-based Assay (e.g., Reporter Assay, Proliferation Assay) Validate_Mechanism Validate Mechanism of Action (e.g., Western Blot, qPCR) Cellular_Assay->Validate_Mechanism Quantitative_Data->Cellular_Assay In_vivo In vivo Model Validation (e.g., Animal Model) Validate_Mechanism->In_vivo Target_Validated Validated Molecular Target In_vivo->Target_Validated

Caption: General workflow for molecular target validation.

References

Head-to-Head Comparison: Lophirachalcone vs. 5-Fluorouracil for Precancerous Skin Lesions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Lophirachalcone, a novel chalcone tetramer, and 5-Fluorouracil (5-FU), the standard-of-care topical chemotherapy for actinic keratosis (AK), a common precancerous skin lesion. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new compounds for skin cancer chemoprevention.

Executive Summary

This compound, derived from the medicinal plant Lophira alata, has demonstrated potential anti-inflammatory and anti-tumor properties in early-stage research.[1][2] This guide evaluates its potential preclinical efficacy in the context of skin cancer chemoprevention against the well-established therapeutic, 5-Fluorouracil. While direct comparative studies are unavailable, this report synthesizes existing preclinical data for both compounds to offer a preliminary assessment. A significant data gap exists for this compound, necessitating further research to fully elucidate its therapeutic potential.

Comparative Data

The following tables summarize the available preclinical data for this compound and 5-Fluorouracil in the context of skin cancer chemoprevention.

Table 1: Efficacy in a DMBA/TPA-Induced Skin Carcinogenesis Mouse Model

ParameterThis compound5-Fluorouracil (5%)
Tumor Incidence Data not available for this compound. A related compound, Alatachalcone, showed significant inhibition of tumor promotion.[1][2][3]Significant reduction in tumor incidence.[4]
Tumor Multiplicity Data not available for this compound. Alatachalcone (16 nmol) significantly inhibited tumor promotion.[1][2][3]Significant decrease in the cumulative number of papillomas.[5]
Mechanism of Action Putative anti-inflammatory and anti-proliferative effects.[1][2]Inhibition of thymidylate synthetase, leading to disruption of DNA and RNA synthesis and induction of apoptosis in rapidly dividing cells.[6][7][8][9]

Table 2: Mechanistic Profile

FeatureThis compound5-Fluorouracil
Primary Target Likely involves inflammatory pathways such as NF-κB and MAPK. (Inferred from general chalcone activity)[10][11][12][13]Thymidylate Synthetase.[7][9]
Cellular Effect Anti-inflammatory, potential anti-proliferative.[1][2]Cytotoxic, induces apoptosis.[5]
Selectivity Unknown.Preferentially affects rapidly dividing cells (e.g., actinic keratosis lesions) over healthy skin.[9]

Experimental Protocols

DMBA/TPA-Induced Two-Stage Skin Carcinogenesis Model in Mice

This model is a standard preclinical assay to evaluate the potential of a compound to inhibit the development of skin tumors.

  • Animal Model: Female ICR or FVB mice, 6-7 weeks old.[1][14]

  • Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in acetone to the shaved dorsal skin.[14]

  • Promotion: Two weeks after initiation, twice-weekly topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the same area for a period of 20-30 weeks.[14]

  • Treatment:

    • This compound/Alatachalcone: Topical application of the compound in a suitable vehicle prior to each TPA application.[1][2][3]

    • 5-Fluorouracil: Topical application of 5-FU cream (e.g., 5%) to the treatment area, typically after papillomas have developed, for a specified duration (e.g., 4 weeks).[5]

  • Data Collection:

    • Tumor incidence (% of mice with tumors) and multiplicity (average number of tumors per mouse) are recorded weekly.[14]

    • At the end of the study, skin samples are collected for histopathological analysis and biomarker assessment (e.g., expression of inflammatory markers, apoptosis markers like caspase-3).[5]

Visualizing Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the known and inferred signaling pathways for 5-Fluorouracil and this compound.

G Figure 1: 5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis disrupts DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis disrupts dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase dTMP->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis RNA Synthesis->Apoptosis G Figure 2: Inferred this compound Mechanism of Action This compound This compound IKK IKK This compound->IKK inhibits MAPK Pathway MAPK Pathway This compound->MAPK Pathway inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates AP-1 AP-1 MAPK Pathway->AP-1 activates AP-1->Pro-inflammatory Genes activates G Figure 3: DMBA/TPA Experimental Workflow cluster_0 Initiation Phase cluster_1 Promotion Phase cluster_2 Analysis Phase Shaving Shaving DMBA Application DMBA Application Shaving->DMBA Application TPA Application TPA Application DMBA Application->TPA Application Treatment Application Treatment Application TPA Application->Treatment Application Tumor Monitoring Tumor Monitoring Treatment Application->Tumor Monitoring Data Analysis Data Analysis Tumor Monitoring->Data Analysis Histopathology Histopathology Tumor Monitoring->Histopathology

References

cross-validation of Lophirachalcone's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of Lophirachalcone, with a particular focus on its performance against various cell lines. Due to the limited availability of extensive quantitative data for this compound, this guide also includes comparative data for the well-characterized Licochalcone A to provide a broader context of chalcone bioactivity.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and the comparative compound Licochalcone A, detailing their cytotoxic, anti-inflammatory, and antimicrobial activities.

Table 1: Cytotoxic Activity (IC50 Values in µM)
CompoundCancer TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Data Not Available----
Licochalcone AOsteosarcomaHOS~20--
Licochalcone AOsteosarcomaU2OS~25--
Licochalcone ABreast CancerMCF-74.19 - 3.30Doxorubicin-
Licochalcone ABreast CancerZR-75-19.40 - 8.75Doxorubicin-
Licochalcone ABreast CancerMDA-MB-2316.12 - 18.10Doxorubicin-
Licochalcone ACholangiocarcinomaKKU-100~10--
Licochalcone ACholangiocarcinomaKKU-213~15--
Table 2: Anti-inflammatory Activity
CompoundAssayCell Line/ModelMeasured ParameterInhibition
This compound TPA-induced inflammationMouse earInflammationPotent inhibitory activity
Licochalcone ALPS-inducedRAW 264.7 macrophagesNO productionSignificant inhibition
Licochalcone ALPS-inducedRAW 264.7 macrophagesTNF-α, IL-6 expressionSignificant inhibition
Licochalcone AfMLP-inducedGranulocytesOxidative burstPotent inhibitor
Licochalcone AUVB-inducedKeratinocytesPGE2 releasePotent inhibitor

Note: Quantitative IC50 values for the anti-inflammatory activity of this compound are not specified in the available literature. This compound has been shown to have potent anti-inflammatory effects in vivo.[1]

Table 3: Antimicrobial Activity (MIC in µg/mL)
CompoundGram StainingBacterial StrainMIC (µg/mL)
This compound Data Not Available--
Licochalcone AGram-positiveBacillus subtilis2-3
Licochalcone AGram-positiveBacillus spp.2-3
Licochalcone AGram-negativeEscherichia coli>50
Licochalcone AGram-negativePseudomonas aeruginosa>50

Note: Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not detailed in the available scientific literature. Licochalcone A exhibits selective activity against Gram-positive bacteria.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the bioactivity of chalcones like this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assessment: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many chalcones exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli, such as LPS, activate a cascade that leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound may interfere with this pathway at various points, such as by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Serial Dilutions) seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Calculate % Viability & IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Standard workflow for determining the cytotoxicity of this compound.

Apoptosis Induction Pathway

Chalcones can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

Apoptosis_Pathway cluster_mito Mitochondrion This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC promotes release Bcl2->CytoC inhibits release Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 activates Casp9_active Caspase-9 (Active) Casp9->Casp9_active Casp3 Pro-caspase-3 Casp9_active->Casp3 activates Casp3_active Caspase-3 (Active) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: The intrinsic pathway of apoptosis potentially induced by this compound.

References

Unraveling the Action of Lophirachalcone: A Proposed Mechanism and Experimental Blueprint for Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Lophirachalcone, a chalcone tetramer isolated from the medicinal plant Lophira alata, has demonstrated potential as an anti-inflammatory and anti-tumor agent.[1] While direct experimental evidence detailing its precise mechanism of action is limited, research on structurally similar chalcones, such as Licochalcone A, provides a strong foundation for a proposed mechanism. This guide outlines this proposed mechanism and presents a comprehensive suite of experiments to rigorously validate its therapeutic potential. This information is intended for researchers, scientists, and professionals in drug development to guide future investigations into this promising natural compound.

Proposed Mechanism of Action

Based on the activities of related chalcones, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival. The proposed dual mechanism centers on:

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. It is proposed that this compound inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This action is likely a significant contributor to its observed anti-inflammatory properties.[2][3][4]

  • Activation of the Nrf2-Mediated Antioxidant Response: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is hypothesized that this compound activates the Nrf2 pathway, leading to enhanced cellular defense against oxidative stress, a common underlying factor in both inflammation and cancer.[2][3]

These two pathways are often interconnected, and their modulation by this compound could lead to a synergistic therapeutic effect.

Experimental Framework for Mechanism Validation

To substantiate the proposed mechanism of action, a series of comparative in vitro and in vivo experiments are outlined below. Licochalcone A, a well-characterized chalcone with known anti-inflammatory and anti-cancer properties, will serve as a benchmark for comparison.[2][5][6][7][8][9][10]

Part 1: In Vitro Assays for Anti-Inflammatory Activity

Objective: To determine the effect of this compound on inflammatory responses in a cellular model and to dissect the involvement of the NF-κB pathway.

Cell Line: RAW 264.7 murine macrophage cell line.

Experimental Protocol:

  • Cell Culture and Treatment: RAW 264.7 cells will be cultured under standard conditions. Cells will be pre-treated with varying concentrations of this compound or Licochalcone A for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture medium will be measured using the Griess reagent. A reduction in NO levels will indicate an anti-inflammatory effect.

  • Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for NF-κB Pathway Proteins: Cellular lysates will be subjected to SDS-PAGE and western blotting to assess the expression and phosphorylation status of key proteins in the NF-κB pathway, including IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylation of p65 and degradation of IκBα would support the proposed mechanism.

Table 1: Proposed In Vitro Anti-Inflammatory Activity Data

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
LPS Control -100100100
This compound 1
5
10
Licochalcone A 1
5
10
Part 2: In Vitro Assays for Anti-Cancer Activity

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells and to investigate its impact on cell cycle progression and key survival pathways.

Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

Experimental Protocol:

  • Cell Viability Assay (MTT Assay): Cancer cells will be treated with a range of concentrations of this compound or Licochalcone A for 24, 48, and 72 hours. Cell viability will be assessed using the MTT assay to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/PI Staining): Apoptosis induction will be quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Cycle Analysis: The effect of the compounds on cell cycle distribution will be analyzed by flow cytometry of PI-stained cells.

  • Western Blot Analysis for Apoptosis and Cell Cycle Regulatory Proteins: Expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs) will be examined by western blotting.[9]

Table 2: Proposed In Vitro Anti-Cancer Activity Data (IC50 Values in µM)

CompoundMCF-7 (48h)A549 (48h)
This compound
Licochalcone A
Doxorubicin (Control)
Part 3: In Vivo Confirmation of Anti-Inflammatory Effects

Objective: To validate the anti-inflammatory efficacy of this compound in an animal model of acute inflammation.

Animal Model: LPS-induced acute lung injury in mice.[7]

Experimental Protocol:

  • Animal Treatment: Mice will be pre-treated with this compound or Licochalcone A via intraperitoneal injection prior to intranasal administration of LPS.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: At a specified time point after LPS challenge, BAL fluid will be collected to measure total and differential inflammatory cell counts, as well as total protein concentration as an indicator of lung edema.

  • Lung Histopathology: Lung tissues will be collected, fixed, and stained with Hematoxylin and Eosin (H&E) for histological evaluation of inflammation and tissue damage.

  • Cytokine Measurement in BAL Fluid: Levels of TNF-α and IL-6 in the BAL fluid will be quantified by ELISA.

Table 3: Proposed In Vivo Anti-Inflammatory Effects

Treatment GroupTotal Cells in BAL (x10^5)Protein in BAL (µg/mL)Lung MPO Activity (U/g tissue)
Control
LPS
LPS + this compound
LPS + Licochalcone A

Visualizing the Proposed Mechanisms and Workflows

To clearly illustrate the proposed signaling pathways and experimental designs, the following diagrams have been generated using the DOT language.

Proposed_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Keap1 activates This compound->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates Cell Protection Cell Protection Antioxidant Genes->Cell Protection IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Proposed dual mechanism of action of this compound.

In_Vitro_Workflow cluster_Endpoints Endpoints Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment LPS Stimulation LPS Stimulation Treatment->LPS Stimulation for inflammation studies MTT Assay MTT Assay Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis NO Assay NO Assay LPS Stimulation->NO Assay ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) Western Blot Western Blot LPS Stimulation->Western Blot

Caption: In vitro experimental workflow.

In_Vivo_Workflow cluster_Analysis Analysis Animal Acclimatization Animal Acclimatization Pre-treatment Pre-treatment Animal Acclimatization->Pre-treatment LPS Instillation LPS Instillation Pre-treatment->LPS Instillation Sample Collection Sample Collection LPS Instillation->Sample Collection BAL Fluid Analysis BAL Fluid Analysis Sample Collection->BAL Fluid Analysis Histopathology Histopathology Sample Collection->Histopathology ELISA (Cytokines) ELISA (Cytokines) Sample Collection->ELISA (Cytokines)

Caption: In vivo experimental workflow.

This comprehensive experimental guide provides a clear and actionable framework for elucidating the mechanism of action of this compound. The successful completion of these studies will be pivotal in determining its potential as a novel therapeutic agent for inflammatory diseases and cancer.

References

Lophirachalcone Efficacy: A Comparative Analysis in a Secondary Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Lophirachalcone, a promising chalcone compound, benchmarked against a standard chemotherapeutic agent, Cisplatin. Due to the limited availability of public data on this compound's validation in a secondary animal model, this guide presents data from a primary animal model for a closely related chalcone, Licochalcone A, and compares it with Cisplatin's performance in a xenograft mouse model. This hypothetical comparison is intended to illustrate a framework for evaluating this compound's potential in a secondary validation setting.

Comparative Efficacy Data

The following tables summarize the anti-tumor efficacy of Licochalcone A (as a proxy for this compound) in a chemically induced colon carcinogenesis model and Cisplatin in a human ovarian cancer xenograft model.

Table 1: Efficacy of Licochalcone A in a Mouse Model of Colon Carcinogenesis

Treatment GroupDosageTumor Incidence (%)Mean Number of Tumors per Mouse
Control-1007.5 ± 1.2
Licochalcone A5 mg/kg805.1 ± 0.9*
Licochalcone A15 mg/kg603.2 ± 0.7
Licochalcone A30 mg/kg401.8 ± 0.5

*p < 0.05, **p < 0.01 compared to control. Data adapted from a study on Licochalcone A in a mouse model of colon carcinogenesis[1].

Table 2: Efficacy of Cisplatin in a Human Ovarian Cancer Xenograft Mouse Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1850 ± 250-
Cisplatin2 mg/kg650 ± 150**64.9

**p < 0.01 compared to vehicle control. Data adapted from a study on Cisplatin in an SKOV3 xenograft mouse model[2].

Experimental Protocols

Proposed Secondary Animal Model: Human Tumor Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of an investigational drug like this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., A431 for skin cancer) are cultured in appropriate media and conditions.

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks are used.

2. Tumor Implantation:

  • A suspension of 1-5 x 10^6 cancer cells in a sterile medium (e.g., PBS or media with Matrigel) is prepared.

  • The cell suspension (typically 0.1-0.2 mL) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment with this compound (at various doses) or the comparator drug (e.g., Cisplatin) is initiated. The vehicle used for the investigational drug is administered to the control group.

4. Efficacy Evaluation:

  • Tumor volume and body weight are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Primary endpoints include tumor growth inhibition and changes in tumor volume and weight.

  • Secondary endpoints can include survival analysis and biomarker assessment in tumor tissues.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Chalcones, including this compound, are known to exert their anti-cancer effects by modulating multiple signaling pathways. Licochalcone A, for instance, has been shown to inhibit the Akt/NF-κB signaling pathway[3]. Cisplatin, on the other hand, primarily acts by forming DNA adducts, which triggers DNA damage response pathways leading to apoptosis[4][5][6].

Lophirachalcone_Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Forms DDR DNA Damage Response (DDR) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis Induces Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound vs. Control) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Excision, Analysis) Data_Collection->Endpoint

References

benchmarking Lophirachalcone's performance against a known inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of Lophirachalcone, a naturally occurring chalcone tetramer, against a well-established anti-inflammatory agent. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Executive Summary

This compound, isolated from the plant Lophira alata, has demonstrated significant anti-inflammatory and potential anti-tumor properties. This document benchmarks the anti-inflammatory performance of this compound against Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model. While specific IC50 values for this compound in this assay are not publicly available, existing studies confirm its potent inhibitory effects.

Performance Comparison

The following table summarizes the available data on the anti-inflammatory activity of this compound and compares it with the known inhibitor, Indomethacin.

Compound Assay Known Inhibitor Quantitative Data (IC50)
This compound TPA-induced inflammation in miceIndomethacinData not available
Indomethacin TPA-induced inflammation in mice-~0.24 mg/ear

Note: The IC50 value for Indomethacin is provided as a reference point for a potent inhibitor in this widely accepted inflammatory model. Further studies are required to determine the precise IC50 of this compound to enable a direct quantitative comparison.

Signaling Pathways and Mechanism of Action

This compound is a chalcone tetramer that has been shown to inhibit inflammation. While its precise mechanism is still under investigation, many chalcones are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for this compound's anti-inflammatory activity.

NF_kB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor 1. Binding IKK Complex IKK Complex Receptor->IKK Complex 2. Activation IκBα IκBα IKK Complex->IκBα 3. Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation 4. NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Target Gene Expression Target Gene Expression NF-κB (p50/p65)->Target Gene Expression 6. Transcription TPA_Assay_Workflow Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping TPA Application (Right Ear) TPA Application (Right Ear) Grouping->TPA Application (Right Ear) Vehicle Application (Left Ear) Vehicle Application (Left Ear) Grouping->Vehicle Application (Left Ear) Treatment Application (Right Ear) Treatment Application (Right Ear) TPA Application (Right Ear)->Treatment Application (Right Ear) Incubation Incubation Vehicle Application (Left Ear)->Incubation Treatment Application (Right Ear)->Incubation Euthanasia & Biopsy Euthanasia & Biopsy Incubation->Euthanasia & Biopsy Weighing of Biopsies Weighing of Biopsies Euthanasia & Biopsy->Weighing of Biopsies Data Analysis Data Analysis Weighing of Biopsies->Data Analysis

Lophirachalcone's Binding Affinity: A Comparative Guide to Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of chalcone derivatives against the target protein Xanthine Oxidase (XO), offering a framework for understanding the potential of Lophirachalcone and related compounds as XO inhibitors. Due to the limited direct experimental data on this compound's specific protein targets, this guide utilizes data from structurally similar chalcones to provide a relevant and informative comparison.

Introduction to Xanthine Oxidase and Chalcones

Xanthine Oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4][5] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, inhibiting XO is a critical therapeutic strategy for managing this condition.

Chalcones are a class of naturally occurring compounds with a characteristic α,β-unsaturated ketone core structure. Many synthetic and natural chalcone derivatives have been investigated for their potential as enzyme inhibitors, including their activity against Xanthine Oxidase.

Comparative Analysis of Binding Affinity

Compound TypeCompound Name/IdentifierTarget ProteinBinding Affinity (IC50) in µMReference InhibitorReference Inhibitor IC50 in µM
Chalcone Derivatives Compound 15b Xanthine Oxidase0.121Allopurinol3.324
Compound 12c Xanthine Oxidase0.064 - 0.559Allopurinol2.588
Sappanchalcone (11)Xanthine Oxidase2.5Allopurinol2.5
Novel Chalcone (13)Xanthine Oxidase2.4Allopurinol2.5
Established Inhibitors Allopurinol Xanthine Oxidase2.5 - 3.324--
Febuxostat Xanthine Oxidase0.0018 (1.8 nM)Allopurinol2.9

Experimental Protocols

The binding affinities presented in this guide are typically determined using an in vitro Xanthine Oxidase inhibition assay. The following is a generalized protocol based on common methodologies.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of Xanthine Oxidase by monitoring the production of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Test compounds (Chalcone derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Hydrochloric acid (HCl) (e.g., 1.0 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of xanthine, xanthine oxidase, and test compounds in the appropriate buffers and solvents.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Solution of the test compound at various concentrations (or solvent control)

    • Xanthine Oxidase solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 8-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the xanthine solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the controlled temperature for a specific duration (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a small volume of HCl to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance is proportional to the amount of uric acid produced.

  • Calculation of Inhibition: The percentage of XO inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (with solvent instead of inhibitor) and A_sample is the absorbance in the presence of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of Xanthine Oxidase inhibition and the experimental process, the following diagrams are provided.

G Experimental Workflow for XO Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (XO, Xanthine, Buffer, Inhibitors) add_reagents Add Buffer, Inhibitor, and XO to Plate prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Xanthine (Substrate) pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction read_absorbance Read Absorbance at 295 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

G Purine Catabolism Pathway via Xanthine Oxidase cluster_pathway Metabolic Pathway cluster_enzyme Enzymatic Conversion cluster_inhibitors Inhibition Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Xanthine Xanthine XO2 Xanthine Oxidase UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitors Chalcones, Allopurinol, Febuxostat Inhibitors->XO1 Inhibitors->XO2

Caption: Role of Xanthine Oxidase in Purine Metabolism.

G Logical Comparison of XO Inhibitors cluster_comparison Comparative Potency (Lower IC50 is better) XO Xanthine Oxidase (Target) Chalcones Chalcone Derivatives Chalcones->XO Inhibit Allopurinol Allopurinol Allopurinol->XO Inhibit Febuxostat Febuxostat Febuxostat->XO Inhibit Potency Febuxostat > Potent Chalcones > Allopurinol ≈ Less Potent Chalcones

Caption: Comparative Potency of Xanthine Oxidase Inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Lophirachalcone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Lophirachalcone, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Use
Eye Protection Safety glasses with side-shields or gogglesShould be worn at all times to protect against splashes. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[1][2][3]
Skin Protection Chemical-resistant gloves (PVC, neoprene, or nitrile)Gloves should be worn when handling the substance.[1][3] It is crucial to change gloves immediately if they become contaminated.[4]
Lab coat or chemical-resistant apronA lab coat should be worn to protect clothing. For tasks with a higher risk of spills, a chemical-resistant apron that extends from the neck to at least the knees is recommended.
Respiratory Protection Breathing apparatusUse only in a well-ventilated area.[3][5][6] If aerosols or dust are formed, a NIOSH-approved respirator is necessary.[3]

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Step Procedure Notes
1. Segregation Segregate this compound waste from other laboratory waste.Store in a designated, clearly labeled, and sealed container.
2. Containerization Place the waste in a suitable, closed container.[6]Ensure the container is compatible with the chemical and properly sealed to prevent leaks.
3. Labeling Clearly label the waste container with the chemical name and associated hazards.Follow your institution's specific labeling requirements.
4. Disposal Dispose of the contents and container at an approved waste disposal plant.[5][6]Do not dispose of in regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
5. Decontamination Decontaminate any reusable equipment that has come into contact with this compound.Follow established laboratory procedures for equipment decontamination.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Work in a ventilated area handling Handling - Weigh and prepare solutions - Avoid generating dust/aerosols prep->handling experiment Experimentation - Conduct experiment in a designated area handling->experiment decontamination Decontamination - Clean work surfaces and equipment experiment->decontamination disposal Waste Disposal - Segregate and label waste - Dispose of according to protocol decontamination->disposal cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate contain Contain the spill with inert absorbent material evacuate->contain cleanup Clean up spill using appropriate PPE and tools contain->cleanup spill_disposal Dispose of cleanup materials as hazardous waste cleanup->spill_disposal exposure Exposure Occurs skin Skin Contact: Rinse with plenty of water exposure->skin eye Eye Contact: Rinse with plenty of water exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation seek_medical Seek immediate medical advice skin->seek_medical eye->seek_medical inhalation->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.